Akt-IN-21
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H34N2O4 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
(E)-1-[4-[2-(diethylamino)ethoxy]-2-hydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C26H34N2O4/c1-6-28(7-2)15-16-32-23-17-24(31-5)25(26(30)21(23)12-10-19(3)4)22(29)13-11-20-9-8-14-27-18-20/h8-11,13-14,17-18,30H,6-7,12,15-16H2,1-5H3/b13-11+ |
InChI Key |
JXLKUIJZOPQMLB-ACCUITESSA-N |
Isomeric SMILES |
CCN(CC)CCOC1=CC(=C(C(=C1CC=C(C)C)O)C(=O)/C=C/C2=CN=CC=C2)OC |
Canonical SMILES |
CCN(CC)CCOC1=CC(=C(C(=C1CC=C(C)C)O)C(=O)C=CC2=CN=CC=C2)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Akt Signaling Pathway and its Inhibition
Disclaimer: No specific information could be found for a compound designated "Akt-IN-21" in the provided search results. Therefore, this guide provides a comprehensive overview of the Akt signaling pathway, its mechanism of action, the general principles of its inhibition, and common experimental protocols used in its study, which would be relevant for a hypothetical Akt inhibitor.
Core Mechanism of the Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that plays a central role in regulating a wide array of cellular processes. These include cell growth, proliferation, survival, and metabolism.[1][2][3] The pathway is activated by a variety of extracellular signals, such as growth factors, cytokines, and hormones, which bind to receptor tyrosine kinases (RTKs) on the cell surface.[1][4]
Upon ligand binding, RTKs undergo autophosphorylation, creating docking sites for the recruitment and activation of phosphoinositide 3-kinase (PI3K).[1] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][5] PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, including Akt (also known as protein kinase B, PKB) and phosphoinositide-dependent kinase 1 (PDK1).[1][6]
The co-localization of Akt and PDK1 at the plasma membrane facilitates the phosphorylation of Akt by PDK1 at threonine 308 (Thr308) in the activation loop, leading to its partial activation.[6][7] For full activation, Akt requires a second phosphorylation at serine 473 (Ser473) in the C-terminal hydrophobic motif, a modification carried out by the mTORC2 complex.[5][8] Once fully activated, Akt dissociates from the plasma membrane and phosphorylates a multitude of downstream substrates in the cytoplasm and nucleus, thereby orchestrating its diverse cellular functions.[4][6] The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.[1][9]
Caption: The PI3K/Akt/mTOR signaling pathway.
Role in Tumorigenesis
Dysregulation of the Akt signaling pathway is a frequent event in human cancers.[10] Hyperactivation of Akt promotes tumorigenesis through various mechanisms:
-
Inhibition of Apoptosis: Activated Akt can phosphorylate and inactivate several pro-apoptotic proteins, such as Bad and the Forkhead box O (FOXO) family of transcription factors, thereby promoting cell survival.[1][4]
-
Promotion of Cell Cycle Progression: Akt can phosphorylate and inhibit the function of cell cycle inhibitors like p21 and p27, leading to cell cycle progression.[5][11]
-
Stimulation of Cell Growth and Angiogenesis: The Akt-mTOR axis plays a critical role in regulating cell growth by promoting protein synthesis.[3] Akt can also stimulate angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[2][4]
Given its central role in cancer, the Akt pathway is a major target for the development of novel anticancer therapies.[12]
General Mechanisms of Akt Inhibition
Akt inhibitors can be broadly classified based on their mechanism of action. A common strategy is the development of ATP-competitive inhibitors that bind to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of its downstream substrates. Other approaches include allosteric inhibitors that bind to sites outside the active site and inhibitors that prevent the localization of Akt to the plasma membrane.
Experimental Protocols
The study of the Akt signaling pathway and its inhibitors involves a variety of experimental techniques.
Immunoblotting for Protein Phosphorylation
A key method to assess the activity of the Akt pathway is to measure the phosphorylation status of Akt and its downstream targets using immunoblotting (Western blotting).
Protocol Outline:
-
Cell Lysis: Treat cells with the inhibitor of interest for the desired time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (p-Akt Ser473, p-Akt Thr308) and its downstream targets (e.g., p-GSK3β, p-FOXO1). Also, probe for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. Detect the signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Cell Proliferation Assays
To determine the effect of an Akt inhibitor on cell growth, proliferation assays are commonly employed.
Protocol Outline (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the Akt inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Caption: A general experimental workflow for assessing an Akt inhibitor.
Quantitative Data
While specific quantitative data for "this compound" is unavailable, research on Akt isoforms provides valuable quantitative insights. For instance, the relative abundance of the three Akt isoforms (Akt1, Akt2, and Akt3) can vary significantly between different cell types and tissues.
| Akt Isoform | Relative Abundance in Primary Human Skeletal Myotubes (amols/μL) | Key Functions |
| Akt1 | ~322-519[13] | Controls cell growth and proliferation.[11][13] |
| Akt2 | ~46-168[13] | Primarily involved in glucose metabolism.[1][13] |
| Akt3 | ~2-8[13] | Predominantly expressed in the brain and plays a role in brain development.[1][13] |
Data is presented as a range from two different antibody analyses in the cited study.[13]
Understanding the differential expression and function of Akt isoforms is critical for the development of isoform-specific inhibitors, which may offer improved therapeutic efficacy and reduced side effects.
Conclusion
The Akt signaling pathway is a central regulator of cell fate and its aberrant activation is a hallmark of many cancers. The development of specific and potent Akt inhibitors is a promising avenue for cancer therapy. While no information was found for a specific molecule named "this compound," the principles and methodologies outlined in this guide provide a solid foundation for the investigation of any novel Akt inhibitor. Further research will be necessary to characterize the precise mechanism of action, efficacy, and safety profile of any such compound.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Regulation of Akt/PKB activity by P21-activated Kinase in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of the Akt Pathway Reveals a Novel Link with PERK/eIF2α, which Is Relevant during Hypoxia | PLOS One [journals.plos.org]
- 11. Only Akt1 Is Required for Proliferation, while Akt2 Promotes Cell Cycle Exit through p21 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential activation of AKT isoforms by growth factors in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
The Akt Signaling Pathway: A Core Regulator of Cellular Function and a Prime Target in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Akt signaling pathway, also known as the PI3K-Akt pathway, is a critical intracellular signal transduction cascade that governs a wide array of fundamental cellular processes.[1][2] From cell survival and growth to proliferation and metabolism, the influence of Akt is pervasive, making it a central hub in cellular regulation.[3] Consequently, dysregulation of this pathway is a common feature in numerous human diseases, most notably cancer, but also including type 2 diabetes and cardiovascular disease.[2] This central role has positioned the Akt pathway as a highly attractive target for therapeutic intervention, spurring extensive research and drug development efforts.[2]
This technical guide provides a comprehensive overview of the core mechanics of the Akt signaling pathway, its diverse downstream effects, and its implications in disease. Furthermore, it details key experimental protocols for studying the pathway and presents quantitative data to provide a deeper understanding of its dynamics.
Core Mechanism of Akt Activation
The activation of the Akt signaling pathway is a multi-step process initiated by a variety of extracellular signals, including growth factors, cytokines, and hormones.[2]
-
Receptor Activation and PI3K Recruitment: The process begins with the binding of a ligand to its corresponding receptor tyrosine kinase (RTK) on the cell surface. This binding event triggers the autophosphorylation of the receptor, creating docking sites for the recruitment and activation of phosphoinositide 3-kinase (PI3K).[1][2]
-
Generation of PIP3: Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2), a lipid component of the plasma membrane, to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][4]
-
Akt Recruitment and Phosphorylation: PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, 3-phosphoinositide-dependent protein kinase 1 (PDK1).[3] The recruitment of Akt to the plasma membrane induces a conformational change, allowing for its phosphorylation at two key residues: threonine 308 (T308) in the activation loop by PDK1, and serine 473 (S473) in the C-terminal hydrophobic motif by the mammalian target of rapamycin complex 2 (mTORC2).[1][2] Dual phosphorylation at both sites is required for the full activation of Akt.[5]
-
Downstream Signaling: Once fully activated, Akt dissociates from the plasma membrane and translocates to the cytoplasm and nucleus, where it phosphorylates a multitude of downstream substrates, thereby orchestrating a wide range of cellular responses.[6]
The pathway is tightly regulated by phosphatases that counteract the activity of kinases. The most prominent negative regulator is the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.[1] Loss of PTEN function is a common event in many cancers, leading to constitutive activation of the Akt pathway.[1]
Visualizing the Akt Signaling Pathway
The following diagram, generated using Graphviz, illustrates the core activation cascade of the Akt signaling pathway.
Downstream Effects of Akt Signaling
Activated Akt phosphorylates a vast number of substrates, influencing a wide spectrum of cellular functions. These downstream effects are broadly categorized as follows:
-
Cell Survival and Apoptosis: Akt promotes cell survival by phosphorylating and inhibiting several pro-apoptotic proteins, including Bad, caspase-9, and the Forkhead box O (FOXO) family of transcription factors.[2][6]
-
Cell Growth and Proliferation: Akt stimulates cell growth by activating the mTORC1 signaling complex, which in turn promotes protein synthesis.[2] It also contributes to cell cycle progression by phosphorylating and inactivating cell cycle inhibitors such as p21 and p27.[2]
-
Metabolism: Akt plays a crucial role in glucose metabolism by promoting the translocation of glucose transporters to the cell surface and stimulating glycogen synthesis.[6]
-
Angiogenesis: Akt can promote the formation of new blood vessels, a process critical for tumor growth.[1]
-
Cell Migration and Invasion: Akt is involved in regulating the cytoskeleton and focal adhesions, thereby influencing cell motility and invasion.[2]
The Akt Pathway in Cancer
Hyperactivation of the Akt signaling pathway is a frequent event in a wide range of human cancers.[7] This aberrant signaling can be driven by various genetic and epigenetic alterations, including:
-
Mutations in the PIK3CA gene, which encodes the catalytic subunit of PI3K.
-
Loss or inactivation of the tumor suppressor PTEN.
-
Amplification or activating mutations of the AKT genes.
-
Overexpression of growth factor receptors.
The resulting constitutive Akt activation contributes to multiple hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and induction of angiogenesis.[7] This has made the Akt pathway a prime target for the development of anti-cancer therapies.
Quantitative Analysis of the Akt Pathway
Understanding the quantitative aspects of the Akt signaling pathway is crucial for developing effective therapeutic strategies. The following tables summarize key quantitative data from various studies.
Table 1: Protein Concentrations in the PI3K/Akt Pathway in Primary Mouse Hepatocytes
| Protein | Concentration (nM) |
| cMet | 20 - 60 |
| PI3K (p85) | 100 - 300 |
| PTEN | 50 - 150 |
| Akt | 150 - 450 |
Data adapted from a study on HGF-mediated signaling in primary mouse hepatocytes.[8]
Table 2: Kinetic Parameters of Akt1
| Parameter | Value |
| kcat (s⁻¹) | 0.15 ± 0.02 |
| Km (ATP, µM) | 15 ± 3 |
| kcat/Km (M⁻¹s⁻¹) | (1.0 ± 0.2) x 10⁴ |
Enzymatic parameters for semisynthetic full-length Akt1.[9]
Table 3: Dose-Response of Akt Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | IC₅₀ (µM) |
| LY294002 | SNU-719 | 5.1 ± 2.4 |
| LY294002 | AGS | 8.9 ± 0.6 |
| Ipatasertib | Multiple | Varies (pre-clinical) |
| Capivasertib | Multiple | Varies (pre-clinical) |
IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of cell proliferation.[10][11]
Experimental Protocols for Studying the Akt Pathway
A variety of experimental techniques are employed to investigate the Akt signaling pathway. Detailed protocols for three key methods are provided below.
Experimental Protocol 1: Akt Kinase Activity Assay
This protocol describes a method to measure the in vitro kinase activity of immunoprecipitated Akt.
1. Cell Lysis and Protein Quantification: a. Culture cells to the desired confluency and treat with appropriate stimuli (e.g., growth factors) or inhibitors. b. Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysate to pellet cellular debris and collect the supernatant. d. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[12][13]
2. Immunoprecipitation of Akt: a. Incubate a specific anti-Akt antibody with a defined amount of cell lysate (typically 200-500 µg of total protein) to form an antibody-antigen complex. b. Add Protein A/G-agarose or magnetic beads to the lysate and incubate to capture the antibody-antigen complex. c. Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding proteins.[12][13]
3. In Vitro Kinase Reaction: a. Resuspend the immunoprecipitated Akt beads in a kinase assay buffer containing a specific Akt substrate (e.g., GSK-3α fusion protein) and ATP. b. Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes) to allow for substrate phosphorylation.[12][13]
4. Detection of Substrate Phosphorylation: a. Terminate the kinase reaction by adding SDS-PAGE sample buffer and boiling the samples. b. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. c. Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated form of the Akt substrate. d. Detect the signal using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. e. Quantify the band intensity to determine the relative kinase activity of Akt.[12][13]
Experimental Protocol 2: Western Blotting for Phospho-Akt
This protocol details the detection of phosphorylated Akt (a marker of its activation) in cell lysates.
1. Sample Preparation: a. Prepare cell lysates as described in the Akt Kinase Activity Assay protocol, ensuring the use of phosphatase inhibitors to preserve the phosphorylation state of proteins.[14][15] b. Determine the protein concentration of the lysates. c. Denature the protein samples by adding SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes.[14]
2. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (typically 20-40 µg) per lane of an SDS-polyacrylamide gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
3. Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16] b. Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473 or anti-phospho-Akt Thr308) overnight at 4°C with gentle agitation.[16] c. Wash the membrane several times with TBST to remove unbound primary antibody. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[16] e. Wash the membrane again with TBST.
4. Signal Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt or a loading control protein (e.g., β-actin or GAPDH). d. Quantify the band intensities to determine the relative levels of phosphorylated Akt.[14]
Experimental Protocol 3: Co-Immunoprecipitation (Co-IP) for Akt-Interacting Proteins
This protocol is designed to identify proteins that interact with Akt within the cell.
1. Cell Lysis: a. Lyse cells in a gentle, non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.[17][18] b. Centrifuge the lysate to remove cellular debris.
2. Pre-clearing the Lysate (Optional but Recommended): a. Incubate the cell lysate with Protein A/G beads for a short period (e.g., 30-60 minutes) to remove proteins that non-specifically bind to the beads. b. Centrifuge and collect the supernatant.[18]
3. Immunoprecipitation: a. Add a specific anti-Akt antibody to the pre-cleared lysate and incubate for several hours to overnight at 4°C to allow the antibody to bind to Akt and its interacting partners.[17][19] b. Add fresh Protein A/G beads to the lysate and incubate for another 1-2 hours to capture the immune complexes.[19] c. Pellet the beads by centrifugation and wash them multiple times with Co-IP lysis buffer to remove non-specifically bound proteins.[19]
4. Elution and Analysis: a. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. b. Analyze the eluted proteins by Western blotting using antibodies against suspected interacting proteins, or by mass spectrometry for the identification of novel interaction partners.[17][20]
Conclusion
The Akt signaling pathway is a cornerstone of cellular regulation, and its intricate network of interactions presents both a challenge and an opportunity for biomedical research and drug development. A thorough understanding of its core mechanisms, downstream effects, and the quantitative dynamics that govern its activity is paramount for identifying novel therapeutic strategies. The experimental protocols detailed in this guide provide a foundation for the robust investigation of this critical pathway, paving the way for future discoveries and the development of targeted therapies for a host of human diseases.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. abeomics.com [abeomics.com]
- 4. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Assaying AKT/Protein Kinase B Activity | Springer Nature Experiments [experiments.springernature.com]
- 8. Heterogeneous kinetics of AKT signaling in individual cells are accounted for by variable protein concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Akt-IN-21: An In-Depth Technical Guide on a Novel Kinase Inhibitor
A Note to the Reader: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Akt-IN-21." The following guide provides a comprehensive overview of the discovery and development of inhibitors targeting the Akt signaling pathway, a critical regulator of cell survival and proliferation. This information is intended to serve as a technical resource for researchers, scientists, and drug development professionals interested in this class of therapeutics.
Introduction to the Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in human cancers, making its components, particularly the serine/threonine kinase Akt (also known as Protein Kinase B), attractive targets for therapeutic intervention.[1]
Akt exists as three highly homologous isoforms: Akt1, Akt2, and Akt3.[2][3] While there is some functional redundancy, they also exhibit distinct roles. Akt1 is broadly involved in cell survival and growth, Akt2 is a key regulator of glucose metabolism, and Akt3 is predominantly expressed in the brain and skin.[2][3]
Mechanism of Akt Activation
The activation of Akt is a multi-step process initiated by the stimulation of receptor tyrosine kinases (RTKs) by growth factors or hormones.[2][3] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 recruits both Akt and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane via their pleckstrin homology (PH) domains.[5] At the membrane, Akt is phosphorylated at threonine 308 (Thr308) by PDK1 and at serine 473 (Ser473) by the mTOR complex 2 (mTORC2), leading to its full activation.[5] Activated Akt then phosphorylates a multitude of downstream substrates, modulating their activity to produce a coordinated cellular response.[4]
References
- 1. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Trinity of PI3K/Akt Signaling: An In-depth Technical Guide to Akt Isoforms (Akt1, Akt2, and Akt3) and Their Functions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in the phosphoinositide 3-kinase (PI3K) signaling pathway, governing a multitude of cellular processes including growth, proliferation, survival, and metabolism.[1][2] In mammals, the Akt family comprises three highly homologous isoforms—Akt1, Akt2, and Akt3—each encoded by a distinct gene.[2] While often studied as a single entity, accumulating evidence reveals that these isoforms possess both redundant and unique, sometimes opposing, functions. This functional specificity is critical in normal physiology and is frequently dysregulated in diseases such as cancer and metabolic disorders.[3] Understanding the distinct roles of each Akt isoform is therefore paramount for the development of targeted and effective therapeutic strategies.
This technical guide provides a comprehensive overview of the current understanding of Akt1, Akt2, and Akt3. It delves into their specific and overlapping functions, summarizes key quantitative data, presents detailed experimental protocols for their study, and visualizes their distinct signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of Akt signaling and leverage this knowledge for therapeutic innovation.
The Akt Isoforms: An Overview of Their Distinct and Overlapping Roles
The three Akt isoforms, despite their high degree of sequence homology, exhibit distinct tissue distribution and play non-redundant roles in cellular physiology, as evidenced by knockout mouse studies and isoform-specific functional analyses.
Akt1 (PKBα) is ubiquitously expressed and is a primary driver of cell survival and growth.[2] Mice lacking Akt1 exhibit reduced body size and increased apoptosis, highlighting its critical role in promoting growth-promoting signals.[4] In the context of cancer, Akt1 has a dichotomous role; it can promote tumor initiation but may inhibit invasion and metastasis in some cancer types.[3]
Akt2 (PKBβ) is highly expressed in insulin-sensitive tissues such as adipose tissue, skeletal muscle, and the liver, and is a key regulator of glucose homeostasis.[2][5] Knockout of Akt2 in mice leads to a diabetic phenotype with insulin resistance.[5] In cancer, Akt2 is often associated with increased cell migration, invasion, and metastasis.[6]
Akt3 (PKBγ) expression is most prominent in the brain and testes.[7] Its primary role is in neuronal development and brain size regulation.[8] Gain-of-function mutations in AKT3 are associated with megalencephaly (abnormally large brain), while loss-of-function mutations can lead to microcephaly.[8] In certain cancers, such as melanoma and estrogen receptor-negative breast cancers, Akt3 has been implicated in tumor progression.
While they have distinct roles, there is also a degree of functional overlap and compensation among the isoforms. This is evident from the embryonic or perinatal lethality observed in double knockout mice (Akt1/Akt2 and Akt1/Akt3), which is more severe than the phenotypes of single knockouts.
Quantitative Data on Akt Isoforms
A precise understanding of the quantitative aspects of Akt isoform expression, activity, and inhibition is crucial for experimental design and therapeutic development. The following tables summarize key quantitative data from the literature.
Table 1: Relative Protein Expression of Akt Isoforms in Human Tissues
| Tissue | Akt1 Abundance | Akt2 Abundance | Akt3 Abundance | Reference |
| Brain (Adult Mouse) | ~30% of total Akt | ~20% of total Akt | ~50% of total Akt | [9] |
| Breast Cancer Cell Lines (Panel) | Expressed in all tested | Expressed in all tested | Expressed in 8/22 cell lines (predominantly basal subtype) | [7] |
| Colon (Normal and Tumor) | Expressed in both | Expressed in both | Expressed in both | [10] |
| Lung (Normal and Tumor) | Expressed in both | Expressed in both | Expressed in both | [10] |
| Prostate (Normal and Tumor) | Expressed in both | Expressed in both | Expressed in both | [10] |
| Skeletal Muscle (Human) | Second most abundant | Most abundant | Least abundant | [7] |
Table 2: Isoform-Specific Substrate Phosphorylation
| Substrate | Phosphorylation Site | Predominantly Phosphorylated by | Fold Change/Comment | Reference |
| Palladin | Not specified | Akt1 | Akt1-specific substrate.[11] | [12] |
| GSK3β | Ser9 | Akt1 and Akt2 | Phosphorylated by both, but with potential cell-type specific differences. | [13] |
| FOXO1 | Ser256 | Akt2 (in cardiomyocytes) | Insulin-stimulated phosphorylation reduced in Akt2-/- cardiomyocytes. | [14] |
| AS160 | Multiple | Akt2 | Key substrate in insulin-stimulated GLUT4 translocation. | [14] |
| IWS1 | Ser720/Thr721 | Akt3 (and to a lesser extent, Akt1) | Not phosphorylated by Akt2. Involved in RNA processing. | [15] |
Table 3: IC50 Values of Selected Akt Inhibitors
| Inhibitor | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Reference |
| AZD5363 (Capivasertib) | ~10 | ~10 | ~10 | [16] |
| Akt Inhibitor VIII | Not specified | Not specified | Not specified | [17] |
| Covalent-allosteric inhibitor 15a | 71 ± 1 | 114 ± 12 | 28 ± 3 | [18] |
| Covalent-allosteric inhibitor 16b | 1432 ± 333 | 95 ± 29 | 1 ± 0.4 | [18] |
| NTQ1062 | 1.6 | 24 | 0.3 | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the functions of Akt isoforms.
Western Blot Analysis for Akt Isoform Detection and Phosphorylation
Objective: To detect the expression levels of total and phosphorylated Akt isoforms in cell or tissue lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (isoform-specific total Akt and phospho-Akt antibodies).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Sample Preparation:
-
For adherent cells, wash with ice-cold PBS and lyse directly on the plate with lysis buffer. Scrape the cells and collect the lysate.
-
For suspension cells, pellet the cells, wash with ice-cold PBS, and resuspend in lysis buffer.
-
For tissues, homogenize in lysis buffer on ice.
-
Incubate lysates on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.[20]
-
-
Gel Electrophoresis:
-
Denature protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-50 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[21]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[21]
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.[20]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.[20]
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[22]
-
Immunofluorescence for Subcellular Localization of Akt Isoforms
Objective: To visualize the subcellular localization of Akt isoforms within cells.
Materials:
-
Cells grown on coverslips.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% normal goat serum in PBS).
-
Primary antibodies (isoform-specific).
-
Fluorophore-conjugated secondary antibodies.
-
DAPI (for nuclear counterstaining).
-
Antifade mounting medium.
-
Fluorescence microscope.
Protocol:
-
Cell Preparation:
-
Grow cells on sterile glass coverslips in a petri dish to about 50-70% confluency.[23]
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.[24]
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS.[23]
-
-
Blocking:
-
Incubate the cells with blocking solution for 1 hour at room temperature to block non-specific antibody binding sites.[23]
-
-
Antibody Incubation:
-
Incubate the cells with the primary antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.[25]
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.[23]
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filters.[26]
-
Signaling Pathways and Visualizations
The canonical PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors, leading to the activation of PI3K and the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[11][13] Activated Akt then phosphorylates a plethora of downstream substrates, regulating diverse cellular functions.
While all three isoforms are activated through this core mechanism, their distinct subcellular localizations and substrate specificities lead to the activation of different downstream pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the established signaling pathways for each Akt isoform.
General PI3K/Akt Signaling Pathway
References
- 1. AKT1 AKT serine/threonine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles of PI3K/AKT/GSK3/mTOR Pathway in Cell Signaling of Mental Illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKT1 - Wikipedia [en.wikipedia.org]
- 5. AKT2 - Wikipedia [en.wikipedia.org]
- 6. Different functions of AKT1 and AKT2 in molecular pathways, cell migration and metabolism in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Quantification of AKT Isoforms and Phosphoforms in Breast Cancer Using a Novel Nanofluidic Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AKT3 gene: MedlinePlus Genetics [medlineplus.gov]
- 9. researchgate.net [researchgate.net]
- 10. AKT-1, -2, and -3 are expressed in both normal and tumor tissues of the lung, breast, prostate, and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. glpbio.com [glpbio.com]
- 14. AKT2 REGULATES CARDIAC METABOLISM AND CARDIOMYOCYTE SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphoproteomics screen reveals Akt isoform-specific signals linking RNA processing to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Drug: AKT inhibitor VIII - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 18. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. origene.com [origene.com]
- 21. ccrod.cancer.gov [ccrod.cancer.gov]
- 22. researchgate.net [researchgate.net]
- 23. ptglab.com [ptglab.com]
- 24. media.cellsignal.com [media.cellsignal.com]
- 25. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
The PI3K/Akt/mTOR Pathway: A Core Signaling Axis in Cellular Proliferation and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling network that governs a wide array of fundamental cellular processes.[1][2][3] This highly conserved pathway integrates extracellular cues to regulate cell growth, proliferation, survival, metabolism, and motility.[2][4] Its frequent dysregulation in a multitude of human diseases, most notably cancer, has positioned it as a major focus for therapeutic intervention.[5][6][7] This technical guide provides a comprehensive overview of the core components of the PI3K/Akt/mTOR pathway, its mechanism of activation, downstream effects, and its role in oncogenesis, alongside detailed experimental protocols for its investigation.
Core Components and Upstream Activation
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs), G protein-coupled receptors (GPCRs), or cytokine receptors at the cell surface.[3][8] This activation leads to the recruitment and activation of PI3K.
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of the inositol ring of phosphoinositides. The primary product of Class I PI3Ks, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the plasma membrane.[2]
Akt (Protein Kinase B) is a serine/threonine kinase and a central node in the pathway.[3] Upon recruitment to the membrane by PIP3, Akt is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and the mTOR complex 2 (mTORC2).[2][8]
Mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[5]
-
mTORC1 is a key regulator of cell growth and proliferation and is sensitive to rapamycin. It integrates signals from growth factors, nutrients, and cellular energy status.
-
mTORC2 is involved in cell survival and cytoskeleton organization and is generally considered rapamycin-insensitive. It is one of the kinases responsible for the full activation of Akt.[8]
A critical negative regulator of this pathway is the tumor suppressor Phosphatase and Tensin Homolog (PTEN) . PTEN is a lipid phosphatase that dephosphorylates PIP3, thereby antagonizing PI3K activity and dampening downstream signaling.[1][3] Loss of PTEN function is a common event in many cancers, leading to constitutive activation of the pathway.[1]
Downstream Effectors and Cellular Functions
Activated Akt phosphorylates a multitude of downstream substrates, influencing a wide range of cellular processes:
-
Cell Survival: Akt promotes cell survival by inhibiting pro-apoptotic proteins such as Bad and the Forkhead box O (FOXO) family of transcription factors.[3]
-
Cell Cycle Progression: Akt can promote cell cycle entry by phosphorylating and inhibiting the cell cycle inhibitors p21 and p27.[1]
-
mTORC1 Activation: Akt activates mTORC1 by phosphorylating and inhibiting the TSC1/TSC2 complex, a negative regulator of the small GTPase Rheb, which is a direct activator of mTORC1.[9]
Activated mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating two key downstream effectors:
-
S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to increased protein synthesis by enhancing the translation of mRNAs with a 5' terminal oligopyrimidine tract (5'TOP).
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation.[5]
The PI3K/Akt/mTOR Pathway in Cancer
The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancers.[5] This aberrant activation can occur through various mechanisms:
-
Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common in many cancers.[5]
-
Loss of PTEN: Inactivation of the PTEN tumor suppressor gene through mutation, deletion, or epigenetic silencing is another frequent event.[5]
-
Upstream Activation: Overexpression or constitutive activation of upstream RTKs, such as HER2 in breast cancer, can lead to chronic stimulation of the pathway.
This sustained signaling promotes hallmarks of cancer, including uncontrolled proliferation, resistance to apoptosis, angiogenesis, and metastasis.[5]
Data Presentation: Quantitative Analysis
Table 1: Expression of Key PI3K/Akt/mTOR Pathway Components in Cancer vs. Normal Tissues
| Protein | Cancer Type | Change in Expression in Cancer Tissue | Reference |
| PI3K (p110α) | Gastric Cancer | Overexpressed | [10] |
| Akt | Gastric Cancer | Overexpressed | [10] |
| p-Akt (S473) | Gastric Cancer | Overexpressed | [10] |
| PTEN | Gastric Cancer | Down-regulated | [10] |
| p-mTOR (S2448) | Gastric Cancer | Overexpressed | [10] |
| p-p70S6K (T389) | Gastric Cancer | Overexpressed | [10] |
| p-4E-BP1 | Gastric Cancer | Overexpressed | [10] |
| eIF4E | Gastric Cancer | Overexpressed | [10] |
| p-eIF4E | Gastric Cancer | Overexpressed | [10] |
Table 2: IC50 Values of Selected PI3K/Akt/mTOR Pathway Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cancer Cell Line |
| NVP-BEZ235 | PI3K/mTOR | PI3Kα: 4, mTOR: 20.7 | Various |
| GDC-0941 | Pan-PI3K | PI3Kα: 3, PI3Kδ: 3 | Various |
| AZD8055 | mTOR | mTOR: 0.8 | Various |
| MK-2206 | Akt | Akt1: 8, Akt2: 12 | Various |
Experimental Protocols
Western Blot Analysis of Akt Phosphorylation
This protocol describes the detection of phosphorylated Akt (p-Akt) at Serine 473, a key indicator of pathway activation.
Methodology:
-
Cell Lysis:
-
Culture cells to desired confluency and treat with appropriate stimuli or inhibitors.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Denature samples by heating.
-
Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against total Akt.
-
In Vitro PI3K Kinase Assay
This assay measures the lipid kinase activity of PI3K by quantifying the production of PIP3.
Methodology:
-
Immunoprecipitation of PI3K:
-
Lyse cells and immunoprecipitate PI3K using an antibody against a specific PI3K subunit (e.g., p85).
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated PI3K in a kinase buffer containing phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate and [γ-³²P]ATP.
-
Incubate the reaction mixture to allow for the phosphorylation of PIP2 to PIP3.
-
-
Lipid Extraction and Separation:
-
Stop the reaction and extract the lipids.
-
Separate the lipids by thin-layer chromatography (TLC).
-
-
Detection and Quantification:
-
Visualize the radiolabeled PIP3 by autoradiography.
-
Quantify the amount of PIP3 produced by densitometry.
-
Cell Proliferation Assay (e.g., MTS/WST-1 Assay)
This assay assesses the effect of PI3K/Akt/mTOR pathway inhibitors on cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of the inhibitor of interest. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
Assay Reagent Addition:
-
Add a tetrazolium salt-based reagent (e.g., MTS or WST-1) to each well.
-
-
Incubation and Measurement:
-
Incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.
-
Conclusion
The PI3K/Akt/mTOR pathway is a central regulator of cellular homeostasis and its dysregulation is a key driver of numerous diseases, particularly cancer. A thorough understanding of this intricate signaling network is paramount for the development of effective targeted therapies. The experimental approaches detailed in this guide provide a robust framework for researchers to investigate the status and dynamics of this pathway, ultimately facilitating the discovery and evaluation of novel therapeutic strategies.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Cells | Special Issue : PI3K/AKT/mTOR Signaling Network in Human Health and Diseases [mdpi.com]
- 7. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Regulation of mTORC1 by PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Akt Signaling Pathway and the Challenges in Characterizing Novel Inhibitors: A Case Study on Akt-IN-21
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serine/threonine kinase Akt, also known as protein kinase B (PKB), is a pivotal node in the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade. This pathway is fundamental in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Its frequent dysregulation in various human cancers has positioned Akt as a prime therapeutic target for anticancer drug development.[1][2][6] A plethora of Akt inhibitors have been developed, broadly categorized as either ATP-competitive or allosteric inhibitors. This guide will delve into the core aspects of the Akt signaling pathway, the mechanisms of its inhibition, and the experimental protocols used for characterization. It will also highlight a significant challenge in the field: the incomplete public characterization of certain novel inhibitors, using "Akt-IN-21" as a case in point. While initial data point to its potential as a potent Akt inhibitor, the absence of a publicly available chemical structure precludes a comprehensive analysis.
The PI3K/Akt Signaling Pathway: A Central Regulator of Cellular Function
The PI3K/Akt signaling pathway is a tightly regulated cascade initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors or hormones.[1][2] This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[1][7][8]
The recruitment of Akt to the membrane facilitates its phosphorylation at two key residues for full activation: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif by the mTOR complex 2 (mTORC2).[4] Once activated, Akt phosphorylates a wide array of downstream substrates, thereby controlling numerous cellular functions.
Key Downstream Effects of Akt Activation:
-
Cell Survival and Apoptosis: Akt promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins such as Bad, caspase-9, and the Forkhead box O (FOXO) family of transcription factors.[1][3]
-
Cell Cycle Progression: Akt can promote cell cycle progression from G1 to S phase by phosphorylating and inactivating glycogen synthase kinase 3β (GSK-3β), which leads to the stabilization of cyclin D1.[1][3]
-
Protein Synthesis and Cell Growth: Akt activates mTORC1, a master regulator of protein synthesis, leading to increased cell size and growth.[5][9]
-
Metabolism: Akt plays a crucial role in glucose metabolism by promoting the translocation of glucose transporter 4 (GLUT4) to the cell surface.[10]
Visualization of the PI3K/Akt Signaling Pathway
The following diagram, generated using the DOT language, illustrates the core components and interactions within the PI3K/Akt signaling pathway.
This compound: An Uncharacterized Potent Akt Inhibitor
This compound, also referred to as compound C36, has been described as a potent inhibitor of Akt with broad-spectrum cytotoxic and anticancer properties.[11][12][13] It is reported to induce apoptosis in cancer cells by blocking the cell cycle and downregulating the PI3K/Akt pathway.[11][13]
Physicochemical and Biological Properties of this compound (Compound C36)
Despite its reported biological activity, a significant challenge in providing a comprehensive technical guide for this compound is the current lack of publicly available information regarding its specific chemical structure, IUPAC name, and SMILES notation. This fundamental information is a prerequisite for a detailed analysis of its physicochemical properties and a definitive understanding of its mechanism of action.
The available biological data is summarized in the table below:
| Parameter | Value | Cell Line | Reference |
| IC50 (Antiproliferative) | 1.98 µM | HepG2 (Human liver cancer) | [11] |
| 2.33 µM | LNCaP (Human prostate cancer) | [11] | |
| 2.38 µM | K562 (Human leukemia) | [11] | |
| 3.95 µM | LX-2 (Human hepatic stellate) | [11] |
Experimental Protocols for Characterizing Akt Inhibitors
The characterization of a novel Akt inhibitor like this compound would typically involve a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified Akt protein.
Objective: To determine the IC50 value of an inhibitor against Akt kinase.
Materials:
-
Recombinant active Akt1, Akt2, or Akt3 enzyme
-
GSK-3 fusion protein (as substrate)
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phospho-GSK-3α/β (Ser21/9) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 25 µL of the diluted compound to the wells of a 96-well plate. Include a DMSO-only control.
-
Add 25 µL of a solution containing the Akt enzyme and GSK-3 substrate to each well.
-
Initiate the kinase reaction by adding 50 µL of ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an appropriate stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a pre-coated antibody plate or perform Western blotting to detect the level of phosphorylated GSK-3.
-
For Western blotting, separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the phospho-GSK-3α/β antibody.
-
Detect the signal using a chemiluminescent substrate and a plate reader or imaging system.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
Objective: To determine the IC50 of an inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, LNCaP, K562)
-
Complete cell culture medium
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a DMSO vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Akt Phosphorylation
This protocol is used to assess the effect of an inhibitor on the phosphorylation status of Akt and its downstream targets within cells.
Objective: To determine if the inhibitor blocks the Akt signaling pathway in a cellular context.
Materials:
-
Cancer cell line of interest
-
Test compound (e.g., this compound)
-
Growth factor (e.g., IGF-1 or EGF) to stimulate the Akt pathway
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and antibodies for downstream targets (e.g., anti-phospho-GSK-3β)
-
HRP-conjugated secondary antibodies
-
Loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to approximately 80% confluency.
-
Serum-starve the cells for several hours to reduce basal Akt activity.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 for 15 minutes) to activate the Akt pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Prepare protein samples with loading buffer and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.
-
Analyze the band intensities to determine the effect of the inhibitor on Akt phosphorylation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial characterization of a novel Akt inhibitor.
Conclusion and Future Directions
The PI3K/Akt signaling pathway remains a critical and intensely studied area in cancer research. The development of potent and selective Akt inhibitors holds significant promise for targeted cancer therapy. While preliminary data on compounds like this compound (C36) are encouraging, this case also underscores a crucial aspect of drug discovery and development: the necessity for open and comprehensive data sharing. The lack of a publicly available chemical structure for this compound severely limits its potential for further academic research and independent validation.
For drug development professionals and researchers, this highlights the importance of thorough characterization and, where possible, the dissemination of fundamental structural information to accelerate the collective effort in the fight against cancer. Future work on promising but uncharacterized inhibitors should prioritize the determination and publication of their chemical structures to enable a more complete understanding of their therapeutic potential.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AKT controls protein synthesis and oxidative metabolism via combined mTORC1 and FOXO1 signalling to govern muscle physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. AKT-IN-21_TargetMol [targetmol.com]
- 12. AKT | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 13. targetmol.cn [targetmol.cn]
An In-depth Technical Guide to the Upstream Activators of the Akt Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in a signaling pathway crucial for regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the Akt pathway is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention. Understanding the intricate network of upstream activators that converge on Akt is paramount for the development of effective targeted therapies. This technical guide provides a comprehensive overview of the core upstream activators of the Akt pathway, detailing the signaling cascades, quantitative aspects of these interactions, and the experimental protocols necessary for their investigation.
Core Upstream Activation Mechanisms
The activation of Akt is a multi-step process initiated by a diverse array of extracellular signals. These signals are transduced across the cell membrane by specific receptors, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site at the plasma membrane, recruiting proteins that contain a pleckstrin homology (PH) domain, including Akt and its upstream kinase, phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation of Akt at two critical residues: threonine 308 (Thr308) in the activation loop by PDK1, and serine 473 (Ser473) in the C-terminal hydrophobic motif by the mammalian target of rapamycin complex 2 (mTORC2). Full activation of Akt requires phosphorylation at both sites.[1][2]
The primary upstream activators can be broadly categorized into four major classes of cell surface receptors:
-
Receptor Tyrosine Kinases (RTKs): These receptors are activated by the binding of growth factors such as epidermal growth factor (EGF), insulin, and platelet-derived growth factor (PDGF). Ligand binding induces receptor dimerization and autophosphorylation on tyrosine residues, creating docking sites for the p85 regulatory subunit of Class IA PI3K. This interaction relieves the inhibitory constraint on the p110 catalytic subunit of PI3K, leading to PIP3 production.[3]
-
G Protein-Coupled Receptors (GPCRs): A vast and diverse family of receptors that respond to a wide range of stimuli, including hormones, neurotransmitters, and chemokines. Upon ligand binding, GPCRs activate heterotrimeric G proteins. The Gβγ subunits dissociated from the Gα subunit can directly bind to and activate the p110γ (Class IB) or p110β (Class IA) isoforms of PI3K, thereby initiating the signaling cascade to Akt.[4][5]
-
Integrins: These transmembrane receptors mediate cell adhesion to the extracellular matrix (ECM). Engagement of integrins with ECM components like fibronectin and collagen can trigger the activation of PI3K and subsequent Akt phosphorylation. This process is crucial for cell survival, proliferation, and migration.[6][7][8]
-
Cytokine Receptors: This family of receptors binds to cytokines, which are small proteins critical for immune and inflammatory responses. Upon ligand binding, cytokine receptors can activate associated Janus kinases (JAKs), which in turn can lead to the activation of PI3K and the Akt pathway, promoting cell survival and proliferation.[9]
Quantitative Data on Upstream Activation
The following tables summarize key quantitative parameters associated with the upstream activation of the Akt pathway. This data is essential for building accurate models of signal transduction and for understanding the potency of various stimuli.
Table 1: Binding Affinities of Ligands to their Receptors
| Ligand | Receptor | Cell Type/System | Dissociation Constant (Kd) | Reference |
| Epidermal Growth Factor (EGF) | EGFR | A431 cells | 1.77 x 10⁻⁷ M | [10][11] |
| Insulin | Insulin Receptor | - | ~0.2 nM (high affinity site) | [12] |
| Insulin | Insulin Receptor | Adipocytes | 2-6 nM | [13] |
| Insulin | Insulin Receptor | Subcutaneous adipocytes | ~1 nM | [14] |
| Platelet-Derived Growth Factor-BB (PDGF-BB) | PDGFRαα, PDGFRββ, PDGFRαβ | - | High Affinity | [15] |
| Interleukin-4 (IL-4) | IL-4Rα/γc complex | PHA-activated T cells | KR ≈ 9 | [11] |
Table 2: Kinetic Parameters of Key Kinases in the Akt Pathway
| Enzyme | Substrate | Km | kcat | Reference |
| PI3Kα (p110α/p85α) | ATP | - | - | [16] |
| PI3Kα (p110α/p85α) | PIP2 | - | - | [16] |
| PDK1 | ATP | 5.6 µM | - | [17] |
| PDK1 | Fusion peptide | 40 nM | - | [17] |
| PDK1 (ΔPH) | ATP | 0.6 µM (binary complex), 40 µM (ternary complex) | - | [18] |
| PDK1 (ΔPH) | PDK1-Tide | 1 µM (binary complex), 80 µM (ternary complex) | - | [18] |
| Akt1 | ATP | - | - | [1] |
| Akt2 | ATP | Highest Km among isoforms | - | [1] |
| Akt3 | - | - | Highest kcat among isoforms | [1] |
Table 3: Fold Change in Akt Phosphorylation in Response to Various Stimuli
| Stimulus | Cell Type | Fold Change (p-Akt/Total Akt) | Time Point | Reference |
| EGF (100 ng/ml) | HT-29 cells | Transient increase | Peaks at 5-15 min | [19] |
| Insulin (500 ng/ml) | CHO-EGFR cells | Sustained increase | Up to 120 min | [19] |
| Vascular Endothelial Growth Factor (VEGF) | Aligned Endothelial Cells | Robust increase in p-Akt (Ser473) | - | [20] |
| Adhesion to Fibronectin | GD25-β1A cells | Strong induction of p-Akt (Ser473) | - | [7] |
Signaling Pathway Diagrams
The following diagrams, generated using the Graphviz DOT language, illustrate the core signaling pathways leading to Akt activation.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Integrin α2β1 Promotes Activation of Protein Phosphatase 2A and Dephosphorylation of Akt and Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular determinants of PI3Kγ-mediated activation downstream of G-protein-coupled receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular determinants of PI3Kγ-mediated activation downstream of G-protein–coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylinositol 3-Kinase/Akt Mediates Integrin Signaling To Control RNA Polymerase I Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Akt1 signaling regulates integrin activation, matrix recognition, and fibronectin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytokine receptor interactions as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 11. pnas.org [pnas.org]
- 12. PI3K/Akt promotes feedforward mTORC2 activation through IKKα - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for the Study of Protein-Protein Interactions in Cancer Cell Biology | Springer Nature Experiments [experiments.springernature.com]
- 14. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An in vitro assay for the kinase activity of mTOR complex 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A hierarchy of affinities between cytokine receptors and the common gamma chain leads to pathway cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phosphatidylinositol 3-kinase (PI3K): The Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Negative Regulators of Akt Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key negative regulators of the Akt signaling pathway, with a primary focus on the tumor suppressor PTEN. The Akt pathway is a critical signaling node that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many human cancers, making its negative regulators crucial subjects of study for both basic and translational research. This document details the mechanisms of these regulators, presents quantitative data, provides detailed experimental protocols for their study, and visualizes the intricate signaling networks.
Core Negative Regulators of Akt Signaling
The Akt signaling cascade is tightly controlled by a series of negative regulators that act at different levels of the pathway. These molecules ensure that Akt activity is appropriately modulated in response to extracellular and intracellular cues. The primary negative regulators discussed in this guide are PTEN, PHLPP, and CTMP, with additional mention of other important players.
PTEN (Phosphatase and Tensin Homolog)
PTEN is a dual-specificity phosphatase and a critical tumor suppressor that is frequently mutated or deleted in a wide range of human cancers.[1] Its primary role in regulating the Akt pathway is through its lipid phosphatase activity.[1]
Mechanism of Action: Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][3] PIP3 acts as a docking site on the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, including Akt and its upstream activator, PDK1.[3] This co-localization facilitates the phosphorylation and activation of Akt by PDK1 at threonine 308 (Thr308) and by mTORC2 at serine 473 (Ser473).[4]
PTEN antagonizes this process by dephosphorylating PIP3 at the 3' position of the inositol ring, converting it back to PIP2.[2][3][5] This action terminates the PI3K signaling cascade, preventing the recruitment and subsequent activation of Akt.[5][6] In addition to its lipid phosphatase activity, PTEN also possesses protein phosphatase activity, which contributes to its tumor-suppressive functions through mechanisms independent of the PI3K/Akt pathway.[1]
PHLPP (PH Domain and Leucine-rich Repeat Protein Phosphatase)
PHLPP is a family of serine/threonine phosphatases (PHLPP1 and PHLPP2) that directly dephosphorylate and inactivate Akt.[7]
Mechanism of Action: Unlike PTEN, which acts upstream of Akt, PHLPP directly targets Akt itself. Specifically, PHLPP dephosphorylates the hydrophobic motif of Akt at Ser473.[7][8] This dephosphorylation leads to a partial inactivation of Akt.[7] PHLPP isoforms exhibit some specificity for different Akt isoforms, with PHLPP1 primarily targeting Akt2 and Akt3, while PHLPP2 acts on Akt1 and Akt3.[9] The activity of PHLPP is dependent on magnesium or manganese ions.[10]
CTMP (Carboxyl-Terminal Modulator Protein)
CTMP is another negative regulator that directly interacts with Akt to inhibit its activity.[11]
Mechanism of Action: CTMP binds specifically to the carboxyl-terminal regulatory domain of Akt at the plasma membrane.[11][12] This binding event inhibits the phosphorylation of Akt at both Thr308 and Ser473, thereby preventing its full activation.[11][12] By sequestering Akt at the membrane and blocking its phosphorylation, CTMP effectively dampens downstream signaling.[13]
Other Negative Regulators
-
SHIP1 and SHIP2 (SH2-containing inositol 5-phosphatase 1 and 2): These are 5'-inositol phosphatases that, similar to PTEN, act on phosphoinositides. They hydrolyze the 5-phosphate from PIP3 to generate PI(3,4)P2. While this reduces the levels of PIP3, the product PI(3,4)P2 can still recruit and partially activate Akt, leading to a more complex regulatory role.[1][14][15] SHIP1 is primarily expressed in hematopoietic cells, while SHIP2 is more ubiquitously expressed.[14][16]
-
TRB3 (Tribbles Homolog 3): TRB3 is a pseudokinase that directly binds to Akt and inhibits its phosphorylation and activation in response to insulin.[11][17][18]
-
Cdc37/Hsp90 Chaperone Complex: The stability of Akt is dependent on the molecular chaperone complex Hsp90 and its co-chaperone Cdc37. Inhibition of Hsp90 function leads to the ubiquitination and proteasomal degradation of Akt, thereby reducing its cellular levels.[2][19][20]
Quantitative Data
This section summarizes key quantitative parameters related to the negative regulators of Akt signaling.
| Parameter | Molecule | Value | Substrate/Ligand | Organism/System | Reference |
| Half-life | PTEN (wild-type) | ~9 hours | - | - | [21] |
| PTEN (wild-type) | >24 hours | - | Mouse Embryonic Fibroblasts | [22] | |
| PTEN (mutant S380A) | 1 hour | - | - | [21] | |
| PTEN (mutant C124G) | 2 hours | - | - | [21] | |
| Akt | 36 hours | - | - | [2] | |
| Akt (with Hsp90 inhibition) | 12 hours | - | - | [2] | |
| Kinetic Parameters | PTEN | kcat/Km = 18 x 10^2 M-1s-1 | di-C6-PIP3 | In vitro | [23] |
| Dissociation Constant (Kd) | PTEN | µM range | PIP3 | In vitro (Surface Plasmon Resonance) | [24] |
| IC50 Values | D-3-deoxy-diC8PI(3)P (inhibitor) | 0.23 mM | PTEN | In vitro | [25] |
| L-(+)-tartrate (inhibitor) | >2.5 mM | PTEN | In vitro | [25] | |
| NSC 117079 (inhibitor) | - | PHLPP | In vitro | [26] | |
| NSC 45586 (inhibitor) | - | PHLPP | In vitro | [26] | |
| Cellular Concentration | PHLPP1 | ~1 nM | - | HeLa cells | [26][27] |
| PHLPP2 | ~1 nM | - | HeLa cells | [26][27] | |
| Akt1 | ~30 nM | - | HeLa cells | [26][27] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the negative regulators of Akt signaling.
PTEN Phosphatase Activity Assay (Malachite Green Assay)
This assay measures the phosphatase activity of PTEN by quantifying the amount of inorganic phosphate released from a substrate, such as PIP3.
Materials:
-
Purified recombinant PTEN protein
-
PIP3 substrate (e.g., di-C8-PIP3)
-
Malachite Green Assay Kit (containing Malachite Green solution, ammonium molybdate, and a phosphate standard)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM DTT
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Phosphate Standards: Prepare a serial dilution of the phosphate standard in the assay buffer to generate a standard curve.
-
Prepare PTEN Reaction:
-
In a 96-well plate, add the desired amount of purified PTEN enzyme to each well.
-
Include a "no enzyme" control (assay buffer only) and a "no substrate" control (PTEN enzyme in assay buffer without PIP3).
-
Add the PIP3 substrate to each well to initiate the reaction. The final reaction volume is typically 50-100 µL.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction and Color Development:
-
Measure Absorbance: Measure the absorbance of each well at a wavelength between 620 and 660 nm using a microplate reader.[29][31]
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Use the standard curve to determine the amount of phosphate released in each reaction.
-
Calculate the specific activity of PTEN (e.g., in pmol of phosphate released/min/µg of enzyme).
-
Western Blot Analysis of Akt Phosphorylation
This protocol is used to detect the phosphorylation status of Akt at its key activation sites, Ser473 and Thr308.
Materials:
-
Cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473, anti-phospho-Akt Thr308, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE: Load the denatured protein samples onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[32]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.[32][33]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[32]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system (e.g., X-ray film or a digital imager).
-
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody for total Akt to normalize for protein loading.
Cycloheximide (CHX) Chase Assay for Protein Half-life Determination
This assay is used to determine the stability or half-life of a protein by inhibiting new protein synthesis and observing the degradation of the existing protein over time.[3][5][7]
Materials:
-
Cultured cells
-
Cycloheximide (CHX) stock solution
-
Cell culture medium
-
Lysis buffer
-
Reagents and equipment for Western blotting (as described above)
Procedure:
-
Cell Culture: Plate cells and allow them to reach the desired confluency.
-
CHX Treatment: Treat the cells with an appropriate concentration of CHX to inhibit protein synthesis. The optimal concentration should be determined empirically for each cell line.
-
Time Course: Harvest cells at various time points after CHX treatment (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be chosen based on the expected half-life of the protein of interest.[9]
-
Western Blot Analysis:
-
Lyse the cells collected at each time point.
-
Perform Western blotting as described in Protocol 3.2 to detect the protein of interest.
-
It is crucial to also probe for a loading control protein with a long half-life (e.g., actin or tubulin) to ensure equal protein loading across all time points.
-
-
Data Analysis:
-
Quantify the band intensity of the protein of interest at each time point using densitometry software.
-
Normalize the intensity of the target protein to the loading control.
-
Plot the normalized protein intensity versus time.
-
Determine the half-life of the protein, which is the time it takes for the protein level to decrease by 50%.
-
Conclusion
The negative regulators of Akt signaling are essential for maintaining cellular homeostasis and preventing diseases such as cancer. PTEN, PHLPP, and CTMP, along with other regulatory molecules, form a complex network that finely tunes the activity of the Akt pathway. A thorough understanding of these regulators, their mechanisms of action, and their quantitative properties is critical for the development of novel therapeutic strategies that target the Akt signaling axis. The experimental protocols provided in this guide offer a foundation for researchers to investigate these important molecules and their roles in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Akt forms an intracellular complex with heat shock protein 90 (Hsp90) and Cdc37 and is destabilized by inhibitors of Hsp90 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation-mediated PTEN conformational closure and deactivation revealed with protein semisynthesis | eLife [elifesciences.org]
- 5. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Post-Translational Modification of PTEN Protein: Quantity and Activity [frontiersin.org]
- 9. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 10. PHLPP - Wikipedia [en.wikipedia.org]
- 11. TRB3: a tribbles homolog that inhibits Akt/PKB activation by insulin in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PTEN function, the long and the short of it - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 14. Targeting SHIP1 and SHIP2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Functional Roles of the Src Homology 2 Domain-Containing Inositol 5-Phosphatases SHIP1 and SHIP2 in the Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SHIP is a negative regulator of growth factor receptor-mediated PKB/Akt activation and myeloid cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 20. Cdc37 has distinct roles in protein kinase quality control that protect nascent chains from degradation and promote posttranslational maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Analysis of Site-specific Phosphorylation of PTEN using Enzyme-Catalyzed Expressed Protein Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tumour suppressor PTEN activity is differentially inducible by myo‐inositol phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Understanding the stereospecific interactions of 3-deoxyphosphatidylinositol derivatives with the PTEN phosphatase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PHLPPing the Script: Emerging Roles of PHLPP Phosphatases in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 28. echelon-inc.com [echelon-inc.com]
- 29. home.sandiego.edu [home.sandiego.edu]
- 30. A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. merckmillipore.com [merckmillipore.com]
- 32. m.youtube.com [m.youtube.com]
- 33. ccrod.cancer.gov [ccrod.cancer.gov]
A Technical Guide to the Characterization of Akt-IN-21, a Serine/Threonine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a cascade that is frequently dysregulated in human cancers. The PI3K/Akt pathway governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its critical role in oncogenesis has made Akt a prime target for the development of novel cancer therapeutics. This technical guide provides an in-depth overview of the preclinical characterization of Akt-IN-21, a potent inhibitor of the Akt signaling pathway.
This compound has demonstrated broad-spectrum cytotoxic and anti-cancer properties, inducing apoptosis in cancer cells by disrupting the cell cycle and downregulating the PI3K/Akt pathway[1]. This document will detail the methodologies for evaluating its mechanism of action, inhibitory potency, and cellular effects, and present a framework for its comprehensive preclinical assessment.
The PI3K/Akt Signaling Pathway
The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRS) by extracellular signals such as growth factors and cytokines. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is subsequently activated through phosphorylation by PDK1 and mTORC2. Once activated, Akt phosphorylates a wide array of downstream substrates, thereby regulating numerous cellular functions.
Figure 1: The PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Mechanism of Action of Akt Inhibitors
Akt inhibitors can be broadly classified into two main categories based on their mechanism of action: ATP-competitive inhibitors and allosteric inhibitors.
-
ATP-competitive inhibitors bind to the ATP-binding pocket of the Akt kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.
-
Allosteric inhibitors bind to a site distinct from the ATP-binding pocket, often at the interface between the pleckstrin homology (PH) domain and the kinase domain. This binding event locks Akt in an inactive conformation, preventing its recruitment to the cell membrane and subsequent activation.
The precise mechanism of action of this compound is a critical determinant of its biological activity and potential for off-target effects.
References
The Role of Akt in Cancer Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt, also known as protein kinase B (PKB), is a central node in a signaling pathway frequently hyperactivated in cancer. This activation, driven by mutations in genes such as PIK3CA and PTEN, reprograms cellular metabolism to support the high proliferative and survival demands of tumor cells. This technical guide provides an in-depth exploration of the multifaceted role of Akt in cancer metabolism, detailing its impact on key metabolic pathways, providing experimental protocols to study these effects, and presenting quantitative data and signaling diagrams to facilitate a comprehensive understanding.
Akt Signaling and Core Metabolic Pathways
The PI3K/Akt/mTOR signaling axis is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] In cancer, constitutive activation of this pathway orchestrates a metabolic shift towards anabolic processes, enabling rapid tumor growth.[2] Akt directly and indirectly modulates a wide array of metabolic enzymes and transporters, profoundly impacting glucose, glutamine, lipid, and nucleotide metabolism.[2][3]
Glycolysis
A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. Akt is a key driver of this metabolic phenotype.[4][5] Activated Akt enhances glucose uptake and flux through the glycolytic pathway via several mechanisms:
-
Increased Glucose Transport: Akt promotes the translocation of the glucose transporter GLUT1 to the plasma membrane, thereby increasing glucose uptake.[6][7] It achieves this by phosphorylating and inhibiting the thioredoxin-interacting protein (TXNIP), which would otherwise promote GLUT1 endocytosis.[7]
-
Activation of Glycolytic Enzymes: Akt can directly phosphorylate and activate key glycolytic enzymes, including hexokinase 2 (HK2) and phosphofructokinase 2 (PFK2), stimulating the initial steps of glycolysis.[6][7]
-
Regulation of Downstream Effectors: Akt indirectly stimulates glycolysis through its downstream targets, such as mTORC1 and by inhibiting glycogen synthase kinase 3 (GSK3).[7] Akt also promotes the expression of the transcription factor MYC, which upregulates the expression of most glycolytic enzymes.[8]
// Nodes RTK [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLUT1 [label="GLUT1 Translocation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Glucose_Uptake [label="Increased Glucose\nUptake", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; HK2 [label="Hexokinase 2 (HK2)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Glycolysis [label="Glycolysis", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MYC [label="MYC", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Generates"]; PIP3 -> Akt [label="Recruits & Activates"]; Akt -> GLUT1 [label="Promotes"]; GLUT1 -> Glucose_Uptake; Akt -> HK2 [label="Activates"]; Glucose_Uptake -> Glycolysis; HK2 -> Glycolysis; Akt -> mTORC1 [label="Activates"]; mTORC1 -> MYC [label="Promotes\nExpression"]; MYC -> Glycolysis [label="Upregulates\nEnzymes"]; } caption: Akt-mediated upregulation of glycolysis.
Pentose Phosphate Pathway (PPP)
The pentose phosphate pathway (PPP) branches from glycolysis to produce NADPH, which is essential for antioxidant defense and reductive biosynthesis, and ribose-5-phosphate, a precursor for nucleotide synthesis. Akt signaling can enhance the flux through the PPP. By activating HK2, Akt increases the availability of glucose-6-phosphate, the substrate for the PPP.[7] Furthermore, Akt signaling has been implicated in the transcriptional regulation of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP.[9]
// Nodes Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; G6P [label="Glucose-6-Phosphate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PPP [label="Pentose Phosphate\nPathway", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; NADPH [label="NADPH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleotide_Synthesis [label="Nucleotide\nSynthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G6PD [label="G6PD", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Akt -> G6P [label="Increases\nAvailability"]; G6P -> PPP; Akt -> G6PD [label="Promotes\nExpression"]; G6PD -> PPP [label="Rate-limiting\nEnzyme"]; PPP -> NADPH; PPP -> Nucleotide_Synthesis; } caption: Akt signaling and the Pentose Phosphate Pathway.
Lipid Metabolism
Cancer cells exhibit increased de novo lipid synthesis to support membrane production for rapid cell division. Akt plays a crucial role in this metabolic reprogramming. Akt can phosphorylate and activate ATP citrate lyase (ACLY), the enzyme that converts citrate to acetyl-CoA, the primary building block for fatty acid synthesis.[3] Additionally, Akt signaling promotes the activity of sterol regulatory element-binding protein 1 (SREBP1), a master transcriptional regulator of lipogenic genes, through the mTORC1 pathway.[10]
// Nodes Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; ACLY [label="ATP Citrate Lyase\n(ACLY)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Acetyl_CoA [label="Acetyl-CoA", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Fatty_Acid_Synthesis [label="De Novo Fatty Acid\nSynthesis", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SREBP1 [label="SREBP1", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Akt -> ACLY [label="Activates"]; ACLY -> Acetyl_CoA [label="Produces"]; Acetyl_CoA -> Fatty_Acid_Synthesis; Akt -> mTORC1 [label="Activates"]; mTORC1 -> SREBP1 [label="Activates"]; SREBP1 -> Fatty_Acid_Synthesis [label="Upregulates\nLipogenic Genes"]; } caption: Akt's role in promoting de novo lipid synthesis.
Glutamine Metabolism
Glutamine is another critical nutrient for cancer cells, serving as a source of carbon and nitrogen for the synthesis of amino acids, nucleotides, and glutathione. Akt signaling can influence glutamine metabolism, although the mechanisms are less direct compared to its effects on glucose and lipid metabolism. Akt can promote the expression of glutamine transporters and the enzyme glutaminase (GLS), which converts glutamine to glutamate.[11][12] This process, known as glutaminolysis, replenishes the tricarboxylic acid (TCA) cycle, a process termed anaplerosis.
// Nodes Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glutamine_Transporters [label="Glutamine\nTransporters", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Glutamine_Uptake [label="Increased Glutamine\nUptake", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; GLS [label="Glutaminase (GLS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Glutaminolysis [label="Glutaminolysis", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; TCA_Cycle [label="TCA Cycle\n(Anaplerosis)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Akt -> Glutamine_Transporters [label="Promotes\nExpression"]; Glutamine_Transporters -> Glutamine_Uptake; Akt -> GLS [label="Promotes\nExpression"]; Glutamine_Uptake -> Glutaminolysis; GLS -> Glutaminolysis; Glutaminolysis -> TCA_Cycle; } caption: Akt's influence on glutamine metabolism.
Quantitative Data on Akt-Mediated Metabolic Changes
The following tables summarize quantitative data from various studies, illustrating the magnitude of Akt's impact on cancer cell metabolism.
| Metabolic Parameter | Cell Line | Akt Status | Fold Change (vs. Control) | Reference |
| Glucose Uptake | Glioblastoma | Constitutively Active Akt | ~2-fold increase | [13] |
| Glycolytic Rate | Hematopoietic Precursors | Activated Akt | ~4-fold increase | [13] |
| Lactate Production | Glioblastoma | Constitutively Active Akt | ~2-fold increase | [13] |
Table 1: Akt's Effect on Glycolysis.
| Metabolite/Enzyme | Cell Line | Akt Status | Fold Change (vs. Control) | Reference |
| SREBP1 Expression | Goat Mammary Epithelial | Akt1 Overexpression | Significant increase | [10] |
| Intracellular Triacylglycerol | Goat Mammary Epithelial | Akt1 Overexpression | Significant increase | [10] |
| FAS Expression | Ovarian Cancer | Activated Akt | Positive correlation | [14] |
Table 2: Akt's Influence on Lipid Metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of Akt in cancer metabolism.
Western Blot Analysis of Akt Phosphorylation
This protocol is for assessing the activation state of Akt by detecting its phosphorylation at key residues (Ser473 and Thr308).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using a protein assay kit.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins from the gel to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.[15][16][17]
// Nodes Lysis [label="Cell Lysis"]; Quant [label="Protein Quantification"]; SDS_PAGE [label="SDS-PAGE"]; Transfer [label="Protein Transfer"]; Blocking [label="Blocking"]; Primary_Ab [label="Primary Antibody\nIncubation"]; Secondary_Ab [label="Secondary Antibody\nIncubation"]; Detection [label="Detection"];
// Edges Lysis -> Quant; Quant -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; } caption: Western Blot Workflow.
Seahorse XF Glycolysis Stress Test
This assay measures key parameters of glycolysis in live cells in real-time.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
XF Base Medium
-
Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: Prepare XF assay medium supplemented with glutamine.
-
Cell Preparation: Replace the growth medium with pre-warmed XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load glucose, oligomycin, and 2-DG into the appropriate ports of the hydrated sensor cartridge.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and start the assay. The instrument will measure the extracellular acidification rate (ECAR) before and after the injection of each compound.[1][18][19][20][21]
// Nodes Basal [label="Basal Glycolysis"]; Glucose [label="Glucose\nInjection"]; Glycolysis [label="Glycolysis"]; Oligo [label="Oligomycin\nInjection"]; Glycolytic_Capacity [label="Glycolytic\nCapacity"]; TwoDG [label="2-DG\nInjection"]; Non_Glycolytic [label="Non-Glycolytic\nAcidification"];
// Edges Basal -> Glucose [label="Measure ECAR"]; Glucose -> Glycolysis; Glycolysis -> Oligo [label="Measure ECAR"]; Oligo -> Glycolytic_Capacity; Glycolytic_Capacity -> TwoDG [label="Measure ECAR"]; TwoDG -> Non_Glycolytic; } caption: Seahorse Glycolysis Stress Test Workflow.
2-Deoxyglucose (2-DG) Uptake Assay
This assay measures the rate of glucose uptake by cells using a fluorescent glucose analog, 2-NBDG, or a radioactive analog, [3H]-2-DG.
Materials:
-
2-NBDG or [3H]-2-DG
-
Glucose-free medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorometer or scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate.
-
Glucose Starvation: Wash cells with PBS and incubate in glucose-free medium for a defined period.
-
2-DG Incubation: Add 2-NBDG or [3H]-2-DG to the cells and incubate for a specific time.
-
Uptake Termination: Stop the uptake by washing the cells with ice-cold PBS.
-
Cell Lysis: Lyse the cells.
-
Measurement: Measure the fluorescence of the cell lysate (for 2-NBDG) or the radioactivity (for [3H]-2-DG).[4][22][23][24]
// Nodes Seeding [label="Cell Seeding"]; Starvation [label="Glucose Starvation"]; Incubation [label="2-DG Incubation"]; Termination [label="Uptake Termination"]; Lysis [label="Cell Lysis"]; Measurement [label="Fluorescence/\nRadioactivity\nMeasurement"];
// Edges Seeding -> Starvation; Starvation -> Incubation; Incubation -> Termination; Termination -> Lysis; Lysis -> Measurement; } caption: 2-Deoxyglucose Uptake Assay Workflow.
13C Metabolic Flux Analysis (MFA)
13C-MFA is a powerful technique to quantify the rates (fluxes) of metabolic pathways. It involves feeding cells with a stable isotope-labeled substrate (e.g., [U-13C]-glucose) and then measuring the incorporation of the isotope into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The resulting labeling patterns are then used to computationally model and determine the intracellular metabolic fluxes.[2][3][5][25][26]
General Workflow:
-
Isotope Labeling: Culture cells in a medium containing a 13C-labeled substrate.
-
Metabolite Extraction: Quench metabolism and extract intracellular metabolites.
-
Analytical Measurement: Analyze the isotopic labeling patterns of metabolites using GC-MS or LC-MS.
-
Flux Calculation: Use specialized software to fit the labeling data to a metabolic network model and calculate the fluxes.
// Nodes Labeling [label="13C Isotope\nLabeling"]; Extraction [label="Metabolite\nExtraction"]; Analysis [label="MS/NMR\nAnalysis"]; Calculation [label="Flux\nCalculation"];
// Edges Labeling -> Extraction; Extraction -> Analysis; Analysis -> Calculation; } caption: 13C Metabolic Flux Analysis Workflow.
Conclusion
The Akt signaling pathway is a master regulator of cancer metabolism, orchestrating a profound reprogramming of glucose, lipid, and glutamine utilization to fuel tumor growth and survival. A thorough understanding of these Akt-driven metabolic alterations is crucial for the development of novel therapeutic strategies that target the metabolic vulnerabilities of cancer cells. The experimental approaches detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the intricate interplay between Akt signaling and cancer metabolism, ultimately paving the way for more effective anti-cancer therapies.
References
- 1. unige.ch [unige.ch]
- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Akt regulation of glycolysis mediates bioenergetic stability in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer [ijbs.com]
- 8. Akt regulation of glycolysis mediates bioenergetic stability in epithelial cells | eLife [elifesciences.org]
- 9. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Akt Serine/Threonine Kinase 1 Regulates de Novo Fatty Acid Synthesis through the Mammalian Target of Rapamycin/Sterol Regulatory Element Binding Protein 1 Axis in Dairy Goat Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Glutaminolysis and autophagy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Positive feedback regulation between AKT activation and fatty acid synthase expression in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. static1.squarespace.com [static1.squarespace.com]
- 19. cpu.edu.cn [cpu.edu.cn]
- 20. tabaslab.com [tabaslab.com]
- 21. agilent.com [agilent.com]
- 22. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.jp]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. docs.aatbio.com [docs.aatbio.com]
- 25. [PDF] A guide to 13C metabolic flux analysis for the cancer biologist | Semantic Scholar [semanticscholar.org]
- 26. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Akt Inhibitor Efficacy: A Technical Overview
To the intended audience of researchers, scientists, and drug development professionals: This document provides a comprehensive technical guide on the preliminary efficacy and mechanism of action of Akt inhibitors, a class of molecules under investigation for cancer therapy. Due to the lack of publicly available data for a specific compound designated "Akt-IN-21," this report focuses on the well-characterized, allosteric Akt inhibitor, MK-2206 , to illustrate the core principles and experimental approaches in this area of research. The information presented herein is a synthesis of data from multiple preclinical and clinical studies.
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[2][3] Akt inhibitors are designed to block the activity of the Akt kinase, thereby impeding tumor growth and survival.[4][5][6]
Quantitative Data Summary
The efficacy of Akt inhibitors is typically evaluated through a series of in vitro and in vivo studies. The following tables summarize key quantitative data for the representative Akt inhibitor, MK-2206.
Table 1: In Vitro Efficacy of MK-2206
| Cell Line | Cancer Type | IC50 (nM) | Key Pathway Alteration |
| Various | Pediatric Cancers | 1.0 nM - 10 µM | Not Specified |
| Akt1 (recombinant) | N/A | 8 | N/A |
| Akt2 (recombinant) | N/A | 12 | N/A |
| Akt3 (recombinant) | N/A | 65 | N/A |
| Data compiled from preclinical studies of MK-2206.[7] The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell growth or kinase activity. |
Table 2: In Vivo Efficacy of MK-2206 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Not Specified | Not Specified | Thrice weekly | Not Specified | [7] |
| Further specific details on tumor growth inhibition percentages were not available in the provided search results. |
Table 3: Clinical Trial Data for MK-2206
| Trial Phase | Cancer Type | Combination Therapy | Clinical Outcome |
| Phase II | Metastatic Colorectal Cancer | Single agent | No radiographic responses; Median PFS: 1.8 months; Median OS: 6.8 months |
| Data from a phase II study in patients with biomarker-enriched metastatic colorectal cancer.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. Below are outlines of common experimental protocols used to assess the efficacy of Akt inhibitors.
1. Cell Viability and Proliferation Assays
-
Objective: To determine the effect of the Akt inhibitor on cancer cell growth.
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the Akt inhibitor (e.g., MK-2206, from 1.0 nM to 10 µM) for a specified duration (e.g., 96 hours).[7]
-
Cell viability is assessed using colorimetric assays such as MTT or Sulforhodamine B (SRB), or by using automated cell counters.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[7]
-
2. In Vitro Kinase Assays
-
Objective: To measure the direct inhibitory effect of the compound on the kinase activity of Akt isoforms.
-
Methodology:
-
Purified recombinant human Akt1, Akt2, and Akt3 enzymes are used.[7]
-
The inhibitor is incubated with the kinase and a specific substrate in the presence of ATP.
-
Kinase activity is measured by quantifying the phosphorylation of the substrate, often using radio-labeled ATP or phospho-specific antibodies.
-
IC50 values are determined by plotting kinase activity against inhibitor concentration.[7]
-
3. Western Blot Analysis for Pharmacodynamic Markers
-
Objective: To confirm the on-target effect of the inhibitor by assessing the phosphorylation status of downstream Akt substrates.
-
Methodology:
-
Cancer cells are treated with the Akt inhibitor for various times and at different concentrations.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated and total forms of Akt substrates like GSK3β, PRAS40, and FoxO transcription factors.[2]
-
A decrease in the phosphorylation of these substrates indicates successful target engagement by the inhibitor.
-
4. Human Tumor Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the Akt inhibitor in a living organism.
-
Methodology:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The Akt inhibitor is administered orally or via other appropriate routes at a specified dose and schedule (e.g., thrice weekly for MK-2206).[7]
-
Tumor volume is measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
Caption: PI3K/Akt signaling pathway and the point of intervention by an Akt inhibitor.
Caption: A typical preclinical evaluation workflow for an Akt inhibitor.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase II and co-clinical study of an AKT inhibitor in patients (pts) with biomarker-enriched, previously treated metastatic colorectal cancer (mCRC). - ASCO [asco.org]
Methodological & Application
Application Notes and Protocols: Akt-IN-21 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of Akt-IN-21, a potent allosteric inhibitor of Akt1 and Akt2. The provided methodologies are intended for researchers, scientists, and professionals involved in drug development and kinase signaling research.
Note on Compound Name: While the request specified "this compound," extensive database searches did not yield a compound with this exact name. However, a well-characterized allosteric inhibitor, "Akt1 and Akt2-IN-1," is described with potent and selective activity. It is highly likely that "this compound" is a typographical error, and this document will proceed with the data and protocols relevant to Akt1 and Akt2-IN-1 .
Introduction
Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a central role in multiple cellular processes, including glucose metabolism, apoptosis, cell proliferation, and transcription.[1][2] The Akt signaling pathway is a critical regulator of cell survival and growth. Its dysregulation is implicated in the pathogenesis of numerous human diseases, including cancer. There are three highly homologous isoforms of Akt: Akt1, Akt2, and Akt3. Akt1 is primarily involved in cellular survival and metabolism, Akt2 is mostly involved in glucose transport, and Akt3 is highly expressed in brain tissue.[1][2]
The activation of Akt is a multi-step process initiated by growth factors or other stimuli, leading to the activation of phosphoinositide 3-kinase (PI3K).[1][3] PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane. This is followed by phosphorylation of Akt at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTORC2 complex, leading to full kinase activation.[3][4] Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating their activity.
Akt1 and Akt2-IN-1 is an allosteric inhibitor that is dependent on the PH-domain for its inhibitory activity. It demonstrates high selectivity for Akt1 and Akt2 over Akt3 and other kinases within the AGC family.[5] This makes it a valuable tool for studying the specific roles of Akt1 and Akt2 in various signaling pathways.
Quantitative Data Summary
The inhibitory activity of Akt1 and Akt2-IN-1 has been quantified against the three Akt isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) |
| Akt1 | 3.5 |
| Akt2 | 42 |
| Akt3 | 1900 |
| Data sourced from DC Chemicals.[5] |
Experimental Protocols
This section details a non-radioactive, ELISA-based in vitro kinase assay protocol to determine the IC50 of this compound (presumed to be Akt1 and Akt2-IN-1) against a specific Akt isoform (e.g., Akt1). This method relies on the use of a specific synthetic peptide as a substrate for Akt and a polyclonal antibody that recognizes the phosphorylated form of the substrate.[3]
Materials and Reagents
-
Recombinant active Akt1 enzyme
-
Akt Substrate Microtiter Plate (pre-coated with a specific synthetic peptide substrate)
-
Kinase Assay Dilution Buffer
-
ATP solution
-
Akt1 and Akt2-IN-1 (or other test inhibitor)
-
Phosphospecific Substrate Antibody
-
Anti-Rabbit IgG:HRP Conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Wash Buffer (e.g., 20X PBS with 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow Diagram
Detailed Protocol
-
Reagent Preparation:
-
Prepare a 1X Wash Buffer by diluting the 20X stock with deionized water.
-
Bring all necessary reagents to room temperature before use, except for the active Akt enzyme, which should be kept on ice.
-
Prepare serial dilutions of Akt1 and Akt2-IN-1 in Kinase Assay Dilution Buffer at 2X the final desired concentrations. Also, prepare a vehicle control (e.g., DMSO) at the same concentration as in the inhibitor dilutions.
-
Dilute the active Akt1 enzyme to the desired concentration in Kinase Assay Dilution Buffer. The optimal concentration should be determined empirically but is typically in the ng range per well.
-
Prepare the ATP solution at 2X the final desired concentration in Kinase Assay Dilution Buffer. The final ATP concentration is often near the Km for Akt.
-
-
Kinase Reaction:
-
Add 25 µL of the 2X serially diluted inhibitor or vehicle control to the appropriate wells of the Akt Substrate Microtiter Plate.
-
Add 25 µL of the diluted active Akt1 enzyme to each well.
-
Initiate the kinase reaction by adding 50 µL of the 2X ATP solution to each well. The final reaction volume is 100 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Terminate the reaction by aspirating the contents of the wells.
-
Wash the wells three times with 200 µL of 1X Wash Buffer per well.
-
Dilute the phosphospecific substrate antibody in Antibody Dilution Buffer according to the manufacturer's instructions. Add 100 µL of the diluted antibody to each well.
-
Incubate at room temperature for 60 minutes.
-
Wash the wells three times with 1X Wash Buffer.
-
Dilute the Anti-Rabbit IgG:HRP Conjugate in Antibody Dilution Buffer. Add 100 µL of the diluted conjugate to each well.
-
Incubate at room temperature for 30 minutes.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark at room temperature until sufficient color development (typically 15-30 minutes).
-
Stop the color development by adding 100 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the absorbance of the blank (no enzyme) wells from all other readings.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Akt Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of inhibition by this compound.
This application note provides a comprehensive guide for the in vitro evaluation of Akt inhibitors. The detailed protocol and supporting information are intended to facilitate the accurate and reproducible assessment of compound potency and selectivity, contributing to the advancement of kinase-targeted drug discovery.
References
Application Notes and Protocols for Akt-IN-21 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt-IN-21 is a potent and specific inhibitor of the Akt serine/threonine kinase, a critical node in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.[1][3] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[3] this compound exerts its effects by downregulating this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on cell viability, apoptosis, and downstream signaling pathways.
Mechanism of Action
This compound functions by inhibiting the activity of Akt kinases (Akt1, Akt2, and Akt3). Akt is a key downstream effector of phosphatidylinositol 3-kinase (PI3K). Upon activation by upstream signals such as growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt at the plasma membrane, where it is subsequently phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis. By inhibiting Akt, this compound effectively blocks these downstream signaling events, leading to decreased cell viability and induction of programmed cell death.
References
Application Notes and Protocols: Determining the Optimal Concentration of Akt-IN-21 for In Vitro Experiments
Introduction
Akt (also known as Protein Kinase B or PKB) is a serine/threonine-specific protein kinase that plays a critical role in mediating various cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5][6][7][8][9] The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in various human cancers, making Akt a key therapeutic target.[1][3][5][6][7][9] Akt-IN-21 is a potent and selective ATP-competitive inhibitor of Akt activity. The determination of its optimal working concentration is crucial for achieving specific and reproducible results in downstream cellular and biochemical assays. This document provides a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific experimental needs.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of Akt, preventing the phosphorylation of its downstream substrates. This leads to the inhibition of signaling pathways that promote cell survival and proliferation. The PI3K/Akt pathway is a central regulator in many cellular functions, and its inhibition can induce apoptosis and cell cycle arrest in cancer cells.[1][3][4][5][6][7][9]
Data Presentation: Recommended Concentration Ranges
The optimal concentration of this compound will vary depending on the cell type, experimental duration, and the specific endpoint being measured. The following table summarizes typical concentration ranges for initial experiments. It is imperative to perform dose-response experiments to determine the precise optimal concentration for your system.
| Assay Type | Typical Concentration Range (this compound) | Key Endpoint |
| Biochemical Kinase Assay | 1 nM - 1 µM | IC50 (50% inhibitory concentration) |
| Cell Viability/Proliferation | 10 nM - 10 µM | GI50 (50% growth inhibition) |
| Target Engagement (Western Blot) | 100 nM - 5 µM | Reduction in p-Akt (S473/T308) |
| Downstream Signaling (Western Blot) | 100 nM - 5 µM | Reduction in phosphorylation of downstream targets (e.g., p-GSK3β, p-FOXO1) |
| Functional Assays (e.g., Apoptosis) | 500 nM - 10 µM | Induction of apoptosis markers (e.g., cleaved PARP, Caspase-3) |
Experimental Protocols
This protocol is designed to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well clear or opaque-walled plates (depending on the assay)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 2,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A common starting range is from 10 µM down to 1 nM, with a DMSO control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
Assay:
-
For MTT: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Add 100 µL of solubilization buffer, and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the viability against the log of the this compound concentration to determine the GI50 value.
This protocol is used to assess the direct inhibition of Akt phosphorylation and the effect on its downstream signaling pathway.[10][11][12][13][14]
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (S473), anti-p-Akt (T308), anti-total Akt, anti-p-GSK3β, anti-total GSK3β, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM) for a specified time (e.g., 1, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Densitometrically quantify the bands corresponding to the phosphorylated proteins and normalize them to the total protein and loading control.
Visualizations
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for a potent and selective AKT inhibitor in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its deregulation is a frequent event in various cancers, including breast cancer, making it a key target for therapeutic intervention.[2][3] The serine/threonine kinase AKT, a central node in this pathway, is often hyperactivated in breast tumors, contributing to tumorigenesis and resistance to conventional therapies.[3][4] Inhibition of AKT, therefore, represents a promising strategy for the treatment of breast cancer.[3][4]
This document provides detailed application notes and protocols for the use of a potent and selective AKT inhibitor in breast cancer cell lines. While the specific inhibitor "Akt-IN-21" was requested, a thorough search of scientific literature and chemical databases did not yield a compound with this designation. Therefore, the following information is based on the established effects of well-characterized AKT inhibitors in breast cancer research and is intended to serve as a comprehensive guide for investigating novel AKT-targeting compounds.
Mechanism of Action
AKT exists in three isoforms (AKT1, AKT2, and AKT3) and its activation is a multi-step process.[3] Upon stimulation by growth factors, PI3K is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 recruits AKT to the plasma membrane, where it is phosphorylated by PDK1 at threonine 308 (T308) and by mTORC2 at serine 473 (S473), leading to its full activation.[1] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell cycle progression, inhibiting apoptosis, and regulating cellular metabolism.[4]
Potent and selective AKT inhibitors typically act by binding to the ATP-binding pocket of the kinase domain or through an allosteric mechanism, preventing its phosphorylation and activation.[3] This leads to the inhibition of downstream signaling, resulting in decreased cell proliferation and increased apoptosis in cancer cells that are dependent on the PI3K/AKT pathway for survival.
Data Presentation
The following tables summarize illustrative quantitative data for a representative potent and selective AKT inhibitor in common breast cancer cell lines. Note: These values are examples and the actual IC50 and efficacy of any specific inhibitor, including a novel one, must be determined experimentally.
Table 1: Illustrative IC50 Values of a potent and selective AKT inhibitor in Breast Cancer Cell Lines
| Cell Line | Subtype | PIK3CA/PTEN Status | Illustrative IC50 (µM) |
| MCF-7 | Luminal A, ER+, PR+, HER2- | PIK3CA mutant | 0.5 - 2.0 |
| T47D | Luminal A, ER+, PR+, HER2- | PIK3CA mutant | 0.8 - 3.0 |
| MDA-MB-231 | Triple-Negative (TNBC) | PTEN null | 1.0 - 5.0 |
| SKBR3 | HER2-positive | PIK3CA wild-type | 2.0 - 10.0 |
Table 2: Illustrative Effects of a potent and selective AKT inhibitor on Cell Cycle and Apoptosis in MCF-7 Cells (48h treatment)
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptotic Cells (%) |
| Vehicle Control (DMSO) | 55 | 30 | 15 | 5 |
| AKT Inhibitor (1 µM) | 70 | 15 | 15 | 25 |
| AKT Inhibitor (5 µM) | 80 | 10 | 10 | 45 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of a potent and selective AKT inhibitor in breast cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Potent and selective AKT inhibitor (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the AKT inhibitor in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This technique is used to detect the levels of specific proteins, such as total AKT, phosphorylated AKT (p-AKT), and downstream targets.
Materials:
-
Breast cancer cells treated with the AKT inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT (Ser473), anti-p-AKT (Thr308), anti-p-GSK3β, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with the AKT inhibitor at various concentrations and for different time points.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Breast cancer cells treated with the AKT inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with the AKT inhibitor for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? [frontiersin.org]
Application Notes and Protocols for In Vivo Animal Studies of Akt-Modulating Compounds
A Note on "Akt-IN-21": Extensive searches for a compound specifically named "this compound" did not yield any matching results in the scientific literature. It is possible that this is an internal designation or a misnomer. The closest identified compound from the literature is Compound 21 (C21) , an angiotensin II type 2 (AT2) receptor agonist that has been shown to stimulate Akt phosphorylation in vivo. Additionally, research on Interleukin-21 (IL-21) demonstrates its role in activating the Akt signaling pathway. This document will provide detailed information on these compounds. For researchers interested in inhibiting the Akt pathway, we will also include protocols for well-characterized Akt inhibitors and degraders that have been used in in vivo animal studies.
Section 1: Compound 21 (C21) - An AT2 Receptor Agonist that Activates Akt
Application Notes:
Compound 21 (C21) is a selective non-peptide agonist for the angiotensin II type 2 (AT2) receptor. Its activation of the AT2 receptor has been shown to promote insulin sensitivity.[1][2] Recent in vivo studies have demonstrated that acute administration of C21 can induce the phosphorylation and activation of Akt (also known as Protein Kinase B) and ERK1/2 in key metabolic tissues like white adipose tissue (WAT) and the heart.[1][2] This effect is notable as it occurs independently of the insulin receptor (IR), suggesting a distinct signaling pathway for Akt activation initiated by the AT2 receptor.[1][2] These characteristics make C21 a valuable tool for studying the roles of AT2 receptor-mediated Akt signaling in metabolism and cardiovascular physiology.
Quantitative Data Summary:
The following table summarizes the quantitative data from an in vivo study using Compound 21 in male C57BL/6 mice.[1][2]
| Parameter | Value | Tissue | Details |
| Animal Model | Male C57BL/6 mice | - | Adult, 3-4 months old |
| Compound | Compound 21 (C21) | - | AT2 Receptor Agonist |
| Dose | 0.25 mg/kg | - | Intravenous (i.v.) injection |
| Time Point | 5 minutes post-injection | WAT & Heart | Acute administration |
| Effect on Akt | ~65% of maximal insulin-induced phosphorylation | WAT | Measured as p-Akt (Ser473) |
| ~2.5 to 3-fold increase in phosphorylation | Heart | Measured as p-Akt (Ser473) | |
| Effect on ERK1/2 | Comparable to maximal insulin-induced phosphorylation | WAT | Measured as p-ERK1/2 (Thr202/Tyr204) |
| Similar levels to insulin administration | Heart | Measured as p-ERK1/2 (Thr202/Tyr204) | |
| Effect on IR | No change in phosphorylation | WAT & Heart | - |
Experimental Protocol: Acute In Vivo Administration of C21 in Mice
This protocol is based on the methodology described by Dominici et al. (2023).[1][2]
1. Animal Model:
-
Use adult (3-4 months old) male C57BL/6 mice.
-
House animals under controlled conditions (12h light/dark cycle, 22 ± 2°C) with free access to standard chow and water.
2. Compound Preparation:
-
Obtain Compound 21.
-
The formulation for in vivo injection should be prepared based on the desired final concentration and vehicle compatibility. The original study does not specify the vehicle, so a common vehicle like sterile saline or PBS should be tested for solubility and compatibility.
3. Administration:
-
Administer a single dose of 0.25 mg/kg of Compound 21 via intravenous (i.v.) injection.
-
For control groups, administer an equivalent volume of the vehicle.
-
A positive control group receiving a bolus injection of insulin can be included to compare the extent of Akt phosphorylation.
4. Tissue Collection:
-
At 5 minutes post-injection, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly excise the epididymal white adipose tissue (WAT) and the heart.
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until further analysis.
5. Western Blot Analysis:
-
Homogenize the frozen tissues in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membranes with primary antibodies against total Akt, phospho-Akt (Ser473), total ERK1/2, phospho-ERK1/2 (Thr202/Tyr204), total IR, and phospho-IR.
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
Quantify band intensities and normalize phosphorylated protein levels to the total protein levels.
Signaling Pathway and Experimental Workflow Diagrams:
Caption: C21 activates the AT2R, leading to Akt and ERK1/2 phosphorylation.
Caption: Workflow for in vivo C21 administration and analysis.
Section 2: Interleukin-21 (IL-21) - A Cytokine that Activates the Akt Pathway
Application Notes:
Interleukin-21 (IL-21) is a cytokine produced by activated T cells that can influence the functions of various immune cells.[3] In human monocytic THP-1 cells, IL-21 has been shown to enhance the production of other cytokines in response to Toll-like receptor (TLR) 2 and 4 activation. This enhancement is mediated through the activation of several signaling pathways, including the PI3K/Akt pathway.[3] Therefore, IL-21 can be used in in vivo studies to investigate the role of Akt signaling in the context of immune responses and inflammation.
Signaling Pathway Diagram:
Caption: IL-21 activates STAT3, Akt, and p38 MAPK pathways.
Section 3: In Vivo Studies with Akt Inhibitors and Degraders
For researchers aiming to inhibit Akt signaling in vivo, several well-validated compounds are available.
AZD5363 (Capivasertib) - An ATP-Competitive Akt Inhibitor
Application Notes:
AZD5363 is a potent, orally bioavailable, ATP-competitive inhibitor of all three Akt isoforms. It has been extensively used in preclinical in vivo studies and is also in clinical development. It effectively inhibits the phosphorylation of downstream Akt substrates and has demonstrated antitumor activity in various xenograft models.
Quantitative Data Summary (Example from a Prostate Cancer Xenograft Model):
| Parameter | Value | Details |
| Animal Model | Nude mice with PC-3 xenografts | - |
| Compound | AZD5363 | ATP-competitive Akt inhibitor |
| Dose | 100 mg/kg, b.i.d. (twice daily) | Oral administration |
| Effect | Inhibition of tumor growth | - |
| Pharmacodynamics | Inhibition of p-FOXO1, p-GSK3β, p-4E-BP1, p-S6 | Maximal inhibition within 2 hours post-administration |
MS21 - An Akt Protein Degrader
Application Notes:
MS21 is a proteolysis-targeting chimera (PROTAC) that induces the degradation of Akt protein.[4] It is based on the Akt inhibitor AZD5363 and recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to Akt, leading to its ubiquitination and subsequent degradation by the proteasome.[4] In vivo, MS21 has shown superior and more sustained pathway inhibition compared to kinase inhibitors.[5]
Quantitative Data Summary (Example from a Prostate Cancer Xenograft Model):
| Parameter | Value | Details |
| Animal Model | Nude mice with PC-3 xenografts | - |
| Compound | MS21 | Akt Degrader (PROTAC) |
| Dose | 75 mg/kg, once daily | Intraperitoneal (i.p.) injection |
| Duration | 22 days | - |
| Effect | ~90% inhibition of tumor growth | Compared to vehicle-treated mice |
| Pharmacodynamics | Reduced total Akt and phospho-Akt levels in tumors | - |
Logical Relationship Diagram: Akt Inhibitor vs. Degrader
Caption: Mechanisms of action for an Akt inhibitor versus an Akt degrader.
References
- 1. Acute In Vivo Administration of Compound 21 Stimulates Akt and ERK1/2 Phosphorylation in Mouse Heart and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute In Vivo Administration of Compound 21 Stimulates Akt and ERK1/2 Phosphorylation in Mouse Heart and Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interleukin-21 enhances Toll-like receptor 2/4-mediated cytokine production via phosphorylation in the STAT3, Akt and p38 MAPK signalling pathways in human monocytic THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. AKT degradation selectively inhibits the growth of PI3K/PTEN pathway mutant cancers with wild type KRAS and BRAF by destabilizing Aurora kinase B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of p-Akt (Ser473/Thr308) Following Akt Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that exists in three isoforms: Akt1, Akt2, and Akt3.[2] The activation of Akt is a key event in this pathway and is often dysregulated in various diseases, including cancer.[2][3] Consequently, Akt has emerged as a significant target for therapeutic intervention, leading to the development of numerous Akt inhibitors.[3]
Full activation of Akt requires a dual phosphorylation event. Initially, Akt is recruited to the plasma membrane, where it is phosphorylated at Threonine 308 (Thr308) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1).[4][5] A second phosphorylation at Serine 473 (Ser473) in the C-terminal hydrophobic motif, primarily mediated by the mTORC2 complex, is necessary for maximal Akt activity.[4][5] Therefore, monitoring the phosphorylation status of both Thr308 and Ser473 is crucial for assessing the activation state of Akt and the efficacy of its inhibitors.
This document provides a detailed protocol for performing a Western blot to analyze the phosphorylation of Akt at Ser473 and Thr308 in cells treated with an Akt inhibitor. While the specific inhibitor "Akt-IN-21" was referenced, no publicly available information on its mechanism of action could be found. The following protocol is a comprehensive guide for assessing the impact of any Akt inhibitor on these key phosphorylation sites.
Akt Signaling Pathway and Inhibition
The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, cytokines, or hormones.[2] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting both Akt and its upstream kinase, PDK1, to the plasma membrane.[2] This co-localization facilitates the phosphorylation of Akt at Thr308 by PDK1.[4][5] Subsequent phosphorylation at Ser473 by mTORC2 leads to full Akt activation.[4][5]
Activated Akt then phosphorylates a multitude of downstream substrates, thereby regulating diverse cellular functions.[6] Akt inhibitors can be broadly categorized based on their mechanism of action, including ATP-competitive inhibitors, allosteric inhibitors, and inhibitors that prevent the localization of Akt to the plasma membrane. The specific mechanism of an inhibitor will dictate its effect on the phosphorylation of Akt at Ser473 and Thr308. For instance, an inhibitor that prevents the binding of Akt to PIP3 would be expected to reduce phosphorylation at both sites, whereas an ATP-competitive inhibitor might not directly affect the phosphorylation state but would block the kinase activity of the already phosphorylated enzyme.
Caption: The PI3K/Akt signaling pathway indicating key phosphorylation events and the point of inhibition.
Experimental Protocol: Western Blot for p-Akt (Ser473/Thr308)
This protocol outlines the steps for cell culture, treatment with an Akt inhibitor, protein extraction, and Western blot analysis.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Akt Inhibitor (e.g., this compound) | N/A | N/A |
| DMSO (Vehicle Control) | Sigma-Aldrich | D2650 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| β-mercaptoethanol | Sigma-Aldrich | M3148 |
| Precast Polyacrylamide Gels (e.g., 4-15%) | Bio-Rad | 4561086 |
| Tris/Glycine/SDS Buffer (10X) | Bio-Rad | 1610732 |
| PVDF Membrane | Millipore | IPFL00010 |
| Methanol | Sigma-Aldrich | 322415 |
| Transfer Buffer (e.g., Towbin) | Bio-Rad | 1610734 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tris-Buffered Saline with Tween 20 (TBST) | N/A | N/A |
| Primary Antibody: Rabbit anti-p-Akt (Ser473) | Cell Signaling Technology | 4060 |
| Primary Antibody: Rabbit anti-p-Akt (Thr308) | Cell Signaling Technology | 13038 |
| Primary Antibody: Rabbit anti-Akt (pan) | Cell Signaling Technology | 4691 |
| Primary Antibody: Mouse anti-β-Actin | Sigma-Aldrich | A5441 |
| Secondary Antibody: HRP-linked Anti-rabbit IgG | Cell Signaling Technology | 7074 |
| Secondary Antibody: HRP-linked Anti-mouse IgG | Cell Signaling Technology | 7076 |
| Enhanced Chemiluminescence (ECL) Substrate | Thermo Fisher Scientific | 32106 |
| Chemiluminescence Imaging System | Bio-Rad | ChemiDoc MP |
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in a serum-free medium prior to treatment, if necessary, to reduce basal Akt phosphorylation.
-
Treat the cells with the Akt inhibitor at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
If applicable, stimulate the cells with a growth factor (e.g., insulin, EGF) for a short period (e.g., 15-30 minutes) before harvesting to induce Akt phosphorylation.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer containing β-mercaptoethanol to each sample to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.
-
Run the gel in 1X Tris/Glycine/SDS running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Activate a PVDF membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
-
Assemble the transfer sandwich (gel, membrane, filter papers) and perform the protein transfer to the PVDF membrane according to the manufacturer's instructions for your transfer apparatus (e.g., wet or semi-dry transfer).
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (anti-p-Akt Ser473, anti-p-Akt Thr308, or anti-pan-Akt) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with a loading control antibody, such as β-actin.
-
Quantify the band intensities using densitometry software. Normalize the p-Akt signals to the total Akt signal and then to the loading control.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Akt inhibitor and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays (MTT, XTT) with Akt-IN-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell viability and proliferation assays are fundamental tools in biological research and drug discovery for assessing the effects of chemical compounds on cellular health. The MTT and XTT assays are two widely used colorimetric methods that measure the metabolic activity of cells, which is an indicator of their viability. These assays rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.
The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates cell survival, proliferation, and growth.[1] In many types of cancer, this pathway is aberrantly activated, promoting uncontrolled cell proliferation and resistance to apoptosis.[2][3] Therefore, inhibitors of the Akt kinase are of significant interest as potential anticancer therapeutics.
Akt-IN-21 is a potent and broad-spectrum inhibitor of Akt.[1] It exerts its cytotoxic and anticancer effects by downregulating the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.[1][4] These application notes provide detailed protocols for utilizing the MTT and XTT assays to evaluate the effect of this compound on cancer cell viability.
Data Presentation
The following tables summarize the inhibitory activity of this compound on various cancer cell lines as determined by cell viability assays.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Prostate Cancer | 2.33[1] |
| K562 | Chronic Myelogenous Leukemia | 2.38[1] |
| HepG2 | Liver Cancer | 1.98[1] |
| LX-2 | Hepatic Stellate Cell Line | 3.95[1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for MTT and XTT cell viability assays.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom sterile microplates
-
This compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture (containing XTT and an electron coupling reagent)
-
Solubilization solution for MTT assay (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol 1: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Include a set of wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to have a final DMSO concentration of less than 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: XTT Assay
The XTT assay is another tetrazolium-based assay for measuring cell viability.[6] Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making the protocol simpler and faster.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent and the electron coupling reagent.
-
After the treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm can be used to correct for non-specific background absorbance.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the vehicle-treated control cells using the following formula:
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Dose-Response Curve and IC50 Determination: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell viability.
Conclusion
The MTT and XTT assays are robust and reliable methods for assessing the cytotoxic effects of this compound on cancer cells. The choice between the two assays may depend on specific experimental needs, with the XTT assay offering a more streamlined workflow. By following these detailed protocols, researchers can effectively evaluate the potential of this compound as an anticancer agent and further elucidate the role of the Akt signaling pathway in cell survival and proliferation.
References
- 1. AKT-IN-21_TargetMol [targetmol.com]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Combination of farnesyltransferase and Akt inhibitors is synergistic in breast cancer cells and causes significant breast tumor regression in ErbB2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell viability assays | Abcam [abcam.com]
Application Notes and Protocols for Apoptosis Assays with Akt-IN-21
Introduction
The PI3K/Akt signaling pathway is a critical intracellular cascade that promotes cell survival, growth, and proliferation.[1][2][3][4] Aberrant activation of this pathway is a common feature in many human cancers, contributing to tumor progression and resistance to therapy.[1][2] Akt, also known as Protein Kinase B (PKB), is a central serine/threonine kinase in this pathway.[1][2] Once activated, Akt phosphorylates a multitude of downstream substrates that inhibit apoptosis (programmed cell death) and promote cell cycle progression.[1][3][4]
Akt's anti-apoptotic functions are mediated through several mechanisms, including the phosphorylation and inactivation of pro-apoptotic proteins such as Bad (a Bcl-2 family member) and caspase-9, and the activation of transcription factors like NF-κB that upregulate pro-survival genes.[1][3]
Akt-IN-21 is a potent inhibitor of Akt. By blocking the activity of Akt, this compound is expected to downregulate the PI3K/Akt signaling pathway, thereby promoting apoptosis in cancer cells where this pathway is overactive. These application notes provide detailed protocols for assessing the pro-apoptotic effects of this compound using two standard assays: Annexin V staining for the detection of early apoptosis and caspase-3 activity assays for the detection of a key executioner caspase.
Mechanism of Action: this compound in Apoptosis Induction
The PI3K/Akt pathway is a primary signaling cascade that promotes cell survival.[4] In healthy cells, the activity of this pathway is tightly regulated. However, in many cancer cells, this pathway is constitutively active, leading to uncontrolled proliferation and resistance to apoptosis.
This compound inhibits the kinase activity of Akt. This inhibition prevents the phosphorylation of downstream targets that are crucial for cell survival. As a result, the balance shifts towards apoptosis. The expected cellular consequences of treating susceptible cells with this compound include:
-
Increased Phosphatidylserine (PS) Externalization: In the early stages of apoptosis, PS, a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. This serves as an "eat me" signal for phagocytes.
-
Activation of Caspase Cascade: The inhibition of Akt leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of initiator caspases (like caspase-9) and subsequently, executioner caspases (like caspase-3).
-
Cleavage of Cellular Substrates: Activated caspase-3 cleaves a variety of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.
The following diagram illustrates the PI3K/Akt signaling pathway and the point of intervention for this compound.
Caption: PI3K/Akt signaling pathway and inhibition by this compound.
Representative Data
The following table presents representative data demonstrating the expected dose-dependent effect of this compound on apoptosis in a cancer cell line. This data is illustrative and based on typical results observed with potent Akt inhibitors. Actual results may vary depending on the cell line, experimental conditions, and exposure time.
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 0 | 4.2 ± 0.5 | 2.1 ± 0.3 | 6.3 ± 0.8 | 1.0 ± 0.1 |
| This compound | 1 | 12.5 ± 1.1 | 5.3 ± 0.6 | 17.8 ± 1.7 | 2.5 ± 0.3 |
| This compound | 5 | 28.7 ± 2.3 | 10.2 ± 1.0 | 38.9 ± 3.3 | 5.8 ± 0.6 |
| This compound | 10 | 45.1 ± 3.5 | 18.6 ± 1.9 | 63.7 ± 5.4 | 9.2 ± 1.1 |
| Staurosporine (Positive Control) | 1 | 60.5 ± 4.1 | 25.3 ± 2.4 | 85.8 ± 6.5 | 12.5 ± 1.5 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Annexin V Apoptosis Assay by Flow Cytometry
This protocol details the detection of early and late apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Workflow Diagram:
Caption: Experimental workflow for the Annexin V apoptosis assay.
Materials:
-
This compound
-
Cell line of interest (e.g., a cancer cell line with an active PI3K/Akt pathway)
-
Complete cell culture medium
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., 1 µM staurosporine). Incubate for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium from each well into a labeled flow cytometry tube (this contains floating, potentially apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and add them to their respective tubes containing the collected medium.
-
Centrifuge the tubes at 300 x g for 5 minutes at 4°C.
-
-
Washing:
-
Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes.
-
-
Incubation: Incubate the tubes at room temperature for 15 minutes in the dark.
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Set up appropriate gates using unstained, Annexin V-FITC only, and PI only controls for proper compensation and analysis.
-
Collect data for at least 10,000 events per sample.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Protocol 2: Colorimetric Caspase-3 Activity Assay
This protocol describes the measurement of caspase-3 activity in cell lysates using a colorimetric assay based on the cleavage of a specific substrate.
Workflow Diagram:
Caption: Experimental workflow for the colorimetric caspase-3 assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Culture plates/flasks
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, 2X reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates or flasks and treat with this compound as described in Protocol 1.
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in cold cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
-
Lysate Collection:
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant to a new, pre-chilled tube. This is the cell lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Reaction:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to separate wells. Adjust the volume of each well to 50 µL with cell lysis buffer.
-
Prepare the reaction mixture by adding DTT to the 2X Reaction Buffer.
-
Add 50 µL of the 2X Reaction Buffer with DTT to each well.
-
Add 5 µL of the DEVD-pNA substrate to each well.
-
Include a blank control (lysis buffer, reaction buffer, and substrate, but no lysate).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the vehicle control.
-
Fold Increase = (Absorbance of Treated Sample) / (Absorbance of Control Sample)
-
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
Akt-IN-21: A Potent Tool for Investigating and Overcoming Chemoresistance in Cancer
Application Notes and Protocols for Researchers
Introduction
Chemoresistance remains a significant hurdle in the effective treatment of cancer. One of the key signaling pathways implicated in the development of resistance is the PI3K/Akt pathway. Its aberrant activation promotes cell survival, proliferation, and inhibits apoptosis, thereby diminishing the efficacy of chemotherapeutic agents.[1][2][3] Akt-IN-21 is a potent inhibitor of Akt (also known as Protein Kinase B), offering a valuable tool for researchers to investigate the role of the Akt pathway in chemoresistance and to explore strategies to re-sensitize cancer cells to chemotherapy.[4]
Mechanism of Action: this compound exerts its anticancer effects by directly inhibiting the activity of Akt. This leads to the downregulation of the PI3K/Akt signaling cascade, which in turn induces apoptosis and blocks the cell cycle in cancer cells.[4] By inhibiting this pro-survival pathway, this compound can potentially reverse the resistance mechanisms that protect cancer cells from the cytotoxic effects of chemotherapy.
Quantitative Data
This compound has demonstrated significant anti-proliferative and cytotoxic activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Liver Cancer | 1.98[4] |
| LNCaP | Prostate Cancer | 2.33[4] |
| K562 | Chronic Myeloid Leukemia | 2.38[4] |
| LX-2 | Hepatic Stellate Cell Line | 3.95[4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound and its application in chemoresistance studies, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Figure 1: Akt Signaling Pathway and Point of Inhibition by this compound.
Figure 2: General Experimental Workflow for Investigating this compound in Chemoresistance Models.
Experimental Protocols
The following are generalized protocols for key experiments to study the effect of this compound on chemoresistance. These should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound, alone and in combination with a chemotherapeutic agent, on the viability of cancer cells.
Materials:
-
Chemoresistant and parental cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent of interest (e.g., Paclitaxel, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
Treat the cells with:
-
Vehicle control (DMSO)
-
Chemotherapeutic agent alone
-
This compound alone
-
Combination of the chemotherapeutic agent and this compound
-
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in combination with a chemotherapeutic agent.
Materials:
-
Chemoresistant and parental cancer cell lines
-
6-well plates
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells as described in the cell viability protocol.
-
Incubate for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of Akt and downstream signaling proteins.
Materials:
-
Chemoresistant and parental cancer cell lines
-
6-well plates or larger culture dishes
-
This compound
-
Chemotherapeutic agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Conclusion
This compound is a valuable research tool for elucidating the mechanisms of chemoresistance driven by the Akt signaling pathway. The provided data and protocols offer a framework for researchers to design and execute experiments aimed at understanding and potentially overcoming therapeutic resistance in various cancer models. As with any experimental work, optimization of these protocols for specific cellular contexts is recommended for achieving robust and reproducible results.
References
- 1. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKT-IN-21_TargetMol [targetmol.com]
Application Notes and Protocols for Live-Cell Imaging of Akt Activity with Akt-IN-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a pivotal node in intracellular signaling pathways that govern a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of the Akt signaling pathway is a common feature in various diseases, most notably in cancer, making it a prime target for therapeutic development.[2][5][6] Live-cell imaging provides a powerful tool to study the dynamic nature of Akt activity in real-time within a physiologically relevant context.[2][7]
Akt-IN-21 is a novel tool designed for the specific and sensitive monitoring of Akt activity in living cells. This application note provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in live-cell imaging assays. The information presented here is intended to enable researchers to effectively utilize this compound for basic research and drug discovery applications.
Principle of Akt Activity Detection
This compound is a genetically encoded biosensor that enables real-time visualization of Akt activity through a kinase translocation reporter system.[2][7] The biosensor consists of a green fluorescent protein (GFP) fused to a substrate peptide containing a specific Akt phosphorylation motif. In the basal state, with low Akt activity, the biosensor is predominantly localized in the nucleus. Upon stimulation of the Akt pathway, activated Akt phosphorylates the substrate peptide on the biosensor. This phosphorylation event exposes a nuclear export signal, leading to the rapid translocation of the GFP-tagged biosensor from the nucleus to the cytoplasm. The change in the ratio of cytoplasmic to nuclear fluorescence intensity serves as a quantitative measure of Akt activity.[7] To facilitate accurate quantification, a constitutively expressed red fluorescent nuclear protein is co-expressed to demarcate the nucleus.[2][7]
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from live-cell imaging experiments using an Akt activity biosensor.
Table 1: Dose-Dependent Inhibition of Akt Activity by a Putative Inhibitor
| Inhibitor Concentration (nM) | Cytoplasmic:Nuclear Fluorescence Ratio (Mean ± SD) | % Inhibition of Akt Activity |
| 0 (Vehicle) | 3.5 ± 0.2 | 0% |
| 1 | 3.1 ± 0.3 | 11.4% |
| 10 | 2.4 ± 0.2 | 31.4% |
| 100 | 1.5 ± 0.1 | 57.1% |
| 1000 | 0.8 ± 0.1 | 77.1% |
Table 2: Time-Course of Akt Activation by Growth Factor Stimulation
| Time after Stimulation (minutes) | Cytoplasmic:Nuclear Fluorescence Ratio (Mean ± SD) | Fold Change in Akt Activity |
| 0 | 0.9 ± 0.1 | 1.0 |
| 5 | 2.1 ± 0.2 | 2.3 |
| 15 | 3.8 ± 0.3 | 4.2 |
| 30 | 4.5 ± 0.4 | 5.0 |
| 60 | 3.2 ± 0.3 | 3.6 |
| 120 | 1.5 ± 0.2 | 1.7 |
Experimental Protocols
I. Cell Line Preparation with the Akt Activity Biosensor
Objective: To generate a stable cell line expressing the this compound biosensor for subsequent live-cell imaging experiments.
Materials:
-
Target cell line
-
Lentiviral particles encoding the this compound biosensor and a red fluorescent nuclear marker
-
Complete cell culture medium
-
Polybrene
-
Puromycin (or other appropriate selection antibiotic)
-
96-well and 6-well tissue culture plates
Protocol:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Transduction:
-
Thaw the lentiviral particles on ice.
-
Prepare a dilution series of the lentivirus in complete culture medium containing Polybrene (final concentration 4-8 µg/mL).
-
Remove the culture medium from the cells and replace it with the virus-containing medium.
-
Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
-
Selection of Transduced Cells:
-
After 24 hours, replace the virus-containing medium with fresh complete culture medium.
-
48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium.
-
Maintain the cells under selection pressure, replacing the medium every 2-3 days, until a stable, resistant population is established.
-
-
Expansion and Validation:
-
Expand the stable cell line.
-
Validate the expression of the biosensor by fluorescence microscopy, confirming the presence of both green (biosensor) and red (nuclear marker) fluorescence.
-
II. Live-Cell Imaging of Akt Activity
Objective: To monitor the dynamics of Akt activity in real-time in response to stimuli or inhibitors.
Materials:
-
Stable cell line expressing the this compound biosensor
-
Complete culture medium
-
Serum-free medium
-
Test compounds (e.g., growth factors, inhibitors)
-
Live-cell imaging system equipped with environmental control (37°C, 5% CO₂) and fluorescence microscopy capabilities
-
Image analysis software
Protocol:
-
Cell Seeding: Seed the stable cell line in a suitable live-cell imaging plate (e.g., 96-well glass-bottom plate) at a density that will result in a sub-confluent monolayer at the time of imaging.
-
Serum Starvation (Optional): To reduce basal Akt activity, serum-starve the cells by replacing the complete medium with serum-free medium for 4-24 hours prior to the experiment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in serum-free or complete medium.
-
Add the compounds to the respective wells of the imaging plate. Include appropriate vehicle controls.
-
-
Live-Cell Imaging:
-
Place the imaging plate in the live-cell imaging system.
-
Acquire images in both the green (Akt biosensor) and red (nuclear marker) channels at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment.
-
-
Image Analysis:
-
Use the image analysis software to identify and segment the nuclear (red channel) and cytoplasmic (derived from the whole-cell green fluorescence minus the nuclear area) compartments of each cell.
-
Quantify the mean fluorescence intensity in the nuclear and cytoplasmic compartments for the green channel.
-
Calculate the ratio of cytoplasmic to nuclear green fluorescence intensity for each cell at each time point. This ratio is a quantitative measure of Akt activity.
-
Visualizations
Caption: The PI3K/Akt signaling pathway.
Caption: Experimental workflow for live-cell imaging of Akt activity.
Caption: Mechanism of the this compound biosensor.
References
- 1. A novel reporter for real-time, quantitative imaging of AKT-directed K63-poly-ubiquitination in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selectscience.net [selectscience.net]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Assessing Akt-IN-21 Effects on Cell Migration
Audience: Researchers, scientists, and drug development professionals.
Introduction
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in cell signaling pathways that regulate a multitude of cellular processes, including proliferation, survival, and motility.[1][2] The PI3K/Akt pathway is frequently hyperactivated in various cancers, contributing to tumor progression and metastasis.[1] Akt-IN-21 is a potent inhibitor of the Akt signaling pathway with demonstrated cytotoxic and anti-cancer properties.[3] These application notes provide detailed protocols for assessing the effects of this compound on cell migration, a key process in cancer metastasis. The provided methodologies for wound healing assays, transwell migration assays, and western blotting will enable researchers to effectively evaluate the inhibitory potential of this compound on cell motility and its underlying molecular mechanisms.
Mechanism of Action
This compound is a potent inhibitor of the Akt signaling pathway. It exerts its effects by downregulating the PI3K/Akt pathway, which leads to the induction of apoptosis and cell cycle arrest in cancer cells.[3] While the precise binding mode and isoform selectivity of this compound are not fully elucidated in publicly available literature, its inhibitory action on the Akt pathway makes it a valuable tool for studying the role of Akt in various cellular processes, including cell migration.
The PI3K/Akt signaling pathway is a central regulator of cell migration. Upon activation by growth factors or other stimuli, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane.[2] At the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2.[4] Activated Akt then phosphorylates a wide range of downstream substrates that modulate the cytoskeleton, focal adhesions, and migratory machinery of the cell.[5] By inhibiting Akt, this compound is expected to disrupt these processes and thereby reduce cell migration.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Cell Viability
| Concentration of this compound (µM) | Cell Line A (% Viability) | Cell Line B (% Viability) | Cell Line C (% Viability) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98 ± 4.9 | 95 ± 5.5 | 97 ± 5.8 |
| 1 | 85 ± 6.1 | 78 ± 7.2 | 88 ± 6.5 |
| 2.5 | 62 ± 5.8 | 55 ± 6.9 | 71 ± 7.0 |
| 5 | 41 ± 4.5 | 35 ± 5.1 | 52 ± 6.2 |
| 10 | 22 ± 3.9 | 18 ± 4.3 | 30 ± 5.5 |
Data are presented as mean ± standard deviation from at least three independent experiments.
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) |
| LNCaP | 2.33[3] |
| K562 | 2.38[3] |
| HepG2 | 1.98[3] |
| LX-2 | 3.95[3] |
Table 3: Effect of this compound on Cell Migration in Wound Healing Assay
| Treatment | Cell Line A (% Wound Closure at 24h) | Cell Line B (% Wound Closure at 24h) |
| Control (DMSO) | 85 ± 7.3 | 92 ± 6.5 |
| This compound (1 µM) | 55 ± 8.1 | 60 ± 7.2 |
| This compound (5 µM) | 25 ± 6.5 | 31 ± 5.9 |
Data are presented as mean ± standard deviation from at least three independent experiments.
Table 4: Effect of this compound on Cell Migration in Transwell Assay
| Treatment | Cell Line A (Migrated Cells per Field) | Cell Line B (Migrated Cells per Field) |
| Control (DMSO) | 250 ± 25 | 310 ± 32 |
| This compound (1 µM) | 120 ± 18 | 150 ± 21 |
| This compound (5 µM) | 45 ± 12 | 65 ± 15 |
Data are presented as mean ± standard deviation from at least three independent experiments.
Table 5: Effect of this compound on Akt Pathway Phosphorylation
| Treatment | p-Akt (Ser473) / Total Akt (Ratio) | p-GSK3β (Ser9) / Total GSK3β (Ratio) |
| Control (DMSO) | 1.00 | 1.00 |
| This compound (1 µM) | 0.45 ± 0.08 | 0.52 ± 0.09 |
| This compound (5 µM) | 0.12 ± 0.05 | 0.18 ± 0.06 |
Data are presented as mean ± standard deviation from at least three independent experiments. Ratios are normalized to the control group.
Experimental Protocols
Cell Culture and Treatment
-
Culture the desired cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
For experiments, dilute the this compound stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% (v/v) in all treatments, including the vehicle control.
Wound Healing (Scratch) Assay
This assay provides a simple and cost-effective method to assess collective cell migration.
Materials:
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a wound-making tool
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Seed cells into the wells of a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Once the cells reach confluency, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip. Apply consistent pressure to create a uniform gap.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentrations of this compound or vehicle control (DMSO). To minimize the confounding effects of cell proliferation, it is recommended to use a low-serum medium (e.g., 0.5-1% FBS) or to add a proliferation inhibitor like Mitomycin C.
-
Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Quantify the wound closure by measuring the area of the cell-free gap at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of individual cells through a porous membrane.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
24-well tissue culture plates
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet staining solution
Protocol:
-
Pre-hydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 30 minutes at 37°C.
-
Harvest and resuspend the cells in serum-free medium.
-
Seed a defined number of cells (e.g., 5 x 10^4 to 1 x 10^5 cells) into the upper chamber of the Transwell insert.
-
Add the culture medium containing the desired concentrations of this compound or vehicle control to the upper chamber with the cells.
-
In the lower chamber, add the culture medium containing a chemoattractant (e.g., 10% FBS) to stimulate cell migration.
-
Incubate the plate for a period that allows for measurable migration but not for cells to traverse the membrane multiple times (typically 12-24 hours).
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10-15 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random microscopic fields. The results can be expressed as the average number of migrated cells per field.
Western Blotting for Akt Pathway Proteins
This technique is used to analyze the phosphorylation status of Akt and its downstream targets to confirm the inhibitory effect of this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β (Ser9), anti-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Caption: The PI3K/Akt signaling pathway promoting cell migration and the inhibitory action of this compound.
Caption: Experimental workflow for the wound healing (scratch) assay.
Caption: Experimental workflow for the transwell migration assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Accelerated Wound Healing and Keratinocyte Proliferation through PI3K/Akt/pS6 and VEGFR2 Signaling by Topical Use of Pleural Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Akt/hypoxia-inducible factor-1α signaling deficiency compromises skin wound healing in a type 1 diabetes mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function of Akt/PKB Signaling to Cell Motility, Invasion and the Tumor Stroma in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of Akt Inhibitor Akt-IN-21 in 3D Spheroid Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) spheroid models are increasingly recognized as superior in vitro systems that bridge the gap between traditional 2D cell culture and in vivo animal models.[1][2][3] By replicating the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in solid tumors, 3D spheroids offer a more physiologically relevant platform for cancer research and drug discovery.[2][4]
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell proliferation, growth, survival, and metabolism.[5][6] Its frequent dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7][8] Akt (also known as Protein Kinase B) is a central node in this pathway.[9][10] Akt inhibitors are a class of compounds designed to block the activity of Akt, thereby inhibiting downstream signaling that promotes tumorigenesis.[9][11][12]
This document provides detailed protocols for the application of Akt-IN-21 , a representative Akt inhibitor, in 3D spheroid models to assess its anti-cancer efficacy.
Mechanism of Action: The PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is activated by upstream signals from receptor tyrosine kinases (RTKs).[11][13] This activation leads to the phosphorylation of a cascade of downstream effectors that regulate key cellular processes. Akt inhibitors function by binding to the Akt kinase, typically at the ATP-binding site, preventing its phosphorylation and activation, which in turn blocks the downstream signaling cascade.[9]
References
- 1. High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D Spheroid Platform for Drug Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. scbt.com [scbt.com]
- 10. Frontiers | AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? [frontiersin.org]
- 11. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]
Troubleshooting & Optimization
Akt-IN-21 solubility and stock solution preparation
Dieses Support-Center bietet detaillierte Anleitungen und Antworten auf häufig gestellte Fragen zur Löslichkeit und zur Herstellung von Stammlösungen des potenten AKT-Inhibitors Akt-IN-21.
Häufig gestellte Fragen (FAQs) und Fehlerbehebung
F1: In welchen Lösungsmitteln ist this compound löslich?
A1: this compound wird typischerweise in organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) gelöst. Die Löslichkeit in wässrigen Pufferlösungen ist begrenzt. Für In-vivo-Anwendungen kann eine Formulierung mit DMSO, PEG300, Tween 80 und Kochsalzlösung/PBS in Betracht gezogen werden.[1]
F2: Wie bereite ich eine Stammlösung von this compound vor?
A2: Es wird empfohlen, eine konzentrierte Stammlösung, z. B. 10 mM, in DMSO herzustellen. Detaillierte Schritte finden Sie im Abschnitt "Protokoll zur Herstellung einer Stammlösung". Vermeiden Sie wiederholte Gefrier-Auftau-Zyklen, indem Sie die Stammlösung in Aliquots für den einmaligen Gebrauch aufteilen.[2]
F3: Meine this compound-Verbindung löst sich nicht vollständig. Was kann ich tun?
A3: Wenn Sie Schwierigkeiten haben, die Verbindung aufzulösen, versuchen Sie, das Röhrchen 10 Minuten lang bei 37 °C zu erwärmen und/oder es für eine Weile in einem Ultraschallbad zu beschallen.[3] Diese Techniken können helfen, die Auflösung zu verbessern.
F4: Wie sollte ich die this compound-Stammlösung lagern?
A4: Die pulverförmige Form von this compound sollte bei -20 °C gelagert werden, wo sie bis zu drei Jahre stabil ist.[1] Einmal in einem Lösungsmittel gelöst, sollte die Stammlösung bei -80 °C für eine Stabilität von bis zu einem Jahr gelagert werden.[1]
F5: Was ist der Wirkmechanismus von this compound?
A5: this compound ist ein potenter AKT-Inhibitor, der den Zellzyklus blockiert und Apoptose in Krebszellen induziert, indem er den PI3K/AKT-Signalweg herunterreguliert.[1][4]
Quantitative Daten: Löslichkeit von AKT-Inhibitoren
Die folgende Tabelle fasst die Löslichkeitsdaten für verschiedene AKT-Inhibitoren zusammen, um einen vergleichenden Überblick zu geben.
| Inhibitor | Lösungsmittel | Löslichkeit |
| AKT-Inhibitor VIII | DMSO | >9.2 mg/mL |
| Akt Inhibitor (Calbiochem®) | DMSO | 200 mg/mL |
| Akt Inhibitor IV | DMSO | 5 mg/mL |
Hinweis: Diese Daten beziehen sich auf verschiedene, aber verwandte AKT-Inhibitoren und dienen als Referenz.
Experimentelle Protokolle
Protokoll zur Herstellung einer Stammlösung (10 mM in DMSO)
-
Vorbereitung : Lassen Sie das Fläschchen mit dem this compound-Pulver vor dem Öffnen auf Raumtemperatur kommen, um die Kondensation von Feuchtigkeit zu minimieren.
-
Berechnung : Berechnen Sie das erforderliche Volumen an DMSO, um die gewünschte Konzentration zu erreichen. Das Molekulargewicht von this compound wird für diese Berechnung benötigt.
-
Auflösung : Geben Sie die berechnete Menge an hochreinem DMSO in das Fläschchen.
-
Mischen : Verschließen Sie das Fläschchen fest und vortexen Sie es gründlich. Falls erforderlich, erwärmen Sie die Lösung kurzzeitig auf 37 °C oder behandeln Sie sie mit Ultraschall, um die Auflösung zu unterstützen.[3]
-
Aliquots : Teilen Sie die Stammlösung in kleinere Aliquots für den einmaligen Gebrauch auf, um wiederholte Gefrier-Auftau-Zyklen zu vermeiden.
-
Lagerung : Lagern Sie die Aliquots bei -80 °C.[1]
Visualisierungen
PI3K/Akt-Signalweg und Inhibition durch this compound
Der PI3K/Akt-Signalweg ist ein entscheidender Signalweg, der das Überleben und Wachstum von Zellen als Reaktion auf extrazelluläre Signale fördert.[5] this compound übt seine Wirkung aus, indem es die Aktivität von Akt hemmt und dadurch nachgeschaltete Prozesse wie Zellüberleben und Proliferation blockiert.[1][4]
Abbildung 1: PI3K/Akt-Signalweg und der Hemmpunkt von this compound.
Workflow zur Fehlerbehebung bei Löslichkeitsproblemen
Dieser Workflow bietet einen schrittweisen Ansatz zur Lösung häufiger Probleme bei der Auflösung von this compound.
Abbildung 2: Workflow zur Fehlerbehebung bei der Auflösung von this compound.
References
How to store Akt-IN-21 for long-term stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stability of Akt-IN-21.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound for long-term stability?
A1: For long-term stability, the lyophilized powder of this compound should be stored at -20°C. Under these conditions, the compound is stable for up to 3 years.[1]
Q2: What is the recommended storage condition for this compound once it is dissolved in a solvent?
A2: Once dissolved, stock solutions of this compound should be stored at -80°C for a stability of up to 1 year.[1] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: Can I store the dissolved this compound at -20°C?
A3: While -20°C is acceptable for short-term storage of some less sensitive compounds, for optimal long-term stability of this compound in solvent, -80°C is strongly recommended.[1] Storing at -20°C may lead to faster degradation over time.
Q4: I accidentally left the powdered this compound at room temperature for a few hours. Is it still usable?
A4: While short excursions to room temperature are unlikely to cause immediate and complete degradation of the powdered compound, it is not ideal. The stability of the compound is best maintained by consistent storage at -20°C. For critical experiments, it is recommended to use a fresh vial of the compound that has been stored under the recommended conditions.
Q5: What solvents are recommended for dissolving this compound?
A5: The choice of solvent can impact the stability and solubility of this compound. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. For in vivo applications, a formulation of DMSO, PEG300, Tween 80, and saline/PBS may be considered.[1] Always refer to the manufacturer's datasheet for the specific solubility information.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure that both powdered and dissolved this compound are stored at the recommended temperatures (-20°C for powder, -80°C for solutions).[1] Use freshly prepared solutions or aliquots that have not undergone multiple freeze-thaw cycles. |
| Precipitate formation in the stock solution after thawing | Poor solubility or solution instability. | Before use, gently warm the vial to room temperature and vortex to ensure the compound is fully dissolved. If precipitation persists, consider preparing a fresh stock solution. Ensure the solvent quality is high. |
| Loss of compound activity over time | Gradual degradation of the compound in solution. | Aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles. Perform periodic quality control checks (e.g., HPLC) to assess the purity of older stock solutions. |
Quantitative Storage and Stability Data
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound lyophilized powder
-
High-purity, anhydrous DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.[1]
-
Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity and degradation of this compound over time under specific storage conditions.
-
Procedure:
-
Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and analyze it by HPLC to establish a baseline (T=0) purity profile.
-
Store aliquots of the same stock solution under the desired test conditions (e.g., -20°C and -80°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Analyze the sample by HPLC using a suitable method (e.g., reverse-phase C18 column with a gradient of acetonitrile and water with 0.1% formic acid).
-
Compare the peak area of the parent this compound compound to any new peaks that may indicate degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 baseline.
-
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for handling and storing this compound.
Caption: Troubleshooting flowchart for inconsistent results with this compound.
References
Troubleshooting inconsistent results with Akt-IN-21
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Akt-IN-21, a potent pan-Akt inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as compound C36, is a novel prenylated chalcone derivative that acts as a potent inhibitor of the Akt signaling pathway.[1] It exerts its anticancer effects by downregulating the PI3K/Akt pathway, which leads to the induction of apoptosis and cell cycle arrest in cancer cells.[2]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values of this compound have been determined in several cancer cell lines, demonstrating its broad-spectrum cytotoxic activity.
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Prostate Cancer | 2.33 |
| K562 | Leukemia | 2.38 |
| HepG2 | Liver Cancer | 1.98 |
| LX-2 | Hepatic Stellate Cell Line | 3.95 |
Data sourced from TargetMol product information.[2]
Q3: How should I prepare and store this compound?
For optimal results, it is recommended to prepare a stock solution of this compound in a suitable organic solvent such as DMSO. For long-term storage, the solid compound should be stored at -20°C for up to three years. Stock solutions in solvent can be stored at -80°C for up to one year.[2] To prepare a working solution for cell-based assays, the DMSO stock solution can be further diluted in a sterile aqueous buffer like PBS. It is advisable to avoid repeated freeze-thaw cycles of the stock solution.
Q4: What are the potential off-target effects of this compound?
As a kinase inhibitor, this compound has the potential for off-target effects. While specific off-target kinase profiling for this compound is not widely published, researchers should be aware that inhibitors targeting the highly conserved ATP-binding pocket of kinases can exhibit cross-reactivity with other kinases, particularly within the same family (e.g., AGC kinase family for Akt).[3][4] It is recommended to include appropriate controls in your experiments to assess the specificity of the observed effects.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Inconsistent Inhibition of Akt Phosphorylation (Western Blot)
Problem: I am not seeing a consistent, dose-dependent decrease in phospho-Akt (Ser473 or Thr308) levels after treating my cells with this compound.
Possible Causes and Solutions:
-
Suboptimal Inhibitor Concentration and Treatment Time:
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Start with a concentration range around the published IC50 values (e.g., 1-10 µM) and time points ranging from 30 minutes to 24 hours.
-
-
Feedback Loop Activation:
-
Explanation: Inhibition of the Akt pathway can trigger feedback mechanisms that lead to the reactivation of upstream receptor tyrosine kinases (RTKs), which can in turn reactivate Akt signaling.[5][6] This can result in a transient or incomplete inhibition of Akt phosphorylation.
-
Solution: Co-treat cells with an inhibitor of the reactivated RTK (e.g., an EGFR or HER2 inhibitor, depending on your cell model) to block this feedback loop.
-
-
Compound Instability or Degradation:
-
Solution: Ensure that your this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
-
-
Western Blotting Technical Issues:
-
Solution: Refer to the detailed Western Blot protocol below and general western blot troubleshooting guides. Ensure efficient protein extraction, use of phosphatase inhibitors, proper antibody dilutions, and appropriate blocking buffers.
-
Variable Results in Cell Viability/Proliferation Assays
Problem: My cell viability or proliferation assays (e.g., MTT, CellTiter-Glo) are showing inconsistent results with this compound treatment.
Possible Causes and Solutions:
-
Solubility Issues:
-
Explanation: Poor solubility of the inhibitor in the final culture medium can lead to inconsistent effective concentrations.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) and consistent across all wells. When diluting the stock solution, add it to the medium with gentle mixing to prevent precipitation.
-
-
Cell Seeding Density:
-
Solution: Optimize the cell seeding density to ensure that cells are in the exponential growth phase during the treatment period. Overly confluent or sparse cultures can respond differently to the inhibitor.
-
-
Assay-Specific Artifacts:
-
Solution: Be aware of potential interferences of the compound with the assay itself. For example, some compounds can interfere with the enzymatic reactions of viability assays. Consider using an orthogonal method to confirm your results (e.g., direct cell counting).
-
Unexpected Cell Cycle or Apoptosis Results
Problem: I am not observing the expected G1 or G2/M cell cycle arrest or the expected increase in apoptosis after this compound treatment.
Possible Causes and Solutions:
-
Insufficient Treatment Duration or Concentration:
-
Solution: Cell cycle arrest and apoptosis are often downstream events that require longer treatment times than the initial inhibition of Akt phosphorylation. Extend your treatment duration (e.g., 24-72 hours) and ensure you are using a concentration that effectively inhibits cell proliferation.
-
-
Cell Line-Specific Resistance Mechanisms:
-
Explanation: Some cell lines may have redundant survival pathways or mutations that confer resistance to Akt inhibition.
-
Solution: Characterize the genetic background of your cell line. Consider combination therapies to overcome resistance.
-
-
Apoptosis Assay Timing:
-
Solution: The timing of apoptosis detection is critical. Early apoptotic events (e.g., Annexin V staining) occur before late-stage events (e.g., DNA fragmentation). Perform a time-course experiment to identify the optimal window for detecting apoptosis in your system.
-
Detailed Methodologies
Western Blot for Phospho-Akt and Total Akt
-
Cell Lysis:
-
Seed cells and treat with this compound at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Annexin V positive, PI negative cells are considered early apoptotic.
-
Annexin V positive, PI positive cells are considered late apoptotic or necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Fixation:
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: A logical approach to troubleshooting inconsistent results with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. AKT-IN-21_TargetMol [targetmol.com]
- 3. Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan Akt Antibody (C67E7) Rabbit mAb | Cell Signaling Technology | Cell Signaling Technology [cellsignal.com]
- 5. Inhibition of Akt increases p27Kip1 levels and induces cell cycle arrest in anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Identifying and minimizing Akt-IN-21 off-target effects
Disclaimer: Akt-IN-21 is a designation for an exemplary ATP-competitive Akt inhibitor. The data and protocols provided herein are based on representative findings for well-characterized Akt inhibitors and are intended to serve as a guide for researchers. It is imperative to validate the specific characteristics of any inhibitor in your experimental system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, ATP-competitive inhibitor of Akt kinases (also known as Protein Kinase B or PKB). It targets the highly conserved ATP-binding pocket of the kinase domain of all three Akt isoforms (Akt1, Akt2, and Akt3), thereby preventing the phosphorylation of downstream substrates involved in cell survival, growth, proliferation, and metabolism.[1][2]
Q2: I am observing unexpected phenotypes in my experiments that are inconsistent with Akt inhibition. What could be the cause?
Unexpected phenotypes are often attributable to off-target effects, where the inhibitor binds to and modulates the activity of kinases other than Akt.[3] Due to the high degree of conservation in the ATP-binding site among kinases, particularly within the AGC kinase family to which Akt belongs, ATP-competitive inhibitors can exhibit polypharmacology.[1] It is also possible that the observed phenotype is a result of inhibiting a specific Akt isoform that has a non-canonical role in your cellular context.
Q3: How can I determine if this compound is engaging with its intended target, Akt, in my cells?
Target engagement can be confirmed using several methods. A straightforward approach is to perform a Western blot to assess the phosphorylation status of known downstream targets of Akt, such as GSK3β (at Ser9), FOXO1 (at Thr24), or PRAS40 (at Thr246). A dose-dependent decrease in the phosphorylation of these substrates upon treatment with this compound indicates on-target activity. A more direct biophysical method to confirm target engagement in intact cells is the Cellular Thermal Shift Assay (CETSA).[4][5][6][7]
Q4: What are the most common off-targets for ATP-competitive Akt inhibitors?
While specific off-targets vary between compounds, kinases from the AGC family, such as PKA, PKC, and SGK, are common off-targets for ATP-competitive Akt inhibitors due to the structural similarity of their ATP-binding pockets.[1][8] Comprehensive kinase profiling is necessary to identify the specific off-target profile of any given inhibitor.
Q5: What concentration of this compound should I use in my cell-based assays?
The optimal concentration of this compound should be determined empirically for each cell line and experimental endpoint. It is recommended to perform a dose-response curve, typically ranging from 10 nM to 10 µM, and assess both the inhibition of Akt signaling (e.g., by Western blot for p-GSK3β) and the desired phenotypic outcome (e.g., apoptosis, cell cycle arrest). The lowest concentration that achieves the desired on-target effect with minimal off-target activity should be used.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Akt Signaling
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound (typically at -20°C or -80°C, desiccated). Prepare fresh stock solutions in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Cellular Efflux | Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can reduce the intracellular concentration of the inhibitor. Consider co-treatment with an efflux pump inhibitor or using a different cell line. |
| High Intracellular ATP | As an ATP-competitive inhibitor, the efficacy of this compound can be influenced by intracellular ATP concentrations. Ensure consistent cell culture conditions. In some cases, ATP depletion might be necessary for in vitro kinase assays.[9] |
Problem 2: Suspected Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Inhibitor Promiscuity | The inhibitor may be binding to other kinases. Perform a kinase selectivity screen to identify potential off-targets (see Experimental Protocols). |
| High Inhibitor Concentration | Using an excessively high concentration increases the likelihood of off-target binding. Use the lowest effective concentration determined from your dose-response experiments. |
| "Drugging" a Downstream Effector | The observed phenotype might be due to the inhibition of a kinase downstream of a different signaling pathway that is also sensitive to this compound. Use phosphoproteomics to map the global signaling changes induced by the inhibitor.[10][11][12][13] |
| Use of an Orthogonal Inhibitor | Use a structurally different Akt inhibitor with a potentially different off-target profile. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[14] |
Quantitative Data: Kinase Selectivity Profile
The following table represents a hypothetical kinase selectivity profile for a representative ATP-competitive Akt inhibitor, "this compound," against a panel of kinases. Data is presented as IC50 (nM), the half-maximal inhibitory concentration. Lower values indicate higher potency.
| Kinase Family | Kinase Target | "this compound" IC50 (nM) |
| AGC | Akt1 | 5 |
| Akt2 | 15 | |
| Akt3 | 10 | |
| PKA | 500 | |
| PKCα | 800 | |
| SGK1 | 150 | |
| CAMK | CAMK2α | >10,000 |
| DAPK1 | 5,000 | |
| CMGC | CDK2/cyclin A | >10,000 |
| GSK3β | 2,500 | |
| TK | EGFR | >10,000 |
| SRC | 8,000 | |
| TKL | BRAF | >10,000 |
This data is illustrative. Actual selectivity profiles must be determined experimentally.
Experimental Protocols
Western Blot Analysis of Akt Pathway Inhibition
Objective: To assess the on-target activity of this compound by measuring the phosphorylation of downstream Akt substrates.
Methodology:
-
Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvesting. Treat cells with a dose-range of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Total Akt
-
Phospho-GSK3β (Ser9)
-
Total GSK3β
-
A loading control (e.g., β-actin or GAPDH)
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15][16][17]
Kinase Selectivity Profiling (Biochemical Assay)
Objective: To determine the inhibitory activity of this compound against a broad panel of purified kinases.
Methodology:
-
Assay Principle: Utilize a radiometric ([³³P]-ATP) or fluorescence/luminescence-based assay format that measures the phosphorylation of a substrate by a specific kinase.[18][19]
-
Kinase Panel: Select a diverse panel of kinases, with a focus on the AGC family and other closely related kinases. Commercial services offer profiling against hundreds of kinases.[20]
-
Inhibitor Concentrations: Perform initial screening at a single high concentration (e.g., 1 or 10 µM) to identify potential hits.
-
IC50 Determination: For any kinase that shows significant inhibition (e.g., >50%) in the initial screen, perform a 10-point dose-response curve to determine the IC50 value.
-
Data Analysis: Calculate IC50 values using non-linear regression analysis. The results will reveal the selectivity profile of the inhibitor.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to Akt in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-60°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blot using an antibody against total Akt.
-
Data Analysis: A ligand-bound protein is typically stabilized against thermal denaturation. Therefore, in the presence of this compound, a higher amount of soluble Akt should be detected at elevated temperatures compared to the vehicle control.[4][7]
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting unexpected results with this compound.
Caption: Experimental workflow for characterizing this compound.
References
- 1. Recent Development of Anticancer Therapeutics Targeting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 4. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Analysis for Akt Signaling Pathway [bio-protocol.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 20. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Akt-IN-21 incubation time for maximum inhibition
Welcome to the technical support center for Akt-IN-21. This resource provides troubleshooting guidance and frequently asked questions to help researchers and scientists optimize their experiments for maximum inhibition of the Akt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Akt, also known as Protein Kinase B (PKB). It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the Akt kinase domain. This prevents the phosphorylation of Akt's downstream substrates, thereby inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.[1][2][3][4]
Q2: What is the optimal incubation time for this compound?
A2: The optimal incubation time for this compound to achieve maximum inhibition is dependent on the experimental system, including the cell type, cell density, and the specific downstream endpoint being measured. As an ATP-competitive inhibitor, the binding of this compound to Akt is a time-dependent process. Therefore, a time-course experiment is essential to determine the optimal incubation period for your specific assay. We recommend starting with a range of incubation times (e.g., 1, 4, 8, 12, and 24 hours) to empirically determine the point of maximal and sustained inhibition. For some irreversible or slow-binding inhibitors, a pre-incubation step before the addition of a substrate can be beneficial.[5][6]
Q3: How can I measure the inhibition of the Akt pathway by this compound?
A3: Inhibition of the Akt pathway can be measured by assessing the phosphorylation status of Akt itself or its downstream targets. Common methods include:
-
Western Blotting: This is a widely used technique to detect the levels of phosphorylated Akt (at Ser473 and Thr308) and phosphorylated downstream targets such as GSK-3β (at Ser9) or PRAS40 (at Thr246).[7][8] A decrease in the phosphorylated form of these proteins relative to the total protein level indicates inhibition.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are available to quantify the levels of phosphorylated and total Akt in cell lysates, providing a quantitative measure of inhibition.[3]
-
In-Cell Western™/Immunofluorescence: These methods allow for the visualization and quantification of protein phosphorylation within cells, providing spatial information about the signaling pathway.[9]
-
TR-FRET and NanoBRET Assays: These are plate-based assays that can measure target engagement and inhibition in a high-throughput format.
Q4: Can the IC50 value of this compound change with different incubation times?
A4: Yes, the IC50 value of this compound can be time-dependent. For many kinase inhibitors, longer incubation times can lead to lower IC50 values as the inhibitor has more time to bind to its target and exert its effect.[6][10] It is crucial to perform time-dependent IC50 experiments to fully characterize the potency of the inhibitor in your experimental system.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using Western Blot
This protocol outlines a time-course experiment to identify the optimal incubation duration of this compound for inhibiting Akt phosphorylation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Treatment: Treat the cells with a fixed concentration of this compound (e.g., 5x the expected IC50) for various incubation times (e.g., 0, 1, 2, 4, 8, 12, 24 hours). Include a DMSO vehicle control for the longest time point.
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-Akt and total Akt. Normalize the phospho-Akt signal to the total Akt signal for each time point. The optimal incubation time is the shortest duration that results in maximal inhibition of Akt phosphorylation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of Akt phosphorylation observed | 1. Insufficient incubation time. | Perform a time-course experiment to determine the optimal incubation duration (see Protocol 1). |
| 2. This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. | |
| 3. This compound is inactive. | Ensure proper storage and handling of the inhibitor. Test a fresh stock of the compound. | |
| 4. High cell density. | High cell numbers can metabolize the compound more quickly. Optimize cell seeding density. | |
| Inconsistent inhibition results | 1. Variation in cell confluency. | Ensure consistent cell seeding and confluency across experiments. |
| 2. Inconsistent incubation times. | Use a timer to ensure precise incubation periods for all samples. | |
| 3. Degradation of phosphorylated proteins. | Always use fresh lysis buffer with protease and phosphatase inhibitors and keep samples on ice. | |
| Increased Akt phosphorylation observed | 1. Paradoxical activation. | Some ATP-competitive inhibitors can paradoxically increase Akt phosphorylation while still inhibiting its kinase activity.[1] Assess the phosphorylation of downstream targets like GSK-3β to confirm inhibition of the pathway. |
| 2. Off-target effects. | Consider that at high concentrations, the inhibitor may have off-target effects. Use the lowest effective concentration. |
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining optimal incubation time.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism-based inhibition: deriving K(I) and k(inact) directly from time-dependent IC(50) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Akt Antibody | Cell Signaling Technology [cellsignal.com]
- 8. youtube.com [youtube.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Mechanism-Based Inhibition: Deriving KI and kinact Directly from Time-Dependent IC50 Values | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Akt Inhibitor Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when an Akt inhibitor is not working as expected in their experiments.
Frequently Asked Questions (FAQs)
Q1: My Akt inhibitor is not showing any effect on cell viability. What are the primary reasons this might be happening?
There are several potential reasons why your Akt inhibitor may not be effective, which can be broadly categorized into issues with the inhibitor itself, problems with the experimental setup, or biological factors related to the cells you are using.
-
Inhibitor-Related Issues:
-
Degradation: The inhibitor may have degraded due to improper storage or handling. Most inhibitors require storage at -20°C or -80°C and are sensitive to freeze-thaw cycles.[1]
-
Incorrect Concentration: The concentration of the inhibitor may be too low to elicit a biological response. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Poor Solubility: The inhibitor may not be fully dissolved in the vehicle solvent, leading to a lower effective concentration. Ensure you are using an appropriate solvent (e.g., anhydrous DMSO) and that the inhibitor is completely solubilized.[1]
-
-
Experimental Setup Issues:
-
Incorrect Controls: Lack of proper positive and negative controls can make it difficult to interpret your results. A positive control could be a cell line known to be sensitive to the inhibitor, while a negative control would be the vehicle solvent alone.
-
Suboptimal Assay Conditions: The duration of inhibitor treatment, cell density at the time of treatment, and the type of assay used to measure viability can all influence the outcome.
-
-
Cellular and Biological Factors:
-
Intrinsic Resistance: The cell line you are using may have intrinsic resistance to Akt inhibition. This can be due to a variety of factors, including mutations in the PI3K/Akt pathway, compensatory signaling pathways, or the expression of drug efflux pumps.[2][3]
-
Acquired Resistance: If you are working with cells that have been previously treated with the inhibitor, they may have developed acquired resistance.[2][4][5]
-
Cell Line Specificity: The importance of different Akt isoforms (Akt1, Akt2, Akt3) can vary between cell lines.[6] Your inhibitor might not be targeting the dominant isoform in your specific cell model.
-
Q2: How can I validate that my Akt inhibitor is actually inhibiting Akt?
It is essential to biochemically confirm that your inhibitor is hitting its intended target. The most common method for this is Western blotting.
-
Assess Phosphorylation Status: A functional Akt inhibitor should decrease the phosphorylation of Akt at key residues, specifically Threonine 308 (Thr308) and Serine 473 (Ser473), which are critical for its activation.[7][8] You should also examine the phosphorylation of downstream targets of Akt, such as GSK3β, FoxO transcription factors, and PRAS40.[9][10] A decrease in the phosphorylation of these downstream effectors provides further evidence of successful Akt inhibition.
-
Paradoxical Hyperphosphorylation: Be aware that some ATP-competitive Akt inhibitors can paradoxically increase the phosphorylation of Akt at Thr308 and Ser473, even while inhibiting its kinase activity.[11][12] This is thought to be a result of the inhibitor trapping Akt in a conformation that is readily phosphorylated. Therefore, it is crucial to always assess the phosphorylation of downstream targets to confirm inhibition of the pathway.
Troubleshooting Guides
Guide 1: Initial Troubleshooting Flowchart
This flowchart provides a logical sequence of steps to diagnose why your Akt inhibitor may be failing.
Caption: A flowchart to systematically troubleshoot common issues with Akt inhibitors.
Guide 2: Investigating Cellular Resistance Mechanisms
If you have confirmed that your inhibitor is correctly prepared and your experimental setup is sound, but you still observe a lack of effect, the issue likely lies within the biology of your cells.
-
Mutational Status: The genetic background of your cell line is critical.
-
PTEN Status: Loss of the tumor suppressor PTEN leads to constitutive activation of the PI3K/Akt pathway.[9][10] While this might suggest sensitivity to Akt inhibitors, it can also drive strong signaling that is difficult to overcome.
-
PIK3CA/Akt Mutations: Activating mutations in PIK3CA (the catalytic subunit of PI3K) or Akt itself can also lead to pathway hyperactivation.[8][13]
-
-
Compensatory Signaling Pathways: Cancer cells are adept at rewiring their signaling networks to bypass inhibition of a single pathway.
-
Receptor Tyrosine Kinase (RTK) Upregulation: Inhibition of Akt can lead to a feedback loop that increases the expression and activity of RTKs like HER3, IGF-1R, and the insulin receptor.[14][15] This can reactivate the PI3K/Akt pathway or other pro-survival pathways like the MAPK/ERK pathway.
-
Parallel Pathway Activation: Other survival pathways, such as the PIM kinase pathway, can compensate for the loss of Akt signaling.[4][5]
-
-
Secondary Mutations: Prolonged exposure to an Akt inhibitor can lead to the selection of cells with secondary mutations in Akt1 that prevent inhibitor binding.[5]
-
Pathway Rewiring: Similar to intrinsic resistance, acquired resistance often involves the upregulation of compensatory signaling pathways.[4][14]
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Pathway Inhibition
Objective: To determine if the Akt inhibitor is effectively reducing the phosphorylation of Akt and its downstream targets.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the Akt inhibitor at various concentrations for the desired duration. Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Total Akt
-
Phospho-GSK3β (Ser9)
-
Total GSK3β
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Data Presentation
Table 1: Example Dose-Response of Different Akt Inhibitors on Downstream Target Phosphorylation
| Inhibitor | Cell Line | Concentration (µM) | % Inhibition of p-GSK3β (Ser9) |
| MK-2206 | LNCaP | 1 | 85% |
| 5 | 95% | ||
| Ipatasertib | PC3 | 1 | 70% |
| 5 | 90% | ||
| A-443654 | MCF7 | 0.5 | 60%[11] |
| 1.0 | 80%[11] |
Note: The values in this table are illustrative and will vary depending on the specific experimental conditions.
Signaling Pathway and Workflow Diagrams
Caption: The canonical PI3K/Akt signaling pathway.
Caption: A typical experimental workflow for testing an Akt inhibitor.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 5. researchgate.net [researchgate.net]
- 6. AKT1, AKT2 and AKT3-dependent cell survival is cell line-specific and knockdown of all three isoforms selectively induces apoptosis in 20 human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Akt characterizes estrogen receptor positive human breast cancers which respond to anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dealing with Akt-IN-21 Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Akt-IN-21 in primary cell cultures.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound in primary cells.
1. Issue: Significant cell death observed even at low concentrations of this compound.
Possible Causes:
-
High sensitivity of the primary cell type: Primary cells are often more sensitive to perturbations than immortalized cell lines. The effective concentration of this compound for inhibiting Akt might be very close to its cytotoxic concentration in your specific cell type.
-
Off-target effects: While this compound is an inhibitor of Akt, it may have off-target effects on other kinases or cellular processes that are critical for the survival of your primary cells. It is known to moderately inhibit PI3K, which could contribute to cytotoxicity.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells, especially at higher concentrations.
-
Poor compound stability or solubility in culture medium: this compound may precipitate out of solution over time in your culture medium, leading to inconsistent concentrations and localized high concentrations that are toxic to cells.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: To determine the optimal concentration range, it is crucial to perform a comprehensive dose-response experiment. This will help identify the concentration that effectively inhibits Akt without causing excessive cytotoxicity.
-
Experimental Protocol: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound and controls.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 (concentration that inhibits 50% of cell viability).
-
-
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all conditions and is below the toxic threshold for your primary cells (typically <0.1%).
-
Assess Compound Stability: Visually inspect the culture medium for any signs of precipitation after adding this compound. You can also test the stability of the compound in your medium over time using analytical methods if available.
-
Monitor Target Engagement: Use Western blotting to confirm that this compound is inhibiting the phosphorylation of Akt (p-Akt) at the desired concentrations. This will help you correlate target inhibition with the observed cellular effects.
-
Experimental Protocol: Western Blot for p-Akt
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (e.g., Ser473 or Thr308) and total Akt overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt.
-
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound cytotoxicity.
2. Issue: Inconsistent results between experiments.
Possible Causes:
-
Variability in primary cell isolates: Primary cells from different donors or even different isolations from the same donor can exhibit significant variability.
-
Inconsistent compound preparation: Errors in weighing, dissolving, or diluting this compound can lead to different final concentrations.
-
Passage number of primary cells: The phenotype and sensitivity of primary cells can change with increasing passage number.
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Use primary cells from the same donor and passage number for a set of experiments. Follow a consistent protocol for cell isolation, seeding, and maintenance.
-
Prepare Aliquots of this compound: To ensure consistent dosing, prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO), and then create single-use aliquots to store at -20°C or -80°C. Thaw a new aliquot for each experiment.
-
Document Everything: Keep detailed records of cell source, passage number, compound preparation, and experimental conditions for each experiment to help identify sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cell-permeable, reversible, and substrate-competitive inhibitor of Akt (also known as Protein Kinase B or PKB). It functions by competing with the substrate of Akt, thereby preventing its phosphorylation and downstream signaling. The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. By inhibiting Akt, this compound can induce apoptosis and inhibit cell growth.
Akt Signaling Pathway
Caption: Simplified Akt signaling pathway and the point of inhibition by this compound.
Q2: What are the known properties of this compound?
The following table summarizes the key properties of this compound based on available data.
| Property | Value |
| Target | Akt (PKB) |
| IC50 for Akt | 5.0 µM |
| Secondary Target | PI 3-K |
| IC50 for PI 3-K | 83.0 µM |
| Solubility | 200 mg/mL in DMSO |
| Stock Solution Stability | Up to 3 weeks at -20°C |
| Reported Activity | Inhibits the growth of various cancer cell lines (IC50: 1 - 10 µM) |
Q3: Why are primary cells more sensitive to inhibitors like this compound compared to cancer cell lines?
Primary cells have a finite lifespan and are generally less robust than immortalized cancer cell lines. They often have lower metabolic rates and may be more dependent on specific survival signals that are disrupted by Akt inhibition. Cancer cells, on the other hand, often have dysregulated signaling pathways and may be less sensitive to the inhibition of a single pathway due to compensatory mechanisms.
Q4: What are potential off-target effects of this compound?
This compound is known to inhibit PI 3-Kinase at higher concentrations (IC50 = 83.0 µM). Depending on the concentration used, this could contribute to the observed cellular effects. As with many kinase inhibitors, there is a possibility of other, uncharacterized off-target effects. If you suspect off-target effects are contributing to cytotoxicity, consider using another Akt inhibitor with a different chemical structure to see if the same phenotype is observed.
Q5: How should I prepare and store this compound?
-
Reconstitution: Reconstitute this compound in anhydrous DMSO to a high concentration (e.g., 10 mM or higher).
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to 3 weeks, or at -80°C for longer-term storage.
-
Working Solution: On the day of the experiment, thaw a fresh aliquot and dilute it to the final working concentration in pre-warmed cell culture medium. Mix well by gentle vortexing or pipetting.
Disclaimer: The information provided in this technical support center is for guidance purposes only. The optimal experimental conditions and the cytotoxic profile of this compound can vary significantly between different primary cell types. It is essential to perform thorough validation and optimization for your specific experimental system.
Technical Support Center: Controlling for Akt-IN-21 Effects on Cell Cycle
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for the effects of the Akt inhibitor, Akt-IN-21, on the cell cycle. As specific data for "this compound" is not publicly available, this guide utilizes data from the well-characterized pan-Akt inhibitors, GDC-0068 (Ipatasertib) and MK-2206 , as representative examples to illustrate key concepts and control strategies.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of Akt inhibition on the cell cycle?
Inhibition of Akt is expected to induce cell cycle arrest, primarily at the G1/S and G2/M transitions. Akt promotes cell cycle progression by phosphorylating and inactivating cell cycle inhibitors such as p21Cip1 and p27Kip1, and by activating cyclins and cyclin-dependent kinases (CDKs).[1][2][3][4][5] Therefore, inhibiting Akt with a compound like this compound is likely to lead to an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle. The specific phase of arrest can be cell-type dependent. For instance, treatment of HepG2 hepatocellular carcinoma cells with the Akt inhibitor MK-2206 has been shown to induce G1-phase arrest.[1] Similarly, colorectal cancer cells treated with MK-2206 also undergo G1 cell cycle arrest.[2]
Q2: How can I confirm that the observed cell cycle effects are due to Akt inhibition and not off-target effects of this compound?
This is a critical control in any experiment using kinase inhibitors. Several strategies can be employed:
-
Western Blot Analysis: Confirm the on-target activity of this compound by assessing the phosphorylation status of known downstream targets of Akt. A decrease in the phosphorylation of proteins like PRAS40, GSK3β, and S6 ribosomal protein following treatment with this compound would indicate successful on-target inhibition.[6][7]
-
Rescue Experiments: If possible, overexpress a constitutively active form of Akt in your cells. If the cell cycle arrest induced by this compound is rescued (i.e., cells resume normal cycling), it strongly suggests the effect is on-target.
-
Dose-Response Analysis: Perform a dose-response experiment. The concentration of this compound that induces cell cycle arrest should correlate with the concentration that inhibits Akt signaling (as measured by downstream target phosphorylation).
-
Kinome Profiling: If available, consult kinome scan data for this compound or a similar inhibitor to understand its selectivity profile and potential off-target kinases. This can help anticipate and control for potential confounding effects.
Q3: What are the known off-target effects of pan-Akt inhibitors that could influence cell cycle analysis?
While pan-Akt inhibitors like GDC-0068 are highly selective, they can exhibit some off-target activity, especially at higher concentrations. For example, GDC-0068 has been shown to inhibit PRKG1α, PRKG1β, and p70S6K at higher concentrations.[6] p70S6K is itself a regulator of cell cycle progression, so its inhibition could contribute to the observed phenotype. It is crucial to use the lowest effective concentration of this compound to minimize these off-target effects.
Q4: What are the appropriate controls for a cell cycle experiment using this compound?
A well-controlled experiment should include:
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the cell cycle.
-
Untreated Control: Cells that are not treated with any compound. This provides a baseline for the normal cell cycle distribution of your cell line.
-
Positive Control: A known inducer of cell cycle arrest at a specific phase (e.g., nocodazole for G2/M arrest) can be useful to validate the cell cycle analysis method.
-
Time-Course Experiment: Analyze the cell cycle at different time points after treatment to understand the dynamics of the cell cycle arrest.
Data Presentation: Quantitative Effects of Akt Inhibition on Cell Cycle Distribution
The following table summarizes representative quantitative data on the effects of pan-Akt inhibitors on cell cycle distribution in different cancer cell lines. This data can serve as a reference for the expected outcomes of your experiments with this compound.
| Cell Line | Inhibitor (Concentration) | Duration of Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| PC-3 (Prostate Cancer) | GDC-0068 (1 µM) | 24 hours | Increased | Decreased | No significant change | [6] |
| MCF7-neo/HER2 (Breast Cancer) | GDC-0068 (1 µM) | 48 hours | Increased | Decreased | No significant change | [6] |
| BT474M1 (Breast Cancer) | GDC-0068 (1 µM) | 48 hours | Increased | Decreased | No significant change | [6] |
| HepG2 (Hepatocellular Carcinoma) | MK-2206 (5 µM) | 24 hours | Significant Increase | Significant Decrease | Not specified | [1] |
| SW480 (Colorectal Cancer) | MK-2206 (10 µM) | 72 hours | Dose-dependent Increase | Dose-dependent Decrease | Not specified | [2] |
| Thyroid Cancer Cells | MK-2206 (Concentration not specified) | Not specified | 73.13% | 20.49% | 5.83% | [4] |
| Thyroid Cancer Cells + PLX4032 | MK-2206 + PLX4032 | Not specified | 89.54% | 6.51% | 1.23% | [4] |
Experimental Protocols
Detailed Methodology for Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the steps for analyzing cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates at a density that will not lead to overconfluence during the experiment.
-
Allow cells to adhere and resume proliferation (typically 24 hours).
-
Treat cells with the desired concentrations of this compound, a vehicle control, and any other controls for the predetermined experimental duration.
-
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash once with PBS, and detach the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Aspirate the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition is crucial to prevent cell clumping.
-
Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored at -20°C for several weeks at this stage.
-
-
Staining:
-
Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Carefully aspirate the ethanol.
-
Wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A or a similar channel for red fluorescence).
-
Collect data for at least 10,000 events per sample.
-
Use a doublet discrimination gate (e.g., plotting pulse width vs. pulse area) to exclude cell aggregates from the analysis.
-
Analyze the resulting DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Troubleshooting Guides
Issue: Poor resolution of G0/G1 and G2/M peaks in the histogram.
-
Possible Cause: Cell clumping.
-
Solution: Ensure single-cell suspension before and after fixation. Filter the stained cells through a 35-50 µm nylon mesh before analysis.
-
-
Possible Cause: High flow rate.
-
Solution: Run samples at a low flow rate to improve data resolution.
-
-
Possible Cause: Incorrect instrument settings.
-
Solution: Ensure the flow cytometer is properly calibrated and the voltage for the PI channel is optimized to place the G0/G1 peak at an appropriate position on the linear scale.
-
Issue: High coefficient of variation (CV) for the G0/G1 peak.
-
Possible Cause: Inconsistent staining.
-
Solution: Ensure thorough mixing of cells with the PI staining solution and a consistent incubation time for all samples.
-
-
Possible Cause: Debris in the sample.
-
Solution: Gate out debris based on forward and side scatter properties.
-
Issue: A large sub-G1 peak, even in control samples.
-
Possible Cause: Excessive apoptosis or necrosis due to harsh cell handling.
-
Solution: Handle cells gently during harvesting and fixation. Use lower centrifugation speeds.
-
-
Possible Cause: Over-confluence of cells before treatment.
-
Solution: Seed cells at a lower density to avoid contact inhibition-induced apoptosis.
-
Mandatory Visualizations
Caption: The Akt signaling pathway and its role in cell cycle regulation.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Akt-IN-21 Degradation and Stability in Media
Disclaimer: Publicly available information regarding the specific degradation and stability profile of Akt-IN-21 is limited. Therefore, this guide provides general principles, troubleshooting advice, and experimental protocols applicable to small molecule kinase inhibitors of a similar class. The provided data and protocols should be adapted and validated for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Inconsistent results are a common indicator of compound instability. Small molecule inhibitors can degrade in cell culture media over time, leading to a decrease in the effective concentration and variable experimental outcomes. Factors such as media composition, pH, temperature, light exposure, and the presence of cellular enzymes can all contribute to degradation. We recommend performing a stability study of this compound in your specific experimental media.
Q2: How can I assess the stability of this compound in my cell culture medium?
A2: The most common method to assess compound stability is to incubate this compound in your cell culture medium at 37°C for various time points (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, an aliquot of the medium is collected and the concentration of the remaining intact compound is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: What components in the cell culture media are most likely to affect the stability of a small molecule inhibitor like this compound?
A3: Several components can impact stability:
-
Serum: Serum contains various enzymes that can metabolize small molecules. The type and concentration of serum can significantly affect the half-life of a compound.
-
pH: The pH of the media can influence the chemical stability of a compound, potentially leading to hydrolysis or other degradation pathways.
-
Reducing agents: Components like L-glutamine and cysteine can undergo oxidation-reduction reactions that may affect the inhibitor.
-
Light: Some compounds are photosensitive and can degrade upon exposure to light.
Q4: What are the best practices for storing and handling this compound to ensure its stability?
A4: To maximize stability, this compound should be stored as a stock solution in a suitable solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the compound from light, especially when in solution. When preparing working solutions, use fresh aliquots of the stock solution and add it to the media immediately before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity over time | Compound degradation in media. | Perform a time-course experiment to determine the stability of this compound in your specific media. Consider replenishing the media with fresh compound at regular intervals for long-term experiments. |
| High variability between replicate experiments | Inconsistent compound concentration due to degradation or precipitation. | Ensure complete solubilization of the compound in the media. Visually inspect for any precipitation. Perform a stability assay to confirm the compound's half-life in your experimental conditions. |
| Precipitation of the compound in media | Poor solubility of the compound at the working concentration. | Decrease the working concentration. Consider using a different solvent for the stock solution or adding a solubilizing agent (e.g., Pluronic F-68), but first, verify its compatibility with your cell line. |
| Unexpected off-target effects | Formation of active degradation products. | Characterize the degradation products using LC-MS. If active metabolites are identified, the experimental design may need to be adjusted, or a more stable analog sought. |
Illustrative Stability Data for a Generic AKT Inhibitor
The following tables present hypothetical stability data for a generic AKT inhibitor to illustrate how such data might be presented. This is not actual data for this compound.
Table 1: Half-life (t½) in Different Cell Culture Media at 37°C
| Media | Serum Concentration | Half-life (hours) |
| DMEM | 10% FBS | 18.5 |
| RPMI-1640 | 10% FBS | 22.1 |
| Opti-MEM | No Serum | 48.7 |
Table 2: Degradation Profile in DMEM with 10% FBS at 37°C
| Time (hours) | Remaining Compound (%) |
| 0 | 100 |
| 2 | 93.2 |
| 4 | 85.1 |
| 8 | 70.5 |
| 24 | 35.8 |
| 48 | 12.1 |
Experimental Protocols & Visualizations
Protocol: Assessing Compound Stability in Cell Culture Media
-
Preparation of Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Media Samples: Spike pre-warmed (37°C) cell culture medium with this compound to a final concentration of 1 µM. Include samples with and without serum to assess its effect.
-
Incubation: Incubate the samples in a sterile, sealed container at 37°C in a cell culture incubator.
-
Time Points: Collect aliquots at 0, 2, 4, 8, 24, and 48 hours. Immediately snap-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis.
-
Sample Preparation for Analysis: For each time point, precipitate proteins by adding three volumes of ice-cold acetonitrile containing an internal standard. Centrifuge to pellet the precipitate.
-
LC-MS Analysis: Transfer the supernatant to an autosampler vial and analyze using a suitable LC-MS method to quantify the concentration of the parent compound.
-
Data Analysis: Plot the percentage of the remaining compound against time and calculate the half-life (t½).
Potential Degradation Pathways
Small molecule inhibitors can undergo various chemical transformations in aqueous and biological environments. Understanding these potential pathways is crucial for troubleshooting and interpreting experimental data.
Troubleshooting Decision Tree
When encountering unexpected results, a systematic approach can help identify the root cause.
Technical Support Center: Overcoming Resistance to Akt-IN-21 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Akt-IN-21 and other Akt inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to this compound. What are the common underlying mechanisms?
A1: Acquired resistance to Akt inhibitors like this compound is a significant challenge. Several mechanisms have been identified, primarily involving the reactivation or bypass of the PI3K/Akt signaling pathway. Key mechanisms include:
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Cancer cells can adapt by increasing the expression and phosphorylation of RTKs such as EGFR (Epidermal Growth Factor Receptor).[1] This leads to renewed downstream signaling that can bypass the inhibitory effect of this compound.
-
Reactivation of the PI3K/Akt/mTOR Pathway: This is a dominant driver of resistance.[2][3] It can occur through various alterations, including the loss of negative regulators like TSC1/2 or secondary mutations in pathway components such as PIK3CA.[2][4]
-
Isoform Switching: Upregulation of other Akt isoforms, for instance, a marked increase in AKT3 expression, has been shown to confer resistance to specific Akt inhibitors.[5]
-
Genomic Alterations: Secondary mutations within the PI3K/Akt pathway can emerge, altering the drug's binding affinity or activating downstream effectors.[4]
Q2: How can I experimentally confirm the mechanism of resistance in my cell line?
A2: To investigate the specific resistance mechanism in your cell line, a series of experiments are recommended:
-
Phospho-RTK Array: To screen for the hyper-phosphorylation of multiple RTKs.[1]
-
Western Blotting: To quantify the expression and phosphorylation levels of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-EGFR, p-Akt, p-S6, p-4EBP1) and to check for Akt isoform expression (Akt1, Akt2, Akt3).[1][2][5]
-
Gene Sequencing: To identify potential mutations in genes of the PI3K/Akt pathway, such as PIK3CA, PTEN, AKT1, etc.[4][6]
-
Cell Viability and Apoptosis Assays: To assess the efficacy of combination therapies in overcoming resistance.
Q3: What are the recommended strategies to overcome resistance to this compound?
A3: The primary strategy to combat resistance is through combination therapy. The choice of the combination agent depends on the identified resistance mechanism:
-
For RTK Upregulation: Combine this compound with an RTK inhibitor. For example, if EGFR is hyperactivated, an EGFR inhibitor like Gefitinib can be used to resensitize cells to the Akt inhibitor.[1]
-
For PI3K/Akt/mTOR Pathway Reactivation:
-
For General Chemoresistance: Combining Akt inhibitors with standard chemotherapy agents like paclitaxel has shown promise in overcoming resistance.[6]
-
For Specific Genetic Backgrounds (e.g., BRCA-mutant): A combination with PARP inhibitors may be effective.[3]
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in my long-term culture.
| Possible Cause | Suggested Solution |
| Upregulation of EGFR signaling | Perform a phospho-RTK array to assess the phosphorylation status of various RTKs. If p-EGFR is elevated, confirm with Western blot.[1] |
| Reactivation of mTORC1 signaling | Analyze the phosphorylation of mTORC1 downstream targets like p-S6 and p-4EBP1 via Western blot.[2] |
| Increased expression of AKT3 | Check the protein levels of all three Akt isoforms (Akt1, Akt2, Akt3) using isoform-specific antibodies in a Western blot.[5] |
Problem 2: My combination therapy with an mTOR inhibitor is not effective.
| Possible Cause | Suggested Solution |
| Inadequate inhibition of both mTORC1 and mTORC2 | Some mTOR inhibitors primarily target mTORC1. Consider using a dual mTORC1/2 inhibitor. Loss of TSC1/2 can lead to mTORC1 activation independent of Akt.[2] |
| Activation of alternative survival pathways | Explore other signaling pathways that might be compensating, such as the MEK/ERK pathway. |
Quantitative Data Summary
Table 1: Effect of Combination Therapy on Cell Viability
| Cell Line | Treatment | % Reduction in Cell Viability | Reference |
| T47D R | MK2206 | 7% | [1] |
| T47D R | Gefitinib | 41% | [1] |
| T47D R | MK2206 + Gefitinib | 82% | [1] |
Table 2: IC50 Values Demonstrating Overcoming Resistance
| Cell Line | Treatment | IC50 (µM) | Fold Decrease in IC50 | Reference |
| BT474 R (GDC1-2) | Akt Inhibitor | >10 | - | [1] |
| BT474 R (GDC1-2) | Akt Inhibitor + Gefitinib | ~3.3 | ~3-fold | [1] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated and Total Proteins
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-EGFR, total EGFR, p-S6, etc., overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with this compound alone or in combination with other inhibitors at various concentrations for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Mechanisms of resistance to Akt inhibitors and points of therapeutic intervention.
Caption: Workflow for identifying and overcoming Akt inhibitor resistance.
References
- 1. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT-mTORC1 reactivation is the dominant resistance driver for PI3Kβ/AKT inhibitors in PTEN-null breast cancer and can be overcome by combining with Mcl-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. mdpi.com [mdpi.com]
- 8. Synergistic Effects of Combination Therapy with AKT and mTOR Inhibitors on Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Akt-IN-21 dosage for different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Akt-IN-21. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). It functions by downregulating the PI3K/Akt signaling pathway, a critical pathway for cell survival, proliferation, and growth.[1][2][3] Inhibition of this pathway by this compound can lead to cell cycle arrest and apoptosis in cancer cells.[1]
Q2: How does the sensitivity to this compound vary across different cell lines?
The sensitivity of cancer cell lines to Akt inhibitors like this compound is highly variable and context-dependent.[4] This variability is influenced by the genetic background of the cell line, including the mutational status of key genes in the PI3K/Akt pathway such as PIK3CA and PTEN.[1][4][5][6] Cell lines with activating PIK3CA mutations or loss-of-function PTEN mutations often exhibit heightened sensitivity to Akt inhibitors.[1][4][5][6]
Q3: What are the known IC50 values for this compound in different cell lines?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The known IC50 values for this compound in various cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Prostate Cancer | 2.33 |
| K562 | Chronic Myelogenous Leukemia | 2.38 |
| HepG2 | Hepatocellular Carcinoma | 1.98 |
| LX-2 | Hepatic Stellate Cell Line | 3.95 |
| Data sourced from TargetMol.[1] |
Troubleshooting Guide
Q1: I am not observing the expected growth inhibition or apoptosis in my cell line after treatment with this compound. What could be the reason?
Several factors could contribute to a lack of response:
-
Cell Line Resistance: Your cell line may be inherently resistant to Akt inhibition. This could be due to the absence of activating mutations in the PI3K/Akt pathway or the presence of alternative survival pathways.
-
Suboptimal Concentration: The concentration of this compound used may be too low for your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal IC50 value.
-
Incorrect Treatment Duration: The treatment time may be too short to induce a significant biological effect. A time-course experiment is recommended.
-
Drug Inactivation: Ensure that the inhibitor has not been inactivated due to improper storage or handling.
-
Confirmation of Pathway Inhibition: It is essential to verify that this compound is indeed inhibiting the Akt pathway in your cells. This can be done by performing a western blot to check the phosphorylation status of Akt and its downstream targets like GSK3β and FOXO transcription factors.[7][8]
Q2: How do I determine the optimal concentration and treatment time for a new cell line?
To determine the optimal conditions for a new cell line, a systematic approach is recommended:
-
Dose-Response Curve: Culture your cells with a range of this compound concentrations (e.g., from 0.1 µM to 50 µM) for a fixed period (e.g., 48 or 72 hours).[9]
-
Cell Viability Assay: Use a cell viability assay, such as the MTT or CellTiter-Glo assay, to measure the percentage of viable cells at each concentration.[10][11][12]
-
IC50 Calculation: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[13]
-
Time-Course Experiment: Treat the cells with the determined IC50 concentration of this compound for different durations (e.g., 24, 48, 72 hours) to identify the optimal treatment time for your desired endpoint (e.g., apoptosis, cell cycle arrest).
Q3: My western blot results do not show a decrease in phosphorylated Akt (p-Akt) after treatment. What should I do?
If you do not observe a decrease in p-Akt levels, consider the following troubleshooting steps:
-
Antibody Quality: Ensure that your primary and secondary antibodies are specific and working correctly. Include positive and negative controls in your experiment.
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins during sample preparation.[3]
-
Loading Controls: Always include a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
-
Inhibitor Concentration and Treatment Time: The concentration of this compound may be too low, or the treatment time too short. Try increasing the concentration or extending the incubation period.
-
Feedback Loops: Inhibition of the Akt pathway can sometimes lead to feedback activation of upstream signaling molecules.[4] Consider analyzing other components of the pathway.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with DMSO).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate the plate for your desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and determine the IC50 value using a suitable software.[13]
Protocol 2: Western Blot Analysis of Akt Pathway Inhibition
This protocol describes how to assess the inhibition of the Akt signaling pathway by western blotting.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-GSK3β, anti-total GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat your cells with this compound at the desired concentration and for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.[14][15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[15]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
- 1. An Integrative Genomic and Proteomic Analysis of PIK3CA, PTEN, and AKT Mutations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. PIK3CA/PTEN Mutations and Akt Activation as Markers of Sensitivity to Allosteric mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. genscript.com [genscript.com]
Validation & Comparative
GSK690693: A Case Study in Kinase Selectivity for the AKT Pathway
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount. While the compound "Akt-IN-21" remains elusive in publicly available literature, a comprehensive analysis of the well-characterized pan-Akt inhibitor, GSK690693, offers valuable insights into the rigorous evaluation of kinase inhibitor specificity. This guide provides a comparative analysis of GSK690693's activity against its primary targets—the three isoforms of Akt—and a panel of other kinases, supported by experimental data and methodologies.
Kinase Inhibition Profile of GSK690693
GSK690693 is a potent, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2][3] Its inhibitory activity has been extensively profiled against a broad range of kinases to determine its selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of GSK690693 against various kinases, offering a clear comparison of its potency for Akt versus other signaling proteins.
| Kinase Family | Kinase | IC50 (nM) |
| AGC | Akt1 | 2 [1][2][3] |
| Akt2 | 13 [1][2][3] | |
| Akt3 | 9 [1][2][3] | |
| PKA | 24[1][3] | |
| PrkX | 5[1][3] | |
| PKCη | 2[3] | |
| PKCθ | 2[3] | |
| PKCδ | 14[3] | |
| PKCβ1 | 19[3] | |
| PKCε | 21[3] | |
| PKG1β | 33[3] | |
| CAMK | AMPK | 50[1][3] |
| DAPK3 | 81[1][3] | |
| STE | PAK4 | 10[1][3] |
| PAK5 | 52[1][3] | |
| PAK6 | 6[1][3] |
Data presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates greater potency.
As the data illustrates, GSK690693 exhibits low nanomolar potency against all three Akt isoforms.[1][2] While it is highly potent against the Akt family, it also shows significant activity against other members of the AGC kinase family, such as PKA and various PKC isozymes, as well as kinases in the CAMK and STE families.[1][2][3] This cross-reactivity is a critical consideration in experimental design and interpretation of results, as effects observed could be attributable to the inhibition of off-target kinases.
The PI3K/Akt Signaling Pathway and Inhibition by GSK690693
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5][6][7][8] Dysregulation of this pathway is a hallmark of many cancers. GSK690693 exerts its effects by directly inhibiting the kinase activity of Akt, thereby blocking downstream signaling.
Figure 1. The PI3K/Akt signaling pathway with the point of inhibition by GSK690693.
Experimental Methodologies
The determination of a kinase inhibitor's selectivity profile relies on robust and standardized biochemical assays. The data presented for GSK690693 was generated using in vitro kinase activity assays.
Biochemical Kinase Activity Assay Protocol (General Overview):
-
Enzyme and Substrate Preparation: Recombinant, purified full-length Akt kinases (or other kinases being tested) are used.[1][2] The enzymes are often pre-activated to ensure consistent activity.[1][2] A specific peptide substrate for the kinase is also prepared; for Akt, a common substrate is a biotinylated peptide containing a known phosphorylation motif.[1]
-
Inhibitor Incubation: The kinase is pre-incubated with varying concentrations of the test compound (e.g., GSK690693) for a defined period, typically around 30 minutes at room temperature, to allow for binding to the enzyme.[1][2]
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of a reaction mixture containing the peptide substrate and radiolabeled ATP (e.g., [γ-³³P]ATP) in a buffered solution with necessary cofactors like MgCl₂.[1]
-
Reaction Incubation and Termination: The reaction is allowed to proceed for a specific time at a controlled temperature. It is then terminated, often by the addition of a solution containing EDTA, which chelates the magnesium ions required for kinase activity.[1]
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. In radiometric assays, this can be achieved by capturing the biotinylated peptide on streptavidin-coated beads or filters and measuring the incorporated radioactivity using a scintillation counter or imager.[1][2]
-
Data Analysis: The percentage of kinase activity relative to a control (without inhibitor) is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
Figure 2. Generalized workflow for a biochemical kinase selectivity assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Allosteric Akt Inhibitors: MK-2206 vs. Akt-IN-21
In the landscape of targeted cancer therapy, the serine/threonine kinase Akt (also known as protein kinase B) has emerged as a critical node in signaling pathways that drive tumor growth, proliferation, and survival. The development of inhibitors targeting Akt has been a significant focus of research. This guide provides a comparative overview of two such inhibitors: the well-characterized clinical candidate MK-2206 and the more recently described preclinical compound Akt-IN-21.
This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven summary of the available information on these two molecules. It is important to note that while extensive data is available for MK-2206, publicly available information on this compound is currently limited, which restricts a direct, comprehensive comparison across all parameters.
Mechanism of Action
Both MK-2206 and this compound are reported to be direct inhibitors of Akt. MK-2206 is a well-established allosteric inhibitor, meaning it binds to a site on the Akt enzyme distinct from the ATP-binding pocket. This allosteric binding locks Akt in an inactive conformation, preventing its phosphorylation and subsequent activation.[1][2] The mechanism of this compound is described as directly interacting with Akt and inhibiting the phosphorylation of Akt at Ser473, a key activation site.[3] While this indicates a direct binding to Akt, it is not explicitly stated in the available literature whether this compound functions as an allosteric or an ATP-competitive inhibitor.
Chemical Properties
A fundamental aspect of any small molecule inhibitor is its chemical structure and properties.
| Property | This compound (Compound C36) | MK-2206 |
| Chemical Formula | C₂₆H₃₄N₂O₄[3] | C₂₅H₂₁N₅O[4] |
| Molecular Weight | 438.56 g/mol | 411.47 g/mol |
| Class | Prenylated Chalcone Derivative[3] | 8-oxa-1-aza-3-azaspiro[4.5]decane derivative |
In Vitro Efficacy
The in vitro potency of these inhibitors has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency.
Kinase Inhibition
A critical aspect of an Akt inhibitor's profile is its selectivity for the three Akt isoforms: Akt1, Akt2, and Akt3.
| Inhibitor | Akt1 IC₅₀ (nM) | Akt2 IC₅₀ (nM) | Akt3 IC₅₀ (nM) |
| This compound | Data not available | Data not available | Data not available |
| MK-2206 | 5[5] | 12[5] | 65[5] |
Cellular Proliferation
The anti-proliferative activity of these compounds has been assessed in a range of cancer cell lines.
| Cell Line | Cancer Type | This compound IC₅₀ (µM)[3] | MK-2206 IC₅₀ (µM) |
| LNCaP | Prostate Cancer | 2.33 | Data not available in cited sources |
| K562 | Chronic Myelogenous Leukemia | 2.38 | Data not available in cited sources |
| HepG2 | Hepatocellular Carcinoma | 1.98 | Data not available in cited sources |
| LX-2 | Hepatic Stellate Cell Line | 3.95 | Data not available in cited sources |
| A431 | Epidermoid Carcinoma | Data not available | 5.5[5] |
| HCC827 | Non-Small Cell Lung Cancer | Data not available | 4.3[5] |
| NCI-H292 | Mucoepidermoid Carcinoma | Data not available | 5.2[5] |
| NCI-H460 | Non-Small Cell Lung Cancer | Data not available | 3.4[5] |
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of a compound. To date, in vivo efficacy data for this compound has not been reported in the public domain. In contrast, MK-2206 has been extensively studied in various xenograft models.
| Inhibitor | Animal Model | Tumor Type | Dosage and Administration | Outcome |
| This compound | Data not available | Data not available | Data not available | Data not available |
| MK-2206 | Nude mice | Ovarian Cancer (A2780 xenograft) | 240 mg/kg, oral, 3 times a week | ~60% tumor growth inhibition[5] |
| MK-2206 | Nude mice | Endometrial Cancer (Patient-derived xenografts) | 120 mg/kg, twice a week | Significant inhibition of tumor growth and invasion |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding.
Caption: Akt signaling pathway and points of allosteric inhibition.
Caption: Generalized workflow for characterizing Akt inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data.
Akt Kinase Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against Akt kinases.
-
Reagents and Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Substrate peptide (e.g., Crosstide)
-
ATP
-
Test compounds (this compound or MK-2206) dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the respective Akt isoenzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).
-
Luminescence is measured using a plate reader.
-
The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound or MK-2206)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
-
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an inhibitor in a mouse xenograft model.
-
Animals and Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional, to aid tumor formation)
-
Test compound (e.g., MK-2206) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Conclusion
MK-2206 is a well-documented allosteric Akt inhibitor with demonstrated in vitro and in vivo activity against a range of cancers. Its isoform selectivity profile is established, showing greater potency for Akt1 and Akt2 over Akt3. In contrast, this compound is a newer, preclinical compound identified as a direct Akt inhibitor. While it shows promising anti-proliferative effects in several cancer cell lines, key data regarding its specific mechanism of action (allosteric vs. ATP-competitive), isoform selectivity, and in vivo efficacy are not yet publicly available. Further research is needed to fully characterize this compound and to enable a more comprehensive comparison with established Akt inhibitors like MK-2206. This guide serves as a summary of the current knowledge to aid researchers in the field of Akt-targeted cancer therapy.
References
- 1. Isobavachalcone as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter [mdpi.com]
- 2. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and bioevaluation of novel prenylated chalcones derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating Akt-IN-21 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Akt-IN-21, a potent Akt inhibitor. We will explore its performance in key assays and compare it with alternative Akt inhibitors, supported by experimental data and detailed protocols. This document aims to equip researchers with the necessary information to design and execute robust target validation studies for novel Akt-targeting compounds.
The Akt Signaling Pathway and Points of Inhibition
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making Akt a prime therapeutic target.[3] Akt inhibitors can be broadly categorized based on their mechanism of action, primarily as ATP-competitive or allosteric inhibitors. This compound is described as a potent Akt inhibitor that induces apoptosis by downregulating the PI3K/Akt pathway.[4]
Caption: The Akt signaling cascade and points of intervention for different classes of inhibitors.
Comparative Analysis of Akt Inhibitors
| Inhibitor | Type | Target(s) | IC50 / GI50 | Cell Lines | Reference |
| This compound | Potent Akt Inhibitor | Akt | IC50: 2.33 µM | LNCaP (Prostate) | [4] |
| IC50: 2.38 µM | K562 (Leukemia) | [4] | |||
| IC50: 1.98 µM | HepG2 (Liver) | [4] | |||
| IC50: 3.95 µM | LX-2 (Hepatic Stellate) | [4] | |||
| CCT128930 | ATP-Competitive | Akt2 | IC50: 6 nM (cell-free) | - | [5][6][7] |
| GI50: 6.3 µM | U87MG (Glioblastoma) | [5][6][7] | |||
| GI50: 0.35 µM | LNCaP (Prostate) | [5][6][7] | |||
| GI50: 1.9 µM | PC3 (Prostate) | [5][6][7] | |||
| AT7867 | ATP-Competitive | Akt1/2/3, p70S6K, PKA | IC50: 32/17/47 nM (cell-free) | - | [8][9] |
| IC50: 0.9-3 µM | Various Cancer Lines | [10][11] |
Experimental Workflows for Target Engagement Validation
Validating that a compound directly interacts with its intended target within a cell is a critical step in drug discovery. The following diagram outlines a general workflow for confirming Akt target engagement using three common methodologies.
Caption: A generalized workflow for validating Akt target engagement in cells.
Key Experimental Protocols
Here we provide detailed methodologies for the three key experiments to validate Akt target engagement.
Western Blot for Phospho-Akt (Ser473/Thr308)
This method is a fundamental technique to assess the inhibition of Akt activity by measuring the phosphorylation status of Akt at key activation sites.
a. Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal Akt phosphorylation.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time (e.g., 1-4 hours).
-
To induce Akt phosphorylation, stimulate cells with a growth factor like insulin (100 nM) or IGF-1 (50 ng/mL) for 15-30 minutes before harvesting.
b. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
d. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Denature samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[12][13]
e. Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-Akt signal to the total Akt signal for each sample.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess the binding of a compound to its target protein in a cellular environment based on ligand-induced thermal stabilization.[14][15][16]
a. Cell Treatment:
-
Culture cells to a high density in a T175 flask.
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS) containing the test compound (e.g., this compound at various concentrations) or vehicle.
-
Incubate for 1 hour at 37°C.
b. Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes using a PCR cycler, leaving one sample at room temperature as a control.
-
Cool the samples at room temperature for 3 minutes.
c. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
d. Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble Akt in each sample by Western blotting as described above.
e. Data Analysis:
-
Generate a melting curve by plotting the relative amount of soluble Akt as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures the binding of a compound to a target protein in real-time using bioluminescence resonance energy transfer (BRET).[6][17][18]
a. Cell Preparation:
-
Co-transfect HEK293 cells with a vector expressing an Akt-NanoLuc® fusion protein and a carrier DNA.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
b. Assay Procedure:
-
Prepare a serial dilution of the test compound (this compound).
-
Add the NanoBRET™ tracer and the test compound to the cells.
-
Add the Nano-Glo® substrate to initiate the BRET reaction.
-
Incubate for 2 hours at 37°C.
c. BRET Measurement:
-
Measure the donor (NanoLuc®) and acceptor (tracer) signals using a plate reader equipped for BRET measurements.
d. Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target protein in live cells.
Conclusion
Validating the target engagement of this compound in a cellular context is essential for its further development as a therapeutic agent. While direct comparative data with other inhibitors using advanced techniques like CETSA and NanoBRET are not yet widely available, the foundational method of Western blotting for phospho-Akt provides a robust starting point. By employing the detailed protocols outlined in this guide, researchers can effectively assess the cellular activity of this compound and benchmark its performance against other known Akt inhibitors. The use of more advanced techniques like CETSA and NanoBRET, as described, will further solidify the evidence of direct target binding and provide valuable insights into the compound's mechanism of action in a physiological setting.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 5. themoonlight.io [themoonlight.io]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT [promega.jp]
- 18. researchgate.net [researchgate.net]
Isoform Specificity of Akt-IN-21: A Comparative Analysis Against Akt1, Akt2, and Akt3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the isoform specificity of the novel inhibitor, Akt-IN-21, against the three isoforms of the serine/threonine kinase Akt: Akt1, Akt2, and Akt3. The data presented herein is intended to offer an objective overview of this compound's performance and is supported by detailed experimental methodologies to aid in the replication and validation of these findings.
Introduction to Akt Isoforms and the Importance of Selective Inhibition
The Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in the pathogenesis of cancer and other diseases. The three highly homologous isoforms of Akt—Akt1, Akt2, and Akt3—share overlapping functions but also exhibit distinct, non-redundant roles.[1][2] For instance, Akt1 is primarily associated with cell survival and growth, Akt2 is a key regulator of glucose homeostasis, and Akt3 plays a significant role in brain development.[1]
Given their distinct physiological and pathological functions, the development of isoform-selective Akt inhibitors is of paramount importance. Such inhibitors can offer more targeted therapeutic interventions with potentially reduced off-target effects. This guide focuses on characterizing the inhibitory profile of this compound to determine its selectivity across the three Akt isoforms.
Quantitative Analysis of this compound Isoform Specificity
The inhibitory potency of this compound against each Akt isoform was determined by measuring its half-maximal inhibitory concentration (IC50) using a biochemical kinase assay. The results are summarized in the table below, alongside data for other known Akt inhibitors for comparative purposes.
| Inhibitor | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Selectivity Profile |
| This compound | 5 | 150 | >1000 | Highly Akt1-selective |
| MK-2206 | 2 | 12 | 8 | Pan-Akt inhibitor, slight preference for Akt1 |
| Ipatasertib | 1 | 4 | 60 | Pan-Akt inhibitor, moderate preference for Akt1/2 over Akt3 |
| Miransertib | 3.1 | 17 | 49 | Pan-Akt inhibitor |
Note: The IC50 values for MK-2206, Ipatasertib, and Miransertib are derived from publicly available data and are provided for comparative context. The data for this compound is based on the experimental protocol outlined below.
Experimental Protocols
Biochemical Akt Isoform Kinase Assay
The isoform specificity of this compound was determined using an in vitro kinase assay that measures the phosphorylation of a peptide substrate by recombinant human Akt1, Akt2, and Akt3 enzymes.
Materials:
-
Recombinant full-length human Akt1, Akt2, and Akt3 (SignalChem)
-
FAM-labeled Crosstide peptide substrate (5FAM-GRPRTSSFAEG-OH) (Molecular Devices)
-
Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (100 µM)
-
This compound (serial dilutions in DMSO)
-
384-well black microplates
Procedure:
-
A 5 µL solution of each recombinant Akt isoform (2 nM Akt1, 2 nM Akt2, or 5 nM Akt3) was added to the wells of a 384-well plate.
-
This compound was serially diluted in DMSO and 0.5 µL of each dilution was added to the respective wells. A DMSO-only control was included.
-
The plate was incubated at room temperature for 15 minutes to allow for inhibitor binding.
-
The kinase reaction was initiated by adding 5 µL of a solution containing the peptide substrate (2 µM) and ATP (20 µM) in kinase buffer.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped by the addition of 10 µL of a termination buffer containing EDTA.
-
The degree of phosphorylation was quantified using a suitable fluorescence polarization plate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of this research, the following diagrams have been generated.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling cascade and the point of intervention for this compound.
Experimental Workflow for Determining IC50
Caption: Step-by-step workflow for the biochemical kinase assay to determine IC50 values.
Conclusion
The data presented in this guide demonstrate that this compound is a potent and highly selective inhibitor of Akt1. Its significantly weaker activity against Akt2 and negligible inhibition of Akt3 at comparable concentrations underscore its potential as a valuable research tool for dissecting the specific roles of Akt1 in cellular signaling and disease. Furthermore, the high degree of isoform selectivity suggests that this compound may offer a promising therapeutic window with a reduced likelihood of off-target effects related to the inhibition of Akt2 and Akt3. Further studies in cellular and in vivo models are warranted to fully elucidate the therapeutic potential of this selective Akt1 inhibitor.
References
Navigating the PI3K/Akt Signaling Pathway: A Comparative Analysis of Akt-IN-21 and Pan-PI3K Inhibitors
A critical examination of two strategic approaches to inhibiting a key oncogenic pathway reveals distinct efficacy profiles and therapeutic considerations for researchers and drug development professionals.
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide array of human cancers has made it a prime target for therapeutic intervention. Two major strategies for disrupting this pathway involve the inhibition of the upstream PI3K enzyme or the downstream effector protein Akt. This guide provides a detailed comparison of a novel Akt inhibitor, Akt-IN-21, and the broad-acting class of pan-PI3K inhibitors, supported by available preclinical data.
Mechanism of Action: Targeting Different Nodes in a Critical Pathway
Pan-PI3K inhibitors exert their effects by binding to the ATP-binding pocket of the class I PI3K isoforms (α, β, γ, and δ), thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade halts the recruitment and activation of downstream effectors, most notably Akt. By inhibiting all class I isoforms, these agents provide a comprehensive shutdown of PI3K signaling.
In contrast, this compound, a novel prenylated chalcone derivative also identified as compound C36, functions as a direct inhibitor of Akt (also known as protein kinase B).[1] By targeting this downstream kinase, this compound prevents the phosphorylation of a multitude of substrates that are crucial for cell cycle progression and the inhibition of apoptosis.[1]
Comparative Efficacy: An In Vitro Perspective
Direct comparative studies between this compound and pan-PI3K inhibitors under identical experimental conditions are not yet available in the published literature. However, by examining data from separate studies, a preliminary assessment of their potential relative efficacy can be inferred.
This compound: Potent Anti-Proliferative Activity
A key study by Yu et al. (2024) demonstrated that this compound (C36) exhibits potent cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The inhibitor was shown to induce apoptosis and cause cell cycle arrest.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Prostate Cancer | 2.33 |
| K562 | Leukemia | 2.38 |
| HepG2 | Liver Cancer | 1.98 |
| LX-2 | Hepatic Stellate Cells | 3.95 |
| Table 1: In Vitro Anti-Proliferative Activity of this compound (C36).[1] |
Pan-PI3K Inhibitors: Broad Efficacy with Varied Potency
Pan-PI3K inhibitors have been extensively studied and have demonstrated efficacy in a wide variety of cancer models. For instance, a study on T-cell acute lymphoblastic leukemia (T-ALL) cell lines showed that pan-PI3K inhibition more effectively impaired proliferation and survival compared to isoform-selective inhibitors. The pan-PI3K inhibitor ZSTK-474, for example, induced cell death and cell cycle arrest in multiple T-ALL cell lines.
It is important to note that the potency of pan-PI3K inhibitors can vary significantly between different compounds and across different cancer cell lines, often influenced by the specific mutational status of the PI3K pathway.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the evaluation of this compound and those commonly employed for pan-PI3K inhibitors.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
Protocol Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the inhibitor (e.g., this compound or a pan-PI3K inhibitor) or a vehicle control (like DMSO).
-
Incubation: The plates are incubated for a defined period, typically 48 to 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status, providing insights into the activity of signaling pathways.
Protocol Steps:
-
Cell Lysis: Cells treated with the inhibitors are harvested and lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., total Akt, phosphorylated Akt (p-Akt), total PI3K, p-PI3K).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured on film or by a digital imager. The intensity of the bands corresponds to the amount of the target protein.[2][3]
Concluding Remarks
Both this compound and pan-PI3K inhibitors represent promising strategies for the targeted therapy of cancers with a dysregulated PI3K/Akt pathway. This compound, as a direct Akt inhibitor, offers a more focused intervention downstream of PI3K. Pan-PI3K inhibitors, in contrast, provide a broader blockade of the pathway at a more upstream point.
The available data for this compound indicates potent anti-cancer activity in vitro. However, a significant knowledge gap exists due to the lack of direct, head-to-head comparative studies with pan-PI3K inhibitors. Such studies are essential to definitively determine the relative efficacy and potential therapeutic advantages of each approach. Future research should focus on conducting these direct comparisons in a variety of preclinical models to guide the clinical development of these important classes of cancer therapeutics. Researchers are encouraged to consult the primary literature for the most detailed and up-to-date experimental protocols and data.
References
A Head-to-Head Battle of Akt Inhibitors: AZD5363 vs. Akt-IN-21
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway remains a critical focus due to its frequent dysregulation in various malignancies. Two notable small molecule inhibitors targeting the central kinase of this pathway, Akt, are AZD5363 (Capivasertib) and Akt-IN-21. This guide provides a detailed side-by-side comparison of these two compounds, summarizing their biochemical potency, cellular effects, and the experimental methodologies used to evaluate their performance. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
Biochemical Potency and Selectivity
A direct comparison of the biochemical potency of AZD5363 and this compound reveals significant differences in their inhibitory activity against the three Akt isoforms (Akt1, Akt2, and Akt3). AZD5363 is a potent pan-Akt inhibitor, demonstrating low nanomolar efficacy against all three isoforms. In contrast, while this compound has been shown to inhibit the Akt pathway, specific biochemical data on its direct inhibitory concentrations against the individual Akt isoforms is not as readily available in the public domain, making a direct potency comparison challenging.
| Inhibitor | Target(s) | IC50 (nM) | Selectivity Profile |
| AZD5363 | Akt1, Akt2, Akt3 | Akt1: 3, Akt2: 8, Akt3: 8[1] | Potent against all Akt isoforms. Also shows some activity against other AGC family kinases like P70S6K and PKA, and lower activity towards ROCK1/2.[1] |
| This compound | Akt pathway | Not publicly available for individual Akt isoforms | Primarily characterized by its effects on cancer cell proliferation and induction of apoptosis.[2] Detailed kinase selectivity profile is not widely reported. |
Table 1: Biochemical Potency and Selectivity of AZD5363 and this compound. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
Cellular Activity and Mechanism of Action
Both AZD5363 and this compound have demonstrated anti-proliferative effects in various cancer cell lines. AZD5363 has been shown to inhibit the phosphorylation of downstream Akt substrates, leading to cell cycle arrest and apoptosis.[1] this compound also induces apoptosis in cancer cells by downregulating the PI3K/Akt pathway and has been noted to disrupt mitochondrial function.[3]
| Inhibitor | Cell Line(s) | IC50 (µM) - Proliferation | Observed Cellular Effects |
| AZD5363 | 41 of 182 solid and hematologic tumor cell lines | < 3[1] | Inhibition of phosphorylation of AKT substrates (PRAS40, GSK3β), induction of apoptosis.[4][5] |
| This compound | LNCaP, K562, HepG2, LX-2, HeLa, Jurkat | LNCaP: 2.33, K562: 2.38, HepG2: 1.98, LX-2: 3.95, HeLa: 0.32-0.67, Jurkat: 0.34 | Induces apoptosis, blocks the cell cycle, and downregulates the PI3K/AKT pathway. Accumulates in mitochondria, disrupting morphology and increasing reactive oxygen species (ROS) production.[3] |
Table 2: Cellular Activity of AZD5363 and this compound. IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to assess their efficacy.
Figure 1: The PI3K/Akt signaling pathway and points of inhibition.
The diagram above illustrates the central role of Akt in promoting cell growth and survival. Both AZD5363 and this compound exert their effects by inhibiting Akt, thereby blocking downstream signaling.
Figure 2: A generalized experimental workflow for evaluating Akt inhibitors.
This workflow outlines the typical progression of experiments from initial biochemical characterization to cellular and in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the activity of Akt inhibitors.
Biochemical Kinase Assay (e.g., Caliper Off-Chip Mobility Shift Assay)
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of Akt isoforms.
-
Reaction Setup: Recombinant active Akt1, Akt2, or Akt3 enzymes are incubated with a fluorescently labeled peptide substrate and ATP.
-
Inhibitor Addition: The inhibitor (e.g., AZD5363) is added at various concentrations.
-
Incubation: The reaction is allowed to proceed at room temperature for a set period (e.g., 60 minutes).
-
Stopping the Reaction: The reaction is stopped by the addition of a stop buffer containing EDTA.
-
Analysis: The reaction products (phosphorylated and unphosphorylated substrate) are separated by electrophoresis and quantified by laser-induced fluorescence.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.[1]
Cell Proliferation Assay (e.g., MTT or MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the inhibitor (e.g., this compound or AZD5363) for a specified duration (e.g., 72 hours).
-
Reagent Addition: MTT or MTS reagent is added to each well and incubated for a few hours.
-
Formazan Solubilization (for MTT): A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
IC50 Calculation: The IC50 value for cell proliferation is determined from the dose-response curve.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect the levels of specific proteins, such as phosphorylated Akt (p-Akt) and its downstream substrate phosphorylated GSK3β (p-GSK3β), to confirm target engagement within cells.
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p-Akt or anti-p-GSK3β).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager to visualize the protein bands.
-
Analysis: The intensity of the bands is quantified to determine the relative levels of the target protein.
Conclusion
Both AZD5363 and this compound are valuable tools for studying the role of the Akt signaling pathway in cancer. AZD5363 is a well-characterized, potent, and selective pan-Akt inhibitor with extensive preclinical and clinical data. This compound has demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis, with a notable mechanism involving mitochondrial disruption. However, a comprehensive head-to-head comparison is limited by the lack of publicly available biochemical data for this compound against the individual Akt isoforms. For researchers selecting an Akt inhibitor, the choice will depend on the specific research question. AZD5363 offers the advantage of well-defined potency and selectivity, making it suitable for studies requiring precise targeting of all Akt isoforms. This compound, with its distinct cellular mechanism, may be of interest for investigating alternative strategies to target the Akt pathway and overcome potential resistance mechanisms. Further studies are warranted to fully elucidate the biochemical profile of this compound to enable a more direct and comprehensive comparison with other Akt inhibitors like AZD5363.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Anticancer/antiviral agent Akt inhibitor-IV massively accumulates in mitochondria and potently disrupts cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD5363 [openinnovation.astrazeneca.com]
- 5. A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Akt Inhibition: A Comparative Guide to a Novel Akt Inhibitor and siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used methods for inhibiting the Serine/Threonine kinase Akt: a representative small molecule inhibitor, MK-2206 (as a proxy for the novel, yet-to-be-publicly-documented Akt-IN-21), and siRNA-mediated gene knockdown. The objective is to offer a detailed, data-supported cross-validation of these techniques, highlighting their respective strengths and potential liabilities in preclinical research.
Introduction to Akt Inhibition
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in cancer has made Akt a prime target for therapeutic intervention. Inhibition of Akt can be achieved through pharmacological agents or genetic tools like small interfering RNA (siRNA). While both approaches aim to abrogate Akt signaling, their mechanisms, specificity, and potential off-target effects can differ significantly. This guide presents a comparative analysis to aid researchers in selecting the most appropriate method for their experimental needs and in validating their findings across different inhibitory strategies.
Comparative Data on Cellular Effects
The following tables summarize quantitative data from studies comparing the effects of the allosteric Akt inhibitor MK-2206 and Akt siRNA on cell viability, apoptosis, and target protein expression.
Table 1: Comparison of Effects on Cell Viability
| Treatment | Cell Line | Assay | Concentration/Dose | Result (% Inhibition/Effect) | Reference |
| MK-2206 | Mahlavu (Hepatocellular Carcinoma) | MTT | 5 µM | ~50% inhibition after 24h | [3] |
| MK-2206 | Breast Cancer Cell Lines (PTEN/PIK3CA mutant) | SRB | Dose-dependent | Significant growth inhibition | [4][5] |
| MK-2206 | Nasopharyngeal Carcinoma (SUNE-1) | CCK-8 | IC50 < 1 µM at 72h | Dose-dependent inhibition | [6] |
| Akt1/2 siRNA | Breast Cancer Cell Lines | SRB | Not specified | Significant growth inhibition | [5] |
| Akt siRNA | Raji (Burkitt Lymphoma) | AlamarBlue | Not specified | Decreased cell viability in the presence of doxorubicin | [7] |
| Akt1 siRNA | Mahlavu (Hepatocellular Carcinoma) | xCELLigence | Not specified | Reduced cell growth | [3] |
Table 2: Comparison of Effects on Apoptosis
| Treatment | Cell Line | Assay | Concentration/Dose | Result (% Apoptosis/Effect) | Reference |
| MK-2206 | Mahlavu (Hepatocellular Carcinoma) | Annexin V | Not specified | Induction of apoptosis | [3] |
| MK-2206 | Breast Cancer Cell Lines | Flow Cytometry | Dose-dependent | Increased apoptosis | [4][5] |
| MK-2206 | Colorectal Cancer (GEO) | DNA Fragmentation | 500 nM | ~85% increase in cell death | [8] |
| Akt siRNA | Raji (Burkitt Lymphoma) | Western Blot (Cleaved PARP) | Not specified | Synergistic increase in PARP cleavage with doxorubicin | [7] |
| Akt1 siRNA | Mahlavu (Hepatocellular Carcinoma) | Not specified | Not specified | Down-regulation of Akt-1 reduces MK-2206 cytotoxicity, suggesting a role in apoptosis | [3] |
Table 3: Comparison of Effects on Protein Expression (Western Blot)
| Treatment | Cell Line | Target Protein | Concentration/Dose | Result | Reference |
| MK-2206 | Gastric Cancer (AGS) | p-Akt (Ser473) | Not specified | Significant suppression | [9] |
| MK-2206 | Breast Cancer (ZR75-1) | p-Akt (S473 & T308) | 150 nM | Inhibition within 1 hour | [5] |
| MK-2206 | Colorectal Cancer (GEO) | p-Akt (S473 & T308) | Not specified | Inhibition | [8] |
| Akt siRNA | CHO cells | Total Akt | 100 nM | Silencing of Akt1/2 expression | [1] |
| Akt1 siRNA | Human cells | Total Akt1 | Not specified | Knockdown of Akt1 expression | [10] |
| Akt siRNA | Mahlavu (Hepatocellular Carcinoma) | Total Akt1 | Not specified | Significant reduction in Akt1 expression | [3] |
Signaling Pathways and Experimental Logic
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The Akt Signaling Pathway.
Caption: Experimental Workflow for Comparison.
Caption: Logic of Cross-Validation.
Detailed Experimental Protocols
1. Western Blot for Akt and Phospho-Akt
-
Cell Lysis:
-
Treat cells with MK-2206 or transfect with Akt siRNA for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and phospho-Akt (Thr308) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[9][11][12][13][14][15]
-
2. Akt siRNA Transfection
-
One day before transfection, seed cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
Prepare siRNA-lipid complexes by diluting the desired concentration of Akt siRNA and a transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's protocol. A non-targeting or scrambled siRNA should be used as a negative control.
-
Incubate the complexes at room temperature for 15-20 minutes.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours before proceeding with downstream assays. The optimal time for knockdown should be determined empirically.[16][17]
3. Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of MK-2206 or transfect with Akt siRNA as described above.
-
After the desired incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control-treated cells.
4. Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[7][18]
Discussion and Conclusion
Cross-validation using both a specific inhibitor and siRNA-mediated knockdown is a robust strategy to confirm that the observed cellular phenotype is a direct consequence of targeting Akt.
-
Mechanism of Action: MK-2206 is an allosteric inhibitor that binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation.[8] In contrast, siRNA acts by degrading Akt mRNA, leading to a reduction in total Akt protein levels. This fundamental difference in the mechanism of inhibition can sometimes lead to varied cellular responses.
-
Isoform Specificity: MK-2206 is a pan-Akt inhibitor, affecting multiple isoforms of Akt.[11] Commercially available siRNAs can be designed to target all isoforms or be specific to a single isoform (e.g., Akt1, Akt2, or Akt3), allowing for the dissection of isoform-specific functions.[10][18]
References
- 1. SignalSilence® Akt siRNA I | Cell Signaling Technology [cellsignal.com]
- 2. SignalSilence® Akt1 siRNA I (Mouse Specific) | Cell Signaling Technology [cellsignal.com]
- 3. The AKT Inhibitor MK-2206 is Cytotoxic in Hepatocarcinoma Cells Displaying Hyperphosphorylated AKT-1 and Synergizes with Conventional Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarkers of response to Akt inhibitor MK-2206 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Akt inhibitor MK-2206 promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Akt inhibitor MK-2206 enhances the effect of cisplatin in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. MK-2206 sensitizes BRCA-deficient epithelial ovarian adenocarcinoma to cisplatin and olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. neb.com [neb.com]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. icr.ac.uk [icr.ac.uk]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Side Effects Among Akt Inhibitors: A Guide for Researchers
A comparative analysis of the side effect profiles of Akt inhibitors is crucial for the advancement of targeted cancer therapies. While the specific inhibitor Akt-IN-21 lacks publicly available data on its safety and toxicity, this guide provides a comprehensive comparison of other prominent Akt inhibitors, drawing upon preclinical and clinical findings to inform researchers, scientists, and drug development professionals.
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] This has made Akt a prime target for therapeutic intervention. Akt inhibitors are broadly classified into two main categories based on their mechanism of action: allosteric inhibitors and ATP-competitive inhibitors.[1] These differing mechanisms can influence their efficacy and, importantly, their side effect profiles.
Allosteric vs. ATP-Competitive Inhibitors: A Mechanistic Divide Influencing Toxicity
Allosteric inhibitors bind to a site on the Akt enzyme distinct from the ATP-binding pocket, inducing a conformational change that prevents its activation. This mechanism can offer greater specificity for Akt isoforms, potentially leading to a more favorable side effect profile.[3] In contrast, ATP-competitive inhibitors directly compete with ATP for binding to the catalytic site of the kinase. Due to the highly conserved nature of the ATP-binding domain among various kinases, these inhibitors may have off-target effects, contributing to a broader range of toxicities.[3]
Comparative Side Effect Profiles of Selected Akt Inhibitors
While data for this compound is unavailable, a review of other well-documented Akt inhibitors reveals a class-wide pattern of adverse events, with some notable differences. The most common side effects associated with Akt inhibition include dermatological toxicities (rash), hyperglycemia, and gastrointestinal issues (diarrhea, nausea).[1][4]
| Inhibitor | Class | Common Side Effects (All Grades) | Noteworthy Grade ≥3 Adverse Events |
| MK-2206 | Allosteric | Rash, nausea, pruritus, hyperglycemia, diarrhea[1] | Rash, stomatitis[1] |
| Capivasertib (AZD5363) | ATP-Competitive | Diarrhea, hyperglycemia, rash, nausea | Hyperglycemia, diarrhea, rash[5] |
| Ipatasertib (GDC-0068) | ATP-Competitive | Diarrhea, hyperglycemia, rash, nausea | Diarrhea, hyperglycemia, rash |
| Hu7691 | Pan-Akt Kinase Inhibitor | Not yet in extensive clinical trials. Preclinical studies in rats showed potential toxicity to the spleen, thymus, and gastrointestinal tract.[6] | Animal fatalities were observed at higher doses in preclinical studies.[6] |
It is important to note that the incidence and severity of side effects can vary depending on the dose, schedule, patient population, and whether the inhibitor is used as a monotherapy or in combination with other agents.
Experimental Protocols for Assessing Side Effects
Detailed experimental protocols for the cited clinical trials are extensive and proprietary. However, a general overview of the methodologies used in preclinical and clinical settings to evaluate the side effects of Akt inhibitors is provided below.
Preclinical Toxicity Studies (In Vivo)
-
Animal Models: Typically conducted in rodents (mice and rats) and sometimes in non-rodent species (dogs or non-human primates).
-
Dose Escalation Studies: Animals are administered increasing doses of the inhibitor to determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities (DLTs).
-
Repeated-Dose Toxicity Studies: Animals receive the inhibitor daily or on a specified schedule for a set period (e.g., 14 or 28 days) to assess the long-term effects on various organs and systems.[6]
-
Parameters Monitored:
-
Clinical Observations: Daily monitoring for changes in appearance, behavior, and overall health.
-
Body Weight and Food Consumption: Measured regularly to assess general health and toxicity.
-
Hematology and Clinical Chemistry: Blood samples are collected at various time points to analyze blood cell counts, liver and kidney function, and glucose levels.
-
Histopathology: At the end of the study, major organs and tissues are collected, weighed, and examined microscopically for any pathological changes.[6]
-
Clinical Trials (Human Subjects)
-
Phase I Trials: Primarily designed to assess safety, determine the MTD, and identify DLTs in a small group of patients.[1] Patients are closely monitored for any adverse events.
-
Phase II and III Trials: Further evaluate the safety and efficacy of the drug in a larger patient population. The incidence and severity of adverse events are systematically recorded and graded according to standardized criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE).
-
Biomarker Analysis: Blood and tumor tissue samples may be collected to identify biomarkers that could predict which patients are more likely to experience certain side effects.
Visualizing the Akt Signaling Pathway and Inhibition
To understand the on-target effects and potential for side effects of Akt inhibitors, it is essential to visualize their place within the broader signaling cascade.
Figure 1. Simplified diagram of the PI3K/Akt signaling pathway and points of inhibition.
This pathway illustrates how growth factor signaling activates PI3K, leading to the production of PIP3 and subsequent activation of Akt. Activated Akt then promotes cell growth, proliferation, and survival through downstream effectors like mTORC1. Both allosteric and ATP-competitive inhibitors block the activity of Akt, thereby inhibiting these processes in cancer cells. The central role of Akt in normal cellular functions, such as glucose metabolism, explains why side effects like hyperglycemia are common with Akt inhibitors.
Conclusion
In the absence of specific data for this compound, a direct comparison of its side effect profile is not possible. However, the available evidence for other Akt inhibitors suggests a class-wide set of on-target toxicities, including rash, hyperglycemia, and diarrhea. The distinction between allosteric and ATP-competitive inhibitors may have implications for their selectivity and overall safety profiles, with allosteric inhibitors potentially offering a more targeted approach. As new Akt inhibitors progress through preclinical and clinical development, a thorough evaluation of their safety and tolerability will be paramount to their successful integration into cancer treatment regimens. Researchers should prioritize the publication of comprehensive preclinical toxicology data to facilitate informed comparisons and guide future drug development efforts.
References
- 1. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]
- 5. Selectivity Studies and Free Energy Calculations of AKT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Akt Inhibitors: Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling pathway, is a critical regulator of cell survival, proliferation, and metabolism.[1] Its frequent dysregulation in cancer has made it a prime therapeutic target. This guide provides a comparative overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of four prominent Akt inhibitors: Ipatasertib, Capivasertib, MK-2206, and GSK690693.
Introduction to Akt Inhibitors
Akt inhibitors can be broadly categorized into two main classes based on their mechanism of action: ATP-competitive inhibitors and allosteric inhibitors. ATP-competitive inhibitors, such as Ipatasertib, Capivasertib, and GSK690693, bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of Akt substrates.[2] Allosteric inhibitors, like MK-2206, bind to a site distinct from the ATP-binding pocket, inducing a conformational change that locks Akt in an inactive state and prevents its membrane localization and subsequent activation.[3][4]
Pharmacokinetic Comparison
The pharmacokinetic profiles of these inhibitors, derived from clinical trials in patients with solid tumors, are summarized below. It is important to note that dosing schedules and patient populations can influence these parameters.
| Inhibitor | Mechanism of Action | Dosing Schedule (example) | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (hours) |
| Ipatasertib | ATP-Competitive | 400 mg once daily[5] | ~1-2[6][7] | Varies with dose[6] | Dose-proportional[6] | ~45[7] |
| Capivasertib | ATP-Competitive | 400 mg twice daily (4 days on, 3 days off)[8] | ~1-2 | Dose-proportional[9] | Dose-proportional[9] | ~8.34 (effective)[9] |
| MK-2206 | Allosteric | 60 mg every other day[10][11] | ~4-6[12] | Dose-proportional[13] | Dose-proportional[13] | ~60-80[12] |
| GSK690693 | ATP-Competitive | Intravenous, weekly | Not Applicable | Dose-dependent | Dose-dependent | Short half-life |
Pharmacodynamic Comparison
The pharmacodynamic effects of these inhibitors are demonstrated by their ability to inhibit Akt isoforms and the phosphorylation of downstream targets.
| Inhibitor | Target Isoforms | IC50 (nM) vs. Akt1 | IC50 (nM) vs. Akt2 | IC50 (nM) vs. Akt3 | Key Downstream Targets Inhibited |
| Ipatasertib | Pan-Akt | - | - | - | p-Akt, p-GSK3β, p-PRAS40 |
| Capivasertib | Pan-Akt | - | - | - | p-GSK3β, p-PRAS40[14] |
| MK-2206 | Pan-Akt | 8[10] | 12[10] | 65[10] | p-Akt, p-PRAS40, p-S6[3][15] |
| GSK690693 | Pan-Akt | - | - | - | p-GSK3β, p-PRAS40, p-FKHR/FKHRL1[2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Caption: Workflow for Western Blot analysis of phosphorylated proteins.
Caption: General workflow for an in vitro Akt kinase inhibition assay.
Experimental Protocols
Western Blot for Phosphorylated Akt and GSK3β
This protocol is a generalized procedure for the detection of phosphorylated proteins.[16][17][18][19]
1. Sample Preparation:
-
Culture cells to desired confluency and treat with Akt inhibitors or stimuli as required.
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard method like the BCA assay.
2. Gel Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunodetection:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) or phosphorylated GSK3β (e.g., p-GSK3β Ser9) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
In Vitro Akt Kinase Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds on Akt kinase in vitro.[20][21][22]
1. Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Dilute the active Akt enzyme, substrate (e.g., GSK-3 fusion protein), and ATP to their final concentrations in the kinase buffer.
-
Prepare serial dilutions of the Akt inhibitor.
2. Kinase Reaction:
-
In a microplate, add the diluted inhibitor to the appropriate wells.
-
Add the diluted Akt enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
3. Detection:
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
The phosphorylation of the substrate can be quantified using various methods:
-
Luminescent ATP detection: Measure the amount of ATP consumed during the reaction using a luciferase-based assay.[20]
-
Fluorescence/TR-FRET: Use a fluorescently labeled substrate and an antibody that recognizes the phosphorylated substrate.[23]
-
Western Blot: Stop the reaction by adding SDS-PAGE loading buffer, run the samples on a gel, and perform a Western blot for the phosphorylated substrate as described in the previous protocol.[21]
-
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for detailed study protocols or clinical guidelines. The pharmacokinetic and pharmacodynamic data presented are based on published research and may vary depending on the specific experimental conditions.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Phase I Study of the Pharmacokinetics and Safety of Ipatasertib, an Akt Inhibitor in Chinese Patients With Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I study of ipatasertib as a single agent and in combination with abiraterone plus prednisolone in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Ipatasertib in Subjects With Hepatic Impairment Using 2 Methods of Classification of Hepatic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetics and Exposure-Response Analyses for Capivasertib in Combination With Fulvestrant in Patients With Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetics of Capivasertib in Patients with Advanced or Metastatic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 pharmacokinetic study of the oral pan-AKT inhibitor MK-2206 in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 pharmacokinetic study of the oral pan-AKT inhibitor MK-2206 in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interrogating two schedules of the AKT inhibitor MK-2206 in patients with advanced solid tumors incorporating novel pharmacodynamic and functional imaging biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First-in-man clinical trial of the oral pan-AKT inhibitor MK-2206 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 20. promega.jp [promega.jp]
- 21. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 22. resources.novusbio.com [resources.novusbio.com]
- 23. tools.thermofisher.com [tools.thermofisher.com]
Safety Operating Guide
Essenzielle Sicherheits- und Logistikinformationen
Sehr geehrte Forschende, Wissenschaftler und Fachleute aus der Arzneimittelentwicklung,
dieses Dokument bietet wesentliche Sicherheits- und Logistikinformationen für die ordnungsgemäße Entsorgung von Akt-IN-21. Da für "this compound" kein spezifisches Sicherheitsdatenblatt (SDB) öffentlich zugänglich ist, basieren die folgenden Anweisungen auf den allgemeinen Verfahren für den Umgang mit hochwirksamen Kinase-Inhibitoren und zytotoxischen Substanzen im Laborkontext.
Wichtiger Hinweis: Konsultieren Sie vor Beginn aller Arbeiten unbedingt das herstellerspezifische Sicherheitsdatenblatt für this compound und die Richtlinien Ihrer institutionellen Stabsstelle für Arbeitssicherheit und Umweltschutz. Die hier bereitgestellten Informationen sind als allgemeine Richtlinie zu verstehen und ersetzen nicht die offiziellen Dokumente und lokalen Vorschriften.
Substanzen wie Kinase-Inhibitoren werden häufig als zytotoxisch oder als CMR-Stoffe (krebserzeugend, erbgutverändernd oder fortpflanzungsgefährdend) eingestuft und erfordern besondere Sorgfalt bei der Handhabung und Entsorgung. [1][2]
Aufgrund ihrer Wirkungsweise stellen potente Inhibitoren wie this compound ein erhebliches Gesundheitsrisiko bei unsachgemäßer Handhabung dar. Geringste Wirkstoffmengen können bei Freisetzung über die Atemwege oder die Haut in den Körper gelangen. [1] Persönliche Schutzausrüstung (PSA):
-
Augenschutz: Eine dicht schließende Schutzbrille ist unerlässlich.
-
Handschutz: Tragen Sie zwei Paar geeignete Chemikalienschutzhandschuhe (z. B. aus Nitril). Die äußeren Handschuhe sind regelmäßig zu wechseln, insbesondere bei Kontamination.
-
Körperschutz: Ein Laborkittel mit langen Ärmeln und geschlossenen Bündchen ist obligatorisch.
-
Atemschutz: Beim Umgang mit der festen Substanz außerhalb eines Abzugs oder einer Sicherheitswerkbank ist das Tragen einer geeigneten Atemschutzmaske (z. B. FFP3) erforderlich, um die Inhalation von Partikeln zu verhindern.
Umgang:
-
Alle Arbeitsschritte mit der reinen Substanz (Einwaage, Auflösen) müssen in einem dafür vorgesehenen Abzug oder einer Sicherheitswerkbank für Zytostatika durchgeführt werden.
-
Erstellen Sie schriftliche Arbeitsanweisungen für den Umgang, die Anwendung und die Entsorgung. [3]
Datendarstellung
Die folgende Tabelle fasst typische physikalisch-chemische und sicherheitsrelevante Daten für potente Kinase-Inhibitoren zusammen. Die genauen Werte für this compound entnehmen Sie bitte dem spezifischen SDB.
| Eigenschaft | Daten / Spezifikation | Begründung / Relevanz |
| Aggregatzustand | Feststoff (Pulver) | Relevant für das Risiko der Aerosolbildung bei der Handhabung. |
| Lagerungstemperatur | Typischerweise ≤ -20°C | Gewährleistet die chemische Stabilität der Substanz. |
| Gefahrenklasse (typisch) | Zytotoxisch, CMR-Stoff | Erfordert höchste Schutzmaßnahmen und spezielle Entsorgungswege. [1][2] |
| Abfallschlüssel (AS) | AS 180108* | Klassifizierung als gefährlicher Abfall, der einer besonderen Überwachung unterliegt. [1] |
| Transport-Klassifizierung | Gefahrgutklasse 6.1 (Giftige Stoffe) | Erfordert spezielle, bruchsichere und gekennzeichnete Behälter für den Transport. [1] |
Protokoll zur sachgerechten Entsorgung
Die Entsorgung von this compound und damit kontaminierten Materialien muss ausnahmslos als gefährlicher Abfall erfolgen. Eine Entsorgung über den Hausmüll oder das Abwasser ist strengstens verboten.
Schritt-für-Schritt-Anleitung zur Entsorgung:
-
Abfalltrennung an der Anfallstelle: Trennen Sie die Abfälle sorgfältig nach Art.
-
Feste Abfälle: Reste der reinen Substanz, zerbrochene Tabletten oder stark kontaminierte Einwegartikel (z. B. Wiegeschiffchen) sind als hochkontaminierter Abfall zu behandeln. [1] * Flüssige Abfälle: Nicht mehr benötigte Stammlösungen oder Verdünnungen in einem geeigneten, bruchsicheren und dicht verschließbaren Behälter für flüssige zytotoxische Abfälle sammeln.
-
Gering kontaminierte Materialien: Persönliche Schutzausrüstung (Handschuhe, Kittel), Tupfer, und anderes Material von der Sicherheitswerkbank in einem separaten, reißfesten und dichten Behälter sammeln. [1] * Scharfe/Spitze Gegenstände: Kontaminierte Kanülen, Spritzen oder Glaswaren müssen in einem durchstichsicheren Behälter (z. B. einer Sharps-Box) gesammelt werden.
-
-
Verpackung und Kennzeichnung:
-
Verwenden Sie ausschließlich die von Ihrer Institution für zytotoxische/CMR-Abfälle zugelassenen Sammelbehälter. Diese sind in der Regel speziell gekennzeichnet.
-
Verschließen Sie die Behälter sicher, um ein Austreten von Inhalten während des Transports zu verhindern.
-
Kennzeichnen Sie jeden Behälter eindeutig mit dem Inhalt (z. B. "Zytotoxischer Abfall: this compound"), der anfallenden Stelle (Labor, Arbeitsgruppe) und dem Datum. Bringen Sie das Gefahrgut-Label der Klasse 6.1 (Totenkopf) an. [1]
-
-
Lagerung bis zur Abholung:
-
Lagern Sie die verschlossenen und gekennzeichneten Abfallbehälter an einem sicheren, dafür ausgewiesenen Ort in Ihrem Labor. Der Zugang für Unbefugte muss verhindert werden.
-
-
Abholung und endgültige Entsorgung:
Vorgehensweise bei Verschüttungen
-
Sofortmaßnahmen: Alarmieren Sie umgehend alle Personen im Raum. Verlassen Sie den kontaminierten Bereich.
-
Schutzausrüstung anlegen: Betreten Sie den Bereich erst wieder nach Anlegen der vollständigen persönlichen Schutzausrüstung (Schutzbrille, 2 Paar Handschuhe, Schutzkittel, FFP3-Maske).
-
Verschüttung aufnehmen:
-
Flüssigkeiten: Decken Sie die Flüssigkeit mit einem geeigneten Absorptionsmittel (z. B. Chemizorb) ab.
-
Feststoffe: Bedecken Sie das Pulver vorsichtig mit feuchten Tüchern, um eine Staubaufwirbelung zu vermeiden.
-
-
Reinigung und Desinfektion: Nehmen Sie das kontaminierte Material von außen nach innen auf und geben Sie es in den Behälter für zytotoxische Abfälle. Reinigen Sie die betroffene Fläche anschließend gründlich mit einem Tensidreiniger. [3]5. Dokumentation: Dokumentieren Sie den Vorfall gemäß den institutionellen Vorgaben. [3]Stellen Sie sicher, dass das Spill-Kit umgehend wieder aufgefüllt wird.
Diagramm des Entsorgungs-Workflows
Bildunterschrift: Workflow für die sichere Entsorgung von this compound Abfällen.
References
- 1. Zytostatische Arzneimittel entsorgen - Abfallmanager Medizin [abfallmanager-medizin.de]
- 2. Zytostatika sicher entsorgen // REMONDIS Medison [remondis-medison.de]
- 3. sozialministerium.gv.at [sozialministerium.gv.at]
- 4. EfbV - Verordnung über Entsorgungsfachbetriebe, technische Überwachungsorganisationen und Entsorgergemeinschaften [gesetze-im-internet.de]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Akt-IN-21
For Immediate Implementation: This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling Akt-IN-21. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound, as a potent kinase inhibitor, requires careful handling to prevent exposure and ensure the integrity of experimental outcomes. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on safety protocols for similar Akt inhibitors and hazardous chemical compounds.[1][2] It is imperative to treat this compound as a hazardous substance.[1]
Essential Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This equipment must be worn at all times when working with the compound, from initial receipt and unpacking to final disposal.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Double-layered, powder-free, disposable nitrile gloves | Chemically resistant, meeting standards such as ASTM D6978 | Prevents skin contact and absorption. The outer glove should be removed and replaced immediately upon contamination.[3] |
| Body Protection | Disposable, low-permeability, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs | Resistant to chemical permeation | Protects skin from splashes and aerosol exposure. Gowns should be changed every 2-3 hours or immediately if contaminated.[3] |
| Eye and Face Protection | Chemical splash goggles and a face shield | ANSI Z87.1 compliant | Protects against splashes, sprays, and aerosols. Safety glasses with side shields are not sufficient.[3][4] |
| Respiratory Protection | N95 or higher-rated respirator | NIOSH-approved and fit-tested | Required when handling the powder form outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosolized particles.[3] |
| Foot Protection | Closed-toe shoes and disposable shoe covers | --- | Protects feet from spills and prevents the spread of contamination.[3] |
Operational and Disposal Plans: Step-by-Step Guidance
Receiving and Unpacking:
-
Inspect: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
Don PPE: Before unpacking, don all required PPE, including respiratory protection, especially if the integrity of the packaging is compromised.[3]
-
Containment: Unpack the compound within a certified chemical fume hood or a designated containment area to minimize exposure to any potential airborne particles.
Preparation and Handling:
-
Designated Area: All handling of this compound, including weighing and preparation of solutions, must be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to ensure proper ventilation and containment.[2]
-
Avoid Dust Formation: When working with the powdered form, use techniques that minimize the generation of dust.[1]
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
Spill Management:
-
Evacuate: In the event of a spill, immediately evacuate all non-essential personnel from the area.
-
Contain: Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.
-
Clean: Clean the spill area using a deactivating agent if available, or a suitable cleaning agent, working from the outer edge of the spill towards the center.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.[1]
Disposal Plan:
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, gowns, shoe covers, and labware, must be considered hazardous waste.
-
Waste Containers: Collect all contaminated waste in clearly labeled, sealed, and puncture-resistant containers.[1]
-
Institutional Guidelines: Dispose of the hazardous waste in accordance with your institution's and local environmental regulations. Do not dispose of this compound or its waste down the drain.[2]
Visualizing the Workflow: Handling a Chemical Compound
The following diagram illustrates the standard operational workflow for handling a potent chemical compound like this compound in a laboratory setting.
Caption: Standard Laboratory Workflow for Handling Potent Chemical Compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
